molecular formula C2H2Cl4 B1582424 1,1,2,2-Tetrachloroethane-d2 CAS No. 33685-54-0

1,1,2,2-Tetrachloroethane-d2

Cat. No.: B1582424
CAS No.: 33685-54-0
M. Wt: 169.9 g/mol
InChI Key: QPFMBZIOSGYJDE-QDNHWIQGSA-N
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Description

1,1,2,2-Tetrachloroethane-d2 is a useful research compound. Its molecular formula is C2H2Cl4 and its molecular weight is 169.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetrachloro-1,2-dideuterioethane
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InChI

InChI=1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFMBZIOSGYJDE-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C([2H])(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10955299
Record name 1,1,2,2-Tetrachloro(~2~H_2_)ethane
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Molecular Weight

169.9 g/mol
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CAS No.

33685-54-0
Record name 1,1,2,2-Tetrachloroethane-d2
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Record name 1,1,2,2-Tetrachloro-(1,2-2H2)ethane
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Record name 1,1,2,2-Tetrachloro(~2~H_2_)ethane
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Record name 1,1,2,2-tetrachloro-[1,2-2H2]ethane
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,1,2,2-Tetrachloroethane-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of deuterated compounds is paramount for their effective application. This technical guide provides an in-depth overview of the core physical properties of 1,1,2,2-Tetrachloroethane-d2 (CAS Number: 33685-54-0), a significant solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Core Physical and Chemical Properties

This compound, with the chemical formula C₂D₂Cl₄, is the deuterated isotopologue of 1,1,2,2-tetrachloroethane.[3] It is primarily utilized as an NMR solvent, where the substitution of protons with deuterium (B1214612) atoms minimizes solvent interference in proton NMR spectra, thereby enhancing the clarity and resolution of the resulting data.[1]

Appearance and Odor: At room temperature, it exists as a colorless to pale-yellow liquid.[4] It possesses a characteristic sweet, chloroform-like odor.[4]

Purity and Isotopic Enrichment: For NMR applications, this solvent is typically available with a high degree of deuteration, often ≥99.5 atom % D.[5] The chemical purity is also high, generally ≥99% (CP).[5]

Quantitative Physical Data

The following tables summarize the key quantitative physical properties of this compound, facilitating easy comparison and reference.

Identifier Value Reference
CAS Number 33685-54-0[5][6][7][8]
EC Number 251-634-1[5][6][8]
Molecular Formula C₂D₂Cl₄[3]
Linear Formula Cl₂CDCDCl₂[5]
InChI 1S/C2H2Cl4/c3-1(4)2(5)6/h1-2H/i1D,2D[5]
InChI Key QPFMBZIOSGYJDE-QDNHWIQGSA-N[5]
SMILES String [2H]C(Cl)(Cl)C([2H])(Cl)Cl[5]
Property Value Conditions Reference
Molecular Weight 169.86 g/mol [5]
Density 1.62 g/mLat 25 °C[5][9][10][11]
1.595 g/cm³[12]
Boiling Point 145 - 146 °Cat 737 mmHg[5][10][11]
146 °C[12]
Melting Point -44 °C[9]
-42.5 °C[12]
Refractive Index 1.493n20/D[5][10][11]
Vapor Pressure 6.6 hPaat 20 °C[9]
Water Solubility 3 g/L[9]
Solubility Slightly soluble in water. Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide, and benzene.[10][11]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in standard literature, as these are routine measurements. However, the methodologies would follow established analytical chemistry principles.

Determination of Density: The density is typically determined using a calibrated pycnometer or a digital density meter. The instrument is first calibrated with a substance of known density, such as deionized water. The sample is then introduced, and its mass is measured at a precisely controlled temperature (e.g., 25 °C) to calculate the density.

Determination of Boiling Point: The boiling point is measured using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure (or a reduced pressure, as specified) is recorded as the boiling point. The pressure is measured with a manometer.

Determination of Melting Point: The melting point is determined using a melting point apparatus. A small sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Determination of Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer. A drop of the liquid is placed on the prism, and the instrument measures the angle of refraction of light (usually the sodium D-line) as it passes through the sample at a controlled temperature (e.g., 20 °C).

Logical Relationships of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of this compound.

G Logical Hierarchy of Physical Properties cluster_fundamental Fundamental Properties cluster_state State-Dependent Properties cluster_phase_change Phase Change Properties cluster_interaction Interaction Properties MolecularWeight Molecular Weight Density Density MolecularWeight->Density IntermolecularForces Intermolecular Forces VaporPressure Vapor Pressure IntermolecularForces->VaporPressure BoilingPoint Boiling Point IntermolecularForces->BoilingPoint MeltingPoint Melting Point IntermolecularForces->MeltingPoint Solubility Solubility IntermolecularForces->Solubility RefractiveIndex Refractive Index Density->RefractiveIndex

Caption: Relationship between the physical properties of this compound.

References

1,1,2,2-Tetrachloroethane-d2 chemical structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,1,2,2-Tetrachloroethane-d2, a deuterated solvent primarily utilized in Nuclear Magnetic Resonance (NMR) spectroscopy. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed information on its chemical structure, properties, and applications.

Chemical Structure and Formula

This compound is the deuterated isotopologue of 1,1,2,2-tetrachloroethane (B165197), where the two hydrogen atoms are replaced with deuterium (B1214612). This substitution is critical for its application in ¹H NMR spectroscopy, as deuterium is "silent" in the proton NMR spectrum, thus preventing solvent-signal interference.

  • Chemical Formula: C₂D₂Cl₄ or C2Cl4D2.[1][2]

  • Linear Formula: Cl₂CDCDCl₂.[3][4][5][6]

  • IUPAC Name: 1,1,2,2-tetrachloro-1,2-dideuterioethane.

  • SMILES: [2H]C(Cl)(Cl)C([2H])(Cl)Cl.[3][7]

  • InChI Key: QPFMBZIOSGYJDE-QDNHWIQGSA-N.[3][7]

The molecular structure consists of a two-carbon backbone with two chlorine atoms and one deuterium atom attached to each carbon atom.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 33685-54-0[1][2][3][4][5][6][7]
Molecular Weight 169.86 g/mol [2][3][4][5][6]
Density 1.62 g/mL at 25 °C[2][3]; 1.595 g/cm³ at 20 °C[8][9]
Boiling Point 145-146 °C at 737 mmHg[2][3]; 146.5 °C[2]; 146 °C[8]
Melting Point -36 °C[9]; -42.5 °C[8]; -44 °C[2]
Refractive Index n20/D 1.493[2][3]
Vapor Pressure 6.6 hPa at 20 °C[2][9]
Solubility Slightly soluble in water (3 g/L)[2][9][10]. Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide, and benzene[2][10].
Isotopic Purity ≥99.5 atom % D[3]; Deuteration degree min. 99.5%[1][9]

Experimental Protocols

Application as an NMR Solvent

This compound is primarily employed as a solvent in NMR spectroscopy for the characterization of organic structures.[8] Its high boiling point makes it suitable for high-temperature NMR experiments, for instance, in the analysis of polymers.[11]

Methodology for NMR Sample Preparation:

  • Analyte Preparation: Ensure the analyte to be studied is dry and free of residual solvents.

  • Solvent Selection: Choose this compound for its appropriate chemical shift range and temperature stability for the desired experiment.

  • Dissolution: Dissolve a precisely weighed amount of the analyte in a known volume of this compound (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

  • Homogenization: Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to an NMR tube.

  • Analysis: Acquire the NMR spectrum. The absence of proton signals from the solvent allows for a clear and unobstructed view of the analyte's proton signals.[12]

Synthesis Overview

While detailed protocols for the deuteration of 1,1,2,2-tetrachloroethane are proprietary to manufacturers, the synthesis of the non-deuterated precursor is well-established. The general principle for producing the deuterated form involves the substitution of hydrogen atoms with deuterium.[12]

General Synthesis of 1,1,2,2-Tetrachloroethane (Non-Deuterated):

  • From Ethylene (B1197577): The catalytic addition of chlorine to ethylene is a common method that yields high-purity 1,1,2,2-tetrachloroethane.[13]

  • From Acetylene (B1199291): The reaction of acetylene with chlorine in the presence of a catalyst such as ferric chloride, using 1,1,2,2-tetrachloroethane as the solvent, can produce the target compound with high yield.[14]

The subsequent deuteration process would involve an isotopic exchange reaction to replace the protons with deuterons.

Visualizations

Logical Workflow for NMR Analysis

The following diagram illustrates the typical workflow for using this compound in an NMR experiment.

G A Analyte Preparation (Drying and Weighing) B Dissolution in This compound A->B Solubilization C Transfer to NMR Tube B->C D NMR Spectrometer Analysis C->D Acquisition E Data Processing and Interpretation D->E

Caption: Workflow for NMR analysis using this compound.

Conceptual Synthesis Pathway

This diagram outlines the conceptual steps for the synthesis of this compound.

G cluster_0 Synthesis of Precursor cluster_1 Deuteration A Ethylene or Acetylene B Chlorination Reaction A->B C 1,1,2,2-Tetrachloroethane (C2H2Cl4) B->C D Isotopic Exchange (H/D Exchange) C->D E This compound (C2D2Cl4) D->E

Caption: Conceptual pathway for the synthesis of this compound.

References

Synthesis and Isotopic Purity of 1,1,2,2-Tetrachloroethane-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of 1,1,2,2-Tetrachloroethane-d2 (C₂D₂Cl₄). This deuterated solvent is a critical tool in nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to obtain high-resolution spectra of complex molecules by minimizing solvent interference.[1] This document outlines a feasible synthetic pathway, details experimental protocols for both synthesis and purity analysis, and presents data in a structured format for clarity and comparison.

Synthesis of this compound

The most direct and industrially relevant method for the synthesis of 1,1,2,2-tetrachloroethane (B165197) is the direct chlorination of acetylene (B1199291).[2][3] By substituting acetylene with its deuterated counterpart, acetylene-d2 (B86588), the synthesis of this compound can be achieved.

Proposed Synthetic Pathway

The synthesis involves a two-step process: the generation of acetylene-d2, followed by its direct chlorination.

Synthesis_Pathway cluster_0 Step 1: Generation of Acetylene-d2 cluster_1 Step 2: Chlorination CaC2 Calcium Carbide (CaC₂) C2D2 Acetylene-d2 (C₂D₂) CaC2->C2D2 + 2 D₂O D2O Deuterium (B1214612) Oxide (D₂O) D2O->C2D2 CaOD2 Calcium Hydroxide-d2 (Ca(OD)₂) C2D2_in Acetylene-d2 (C₂D₂) C2D2->C2D2_in Purification TCE_d2 This compound (C₂D₂Cl₄) C2D2_in->TCE_d2 + 2 Cl₂ Cl2 Chlorine (Cl₂) Cl2->TCE_d2

A proposed two-step synthesis pathway for this compound.
Experimental Protocol: Synthesis

Step 1: Generation of Acetylene-d2 (C₂D₂)

This procedure should be performed in a well-ventilated fume hood due to the flammable nature of acetylene.

  • Apparatus Setup: Assemble a gas generation flask equipped with a dropping funnel and a gas outlet. The outlet should be connected to a series of traps: a cold trap (-78 °C, dry ice/acetone) to remove any unreacted deuterium oxide, a drying tube containing anhydrous calcium chloride, and finally to the reaction vessel for the chlorination step.

  • Reaction: Place calcium carbide (CaC₂) in the gas generation flask. Slowly add deuterium oxide (D₂O) from the dropping funnel onto the calcium carbide. The reaction will generate acetylene-d2 gas.

    • Reaction: CaC₂ + 2 D₂O → C₂D₂ + Ca(OD)₂

  • Purification: The generated acetylene-d2 gas is passed through the cold trap and drying tube to ensure it is free of moisture before the chlorination step.

Step 2: Chlorination of Acetylene-d2

Caution: The direct reaction of acetylene with chlorine can be explosive. This reaction must be carried out with extreme care, in a suitable solvent, and with appropriate safety measures in place.[2]

  • Reaction Setup: In a three-necked flask equipped with a gas inlet, a reflux condenser, and a stirrer, place previously synthesized 1,1,2,2-tetrachloroethane (or the deuterated analog if available) as a solvent.[2] Add a catalytic amount of ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅).[2]

  • Gas Introduction: Bubble the purified acetylene-d2 gas and chlorine gas simultaneously through the solvent at a controlled rate. The reaction is exothermic, and the temperature should be maintained by the reflux of the solvent.[2] The reaction can be performed under reduced pressure to control the boiling point of the solvent.[2]

    • Reaction: C₂D₂ + 2 Cl₂ → C₂D₂Cl₄

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the consumption of the gasses.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The crude this compound can be purified by fractional distillation to remove the catalyst and any side products.

Expected Yield and Purity
ParameterTarget ValueReference
Chemical Yield ~97%[2]
Isotopic Purity ≥99.5 atom % D[4][5][6][7]

Determination of Isotopic Purity

The isotopic purity of this compound is crucial for its application as an NMR solvent. The two primary methods for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic_Purity_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Quantification cluster_3 Result Sample This compound NMR ¹H NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS NMR_Analysis Integration of residual proton signal vs. internal standard NMR->NMR_Analysis MS_Analysis Comparison of isotopic cluster abundances MS->MS_Analysis Purity Isotopic Purity (atom % D) NMR_Analysis->Purity MS_Analysis->Purity

Workflow for the determination of isotopic purity of this compound.
Experimental Protocol: ¹H NMR Spectroscopy

¹H NMR spectroscopy is a direct method to quantify the amount of residual protons in the deuterated solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., dimethyl sulfoxide, DMSO) into an NMR tube.

    • Add a known amount of the synthesized this compound to the same NMR tube.

    • Ensure the sample is homogeneous.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

      • A sufficient number of scans for a good signal-to-noise ratio.

      • Proper phasing and baseline correction of the spectrum.

  • Data Analysis:

    • Integrate the area of the residual proton signal of this compound (a singlet).

    • Integrate the area of a well-resolved signal from the internal standard.

    • Calculate the molar ratio of the residual protio-solvent to the internal standard.

    • From the known amounts of the sample and the internal standard, calculate the atom % D.

ParameterDescription
Instrument High-field NMR Spectrometer (e.g., 400 MHz or higher)
Nucleus ¹H
Internal Standard Certified reference material (e.g., DMSO)
Key Acquisition Parameters Long relaxation delay (D1), sufficient number of scans
Data Processing Integration of residual proton signal and internal standard signal
Experimental Protocol: Mass Spectrometry

Mass spectrometry provides information on the distribution of isotopologues.

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., methanol).

  • Mass Spectrometry Analysis:

    • Analyze the sample using a high-resolution mass spectrometer (e.g., GC-MS with electron ionization or LC-MS with a suitable ionization source).

    • Acquire the mass spectrum in the region of the molecular ion peak.

  • Data Analysis:

    • Identify the isotopic cluster of the molecular ion. For 1,1,2,2-tetrachloroethane (C₂H₂Cl₄), the most abundant isotopologues will be determined by the natural abundance of ³⁵Cl and ³⁷Cl. For the deuterated analog (C₂D₂Cl₄), the mass will be shifted.

    • Determine the relative intensities of the peaks corresponding to the fully deuterated species (d2), the partially deuterated species (d1), and the non-deuterated species (d0).

    • Correct the measured intensities for the natural abundance of ¹³C.

    • Calculate the isotopic purity based on the relative abundances of the different isotopologues. A general method for this calculation has been described in the literature.[8]

ParameterDescription
Instrument High-Resolution Mass Spectrometer (e.g., GC-MS, LC-MS)
Ionization Mode Electron Ionization (EI) for GC-MS is common for small molecules
Analysis Mode Full scan in the molecular ion region
Data Processing Analysis of the isotopic cluster, correction for natural ¹³C abundance

Conclusion

The synthesis of this compound can be effectively achieved through the chlorination of acetylene-d2, a method adapted from the established industrial process for the non-deuterated analog. Rigorous analytical control using ¹H NMR spectroscopy and mass spectrometry is essential to confirm the high isotopic purity required for its primary application as a solvent in NMR spectroscopy. The detailed protocols and structured data presented in this guide offer a comprehensive resource for researchers and professionals involved in the synthesis and application of this important deuterated compound.

References

In-Depth Technical Guide: 1,1,2,2-Tetrachloroethane-d2 (CAS: 33685-54-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,2,2-Tetrachloroethane-d2 (CAS Number 33685-54-0), a deuterated solvent with significant applications in analytical chemistry and material science. This document details its physicochemical properties, primary applications with experimental protocols, and relevant safety and toxicological data.

Core Compound Properties

This compound is the deuterated analogue of 1,1,2,2-tetrachloroethane, where the two hydrogen atoms are replaced with deuterium (B1214612).[1] This isotopic labeling is crucial for its primary application in Nuclear Magnetic Resonance (NMR) spectroscopy, as it minimizes solvent interference in proton NMR spectra.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 33685-54-0
Molecular Formula C₂D₂Cl₄[2]
Linear Formula Cl₂CDCDCl₂
Molecular Weight 169.86 g/mol
Appearance Colorless liquid[3]
Density 1.62 g/mL at 25 °C
Boiling Point 145-146 °C at 737 mmHg
Refractive Index n20/D 1.493
Isotopic Purity ≥99.5 atom % D
Solubility Slightly soluble in water. Soluble in ether, chloroform, ethanol, tetrachloromethane, methanol, acetone, petroleum spirit, carbon disulfide, dimethyl formamide (B127407) and benzene.[3]

Synthesis

The synthesis of this compound involves the deuteration of tetrachloroethane. While specific, detailed protocols for the deuterated compound are proprietary, the general synthesis of its non-deuterated counterpart involves the chlorination of acetylene.[4] A similar pathway using deuterated precursors would be employed for this compound.

G cluster_synthesis Synthesis of 1,1,2,2-Tetrachloroethane Acetylene Acetylene (C₂H₂) Reaction Chlorination Reaction Acetylene->Reaction Chlorine Chlorine (Cl₂) Chlorine->Reaction Catalyst Catalyst (e.g., Ferric Chloride) Catalyst->Reaction Tetrachloroethane 1,1,2,2-Tetrachloroethane (C₂H₂Cl₄) Reaction->Tetrachloroethane

A simplified workflow for the synthesis of 1,1,2,2-tetrachloroethane.

Key Applications and Experimental Protocols

The primary application of this compound is as a solvent in NMR spectroscopy, particularly for high-temperature measurements of polymers and other materials with low solubility at room temperature.[5]

High-Temperature NMR Spectroscopy of Polymers

This compound is an ideal solvent for high-temperature NMR due to its high boiling point and ability to dissolve a wide range of polymers.

Experimental Protocol: ¹³C NMR of Poly(ethylene-co-1-decene) at 110 °C (Generalized)

This protocol is based on the application described for analyzing ethylene (B1197577) copolymers.[5]

  • Sample Preparation:

    • Accurately weigh 50-100 mg of the polymer sample.

    • Place the polymer in a 5 mm NMR tube.

    • Add approximately 0.6 mL of this compound to the NMR tube.

    • Cap the tube securely.

    • Gently heat the sample in a heating block to facilitate dissolution, ensuring the temperature remains below the solvent's boiling point.

  • NMR Spectrometer Setup:

    • Set the NMR spectrometer's variable temperature unit to the target temperature (e.g., 110 °C). Allow the temperature to equilibrate.

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

  • Data Acquisition:

    • Acquire the ¹³C NMR spectrum. Typical parameters may include a 90° pulse width, a relaxation delay of 5-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

G cluster_nmr_workflow High-Temperature NMR Workflow SamplePrep Sample Preparation: - Weigh Polymer - Add this compound - Dissolve with gentle heating SpectrometerSetup Spectrometer Setup: - Set Temperature (e.g., 110 °C) - Insert Sample - Lock and Shim SamplePrep->SpectrometerSetup DataAcquisition Data Acquisition: - Acquire ¹³C NMR Spectrum SpectrometerSetup->DataAcquisition DataProcessing Data Processing and Analysis DataAcquisition->DataProcessing G cluster_metabolism Metabolic Pathway of 1,1,2,2-Tetrachloroethane TCE 1,1,2,2-Tetrachloroethane CYP450 Cytochrome P450 TCE->CYP450 Dichloroacetic_acid Dichloroacetic Acid CYP450->Dichloroacetic_acid Trichloroethylene Trichloroethylene CYP450->Trichloroethylene Further_Metabolites Further Metabolites Dichloroacetic_acid->Further_Metabolites Trichloroethylene->Further_Metabolites

References

An In-depth Technical Guide to the Deuteration Degree and Enrichment of 1,1,2,2-Tetrachloroethane-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuteration degree and enrichment of 1,1,2,2-Tetrachloroethane-d2 (C₂D₂Cl₄), a critical deuterated solvent in scientific research. This document outlines the quantitative specifications, detailed experimental protocols for its analysis, and the underlying principles of its synthesis and quality control.

Quantitative Data Summary

The deuteration degree and isotopic enrichment are critical parameters that define the quality and utility of this compound, primarily in applications such as Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Commercially available this compound typically boasts a high level of deuterium (B1214612) incorporation. Below is a summary of typical product specifications from various suppliers.

ParameterSpecificationSupplier Example(s)
Deuteration Degree ≥ 99.5 atom % DMerck/MilliporeSigma[2][3], Cambridge Isotope Laboratories[4]
Isotopic Purity ≥ 99.5%Sigma-Aldrich[5]
Chemical Purity ≥ 99% (CP)Sigma-Aldrich[5]
Water Content ≤ 0.02 - 0.03%Merck/MilliporeSigma, Thermo Fisher Scientific

Synthesis and Isotopic Enrichment

The synthesis of this compound involves the incorporation of deuterium atoms in place of hydrogen atoms. A plausible synthetic route is the chlorination of deuterated acetylene (B1199291) (acetylene-d2).[6]

The process for the non-deuterated analogue involves the direct reaction of acetylene with chlorine, often using 1,1,2,2-tetrachloroethane (B165197) itself as a solvent and a catalyst such as ferric chloride or antimony pentachloride.[6] To achieve a high degree of deuteration, the starting material, acetylene, must be isotopically enriched with deuterium.

The logical workflow for producing and verifying high-purity this compound is outlined below:

cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Acetylene-d2 reaction Chlorination Reaction (Catalyst: FeCl3) start->reaction Cl2 product Crude this compound reaction->product distillation Fractional Distillation product->distillation purified_product Purified this compound distillation->purified_product nmr NMR Spectroscopy purified_product->nmr ms Mass Spectrometry purified_product->ms final_product Qualified this compound (≥99.5% D) nmr->final_product ms->final_product

Synthesis and Quality Control Workflow for this compound.

Experimental Protocols for Determination of Deuteration Degree and Enrichment

Accurate determination of the deuteration degree and isotopic enrichment is paramount for ensuring the quality of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of deuterated compounds.[7] Both proton (¹H) and deuterium (²H) NMR can be utilized.

3.1.1. Quantitative Proton NMR (¹H NMR)

This method quantifies the residual protons in the deuterated solvent.

  • Objective: To determine the percentage of deuterium incorporation by quantifying the remaining proton signals.[8]

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

    • Add a precise volume or weight of the this compound sample to the NMR tube.

    • Thoroughly mix the contents until the standard is completely dissolved.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[8]

    • Pulse Angle: 30° to ensure full relaxation between scans.[8]

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest. A longer delay (e.g., 30-60 seconds) is recommended for accurate quantification.

    • Number of Scans (ns): Sufficient to obtain a high signal-to-noise ratio for the residual proton signal and the internal standard (typically 16 or more).

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Integrate the residual ¹H signal of 1,1,2,2-Tetrachloroethane (a singlet) and the signal of the internal standard.

    • Calculate the molar concentration of the residual protons relative to the known concentration of the internal standard.

    • The deuteration degree is calculated as: Deuteration Degree (%) = (1 - (moles of residual protons / total moles of 1,1,2,2-Tetrachloroethane)) * 100

3.1.2. Deuterium NMR (²H NMR)

This method directly observes the deuterium nuclei.

  • Objective: To directly measure the deuterium signal and compare it to a reference for quantification.

  • Sample Preparation: Similar to ¹H NMR, a deuterated internal standard with a known concentration can be used. Alternatively, the ERETIC (Electronic REference To access In vivo Concentrations) method can be used, which employs an electronically generated reference signal.

  • Instrumentation and Parameters:

    • Spectrometer: Equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.

    • Pulse Sequence: A standard single-pulse experiment.

    • Relaxation Delay (d1): Sufficiently long to allow for complete relaxation of the deuterium nucleus, which can be shorter than for protons.

    • Number of Scans (ns): Generally higher than for ¹H NMR due to the lower gyromagnetic ratio of deuterium.

  • Data Processing and Analysis:

    • Process the data similarly to ¹H NMR.

    • Integrate the deuterium signal of this compound and the internal standard.

    • Calculate the concentration of the deuterated species and thereby the isotopic enrichment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample This compound nmr_tube NMR Tube sample->nmr_tube standard Internal Standard standard->nmr_tube nmr_spec NMR Spectrometer nmr_tube->nmr_spec h1_nmr ¹H NMR Experiment nmr_spec->h1_nmr h2_nmr ²H NMR Experiment nmr_spec->h2_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing h2_nmr->processing integration Signal Integration processing->integration calculation Calculation of Deuteration Degree integration->calculation result Deuteration Degree (%) calculation->result

Experimental Workflow for NMR-based Determination of Deuteration Degree.
High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive technique used to determine the isotopic distribution of a compound and thus its isotopic enrichment.

  • Objective: To measure the relative abundance of the different isotopologues of 1,1,2,2-Tetrachloroethane.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Ionization Source: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) if derivatization is performed. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is common.

    • Mass Analyzer Mode: Full scan mode with high resolution to resolve the isotopic peaks.

  • Data Processing and Analysis:

    • Acquire the mass spectrum of the sample.

    • Identify the molecular ion cluster for 1,1,2,2-Tetrachloroethane. The monoisotopic mass of the fully deuterated species (C₂D₂³⁵Cl₄) is approximately 169.89 Da.

    • Measure the intensities of the peaks corresponding to the different isotopologues (containing ¹H, ²H, ³⁵Cl, ³⁷Cl). The presence of chlorine isotopes will result in a characteristic isotopic pattern.

    • The isotopic enrichment is calculated by comparing the observed isotopic distribution to the theoretical distribution for a given enrichment level. The relative abundance of the ion containing no deuterium (d₀), one deuterium (d₁), and two deuterium atoms (d₂) are used to calculate the enrichment.[9]

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis sample_ms Dilute solution of This compound gc_ms GC-HRMS sample_ms->gc_ms ionization Electron Ionization gc_ms->ionization analysis Full Scan Analysis ionization->analysis spectrum Mass Spectrum analysis->spectrum peak_integration Isotopologue Peak Intensity Measurement spectrum->peak_integration comparison Comparison with Theoretical Distribution peak_integration->comparison result_ms Isotopic Enrichment (%) comparison->result_ms

Experimental Workflow for HRMS-based Determination of Isotopic Enrichment.

Conclusion

The high deuteration degree and isotopic enrichment of this compound are essential for its effective use in demanding research applications, particularly as a solvent in NMR spectroscopy. The rigorous quality control, employing techniques like quantitative NMR and HRMS, ensures that researchers and drug development professionals have access to a reliable and high-purity product. The detailed protocols and workflows provided in this guide offer a framework for the analysis and understanding of this important deuterated compound.

References

Solubility and miscibility of 1,1,2,2-Tetrachloroethane-d2.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Miscibility of 1,1,2,2-Tetrachloroethane-d2

Introduction

This compound (D2-TCE) is the deuterated isotopologue of 1,1,2,2-tetrachloroethane (B165197), a halogenated hydrocarbon. The substitution of protium (B1232500) with deuterium (B1214612) can introduce subtle changes in the physicochemical properties of a molecule, including its density, boiling point, and interactions with solvents. This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and miscibility of this compound, a compound of interest in specialized research and analytical applications.

It is important to note that specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, the solubility and miscibility of its non-deuterated counterpart, 1,1,2,2-tetrachloroethane, are well-established. Given that deuteration typically has a minimal impact on the solubility of small molecules, the data for the non-deuterated form serves as a reliable proxy for estimating the solubility of the deuterated compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,2,2-tetrachloroethane is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

PropertyValue
Molecular Formula C2H2Cl4
Molar Mass 167.85 g/mol
Density 1.59 g/cm³
Boiling Point 146.5 °C
Melting Point -43 °C
Appearance Colorless liquid

Solubility and Miscibility Data

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. Miscibility, on the other hand, is the property of liquids to mix in all proportions, forming a homogeneous solution.

Aqueous Solubility

1,1,2,2-Tetrachloroethane is sparingly soluble in water. This is due to its nonpolar nature, which limits its ability to form strong intermolecular interactions with the highly polar water molecules.

SolventSolubility ( g/100 mL)Temperature (°C)
Water0.2920
Solubility in Organic Solvents

1,1,2,2-Tetrachloroethane is readily miscible with a wide range of common organic solvents. Its nonpolar character allows it to dissolve in other nonpolar or weakly polar solvents.

SolventMiscibility
EthanolMiscible
Diethyl EtherMiscible
AcetoneMiscible
BenzeneMiscible
ChloroformMiscible
Carbon TetrachlorideMiscible

Experimental Protocols for Solubility Determination

The determination of solubility and miscibility involves several established experimental techniques. The choice of method depends on the nature of the solute and solvent, as well as the required precision of the measurement.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the solubility of a substance in water.

  • Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the aqueous and organic phases. If necessary, centrifugation can be used to facilitate this separation.

  • Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of the dissolved this compound in the aqueous sample is then determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/100 mL or mol/L.

Protocol for Determining Miscibility with Organic Solvents

Miscibility is typically determined by simple visual observation.

  • Mixing: A known volume of this compound is added to a known volume of the organic solvent in a clear, sealed container (e.g., a test tube or vial).

  • Observation: The mixture is agitated and then allowed to stand.

  • Assessment: The mixture is visually inspected for the presence of a single, clear phase or multiple layers. The formation of a single, homogeneous phase indicates that the two liquids are miscible. The presence of distinct layers or cloudiness indicates that they are immiscible or partially miscible. This process can be repeated with varying proportions of the two liquids to confirm miscibility across all concentrations.

Visualizations

Logical Workflow for Solubility and Miscibility Determination

The following diagram illustrates a logical workflow for the systematic determination of the solubility and miscibility of a compound like this compound.

start Start: Characterize This compound qual_assessment Qualitative Miscibility Screening (Visual Observation) start->qual_assessment quant_solubility Quantitative Solubility Determination (e.g., Shake-Flask Method) start->quant_solubility organic_sol Organic Solvent Miscibility qual_assessment->organic_sol aqueous_sol Aqueous Solubility quant_solubility->aqueous_sol analysis Analytical Quantification (GC, HPLC, etc.) aqueous_sol->analysis data_reporting Data Reporting and Analysis organic_sol->data_reporting analysis->data_reporting end End: Solubility & Miscibility Profile data_reporting->end

Caption: Workflow for solubility and miscibility determination.

Conclusion

While specific experimental data for this compound is scarce, a robust understanding of its solubility and miscibility can be derived from the well-documented properties of its non-deuterated analog. It is expected to be sparingly soluble in water and miscible with a wide array of organic solvents. The experimental protocols outlined in this guide provide a systematic approach for the precise determination of these properties, which is crucial for its effective application in research and development. For any critical applications, it is recommended that these properties be experimentally verified.

1,1,2,2-Tetrachloroethane-d2 safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1,1,2,2-Tetrachloroethane-d2

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling precautions for this compound (CAS No. 33685-54-0), a deuterated solvent commonly employed in Nuclear Magnetic Resonance (NMR) spectroscopy and as an intermediate in chemical synthesis. Due to its significant health hazards, strict adherence to safety protocols is imperative.

Hazard Identification and Classification

This compound is classified as a highly toxic substance. It is fatal if it comes into contact with the skin or is inhaled.[1][2][3] Ingestion of this substance is also highly toxic.[4] It is categorized as a possible human carcinogen (IARC Group 2B) and is toxic to aquatic life with long-lasting effects.[1][4]

GHS Hazard Statements:

  • H310: Fatal in contact with skin.[1]

  • H330: Fatal if inhaled.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂D₂Cl₄[5]
Molecular Weight 169.86 g/mol
Appearance Colorless liquid[4]
Odor Chloroform-like[6]
Boiling Point 145-146 °C at 737 mmHg
Melting Point -44 °C[6]
Density 1.62 g/mL at 25 °C
Solubility Slightly soluble in water. Soluble in ether, chloroform, ethanol, and other organic solvents.[7]
Vapor Pressure 5 mmHg at 20 °C[6]
Refractive Index n20/D 1.493

Occupational Exposure Limits

Adherence to established occupational exposure limits is crucial to minimize health risks.

Regulatory BodyExposure Limit
OSHA PEL (8-hour TWA)5 ppm[4]
NIOSH REL (10-hour TWA)1 ppm[4]
ACGIH TLV (8-hour TWA)1 ppm[4]

Safe Handling and Storage Protocols

4.1. Engineering Controls

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

4.2. Personal Protective Equipment (PPE)

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., Viton®, Barrier®) at all times. Check for leaks and impermeability before use.[3]

  • Eye and Face Protection: Use safety glasses with side shields or chemical goggles. A face shield is required when there is a splash hazard.[4][5]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, chemical-resistant aprons or full-body suits may be necessary.[4]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA).[4][5]

4.3. General Hygiene Practices

  • Avoid all personal contact, including inhalation of vapors.[8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4]

  • Remove contaminated clothing immediately and launder it separately before reuse.[8]

4.4. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[2][8]

  • Keep containers tightly closed and properly labeled.[4]

  • Store in a locked cabinet or other secure area to restrict access.[3]

  • Protect from light and moisture.[4]

Experimental Workflow: Preparation of an NMR Sample

The following diagram illustrates a safe workflow for preparing an NMR sample using this compound.

NMR_Sample_Preparation Workflow for Safe NMR Sample Preparation with this compound cluster_prep Preparation Phase cluster_handling Solvent Handling Phase cluster_cleanup Cleanup and Disposal Phase A Verify Fume Hood Functionality B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Gather Materials: - Sample - this compound - NMR Tube & Cap - Pipettes B->C D Work Inside Chemical Fume Hood C->D E Carefully Open Solvent Container D->E F Dissolve Weighed Sample in a Minimal Amount of Solvent E->F G Transfer Solution to NMR Tube Using a Clean Pipette F->G H Cap NMR Tube Securely G->H I Tightly Seal Solvent Container H->I J Dispose of Pipettes and any Contaminated Materials in Designated Hazardous Waste I->J K Clean Work Area Thoroughly J->K L Remove and Dispose of Gloves Properly K->L M Wash Hands Thoroughly L->M

Caption: Safe workflow for NMR sample preparation.

Emergency Procedures

6.1. First-Aid Measures

  • Inhalation: Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

6.2. Accidental Release Measures

  • Minor Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[8]

  • Major Spills: Evacuate the area immediately and call for emergency response. Prevent the spill from entering drains or waterways.[1]

6.3. Fire-Fighting Measures

  • This compound is not combustible.[8]

  • In case of a fire in the surrounding area, use extinguishing media appropriate for the fire, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[10]

  • Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[10]

  • Hazardous decomposition products, including hydrogen chloride gas and carbon oxides, may be produced in a fire.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or the environment.[1]

Toxicological Information

  • Routes of Exposure: Inhalation, skin absorption, ingestion, and eye contact.[6]

  • Acute Effects: Exposure can cause irritation to the skin, eyes, nose, and throat.[6] It may lead to central nervous system depression, with symptoms including headache, dizziness, nausea, and vomiting.[4] High exposure can cause severe liver and kidney damage.[6]

  • Chronic Effects: Long-term exposure may result in significant liver and kidney damage and neurological effects.[6]

  • Carcinogenicity: Classified as an IARC Group 2B carcinogen, indicating it is possibly carcinogenic to humans.[4]

This technical guide is intended to provide essential safety information. Always consult the most current Safety Data Sheet (SDS) from your supplier before working with this compound and ensure you are fully trained in its safe handling and emergency procedures.

References

The Chloroform Conundrum: An In-depth Technical Guide to the Discovery and History of Tetrachloroethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachloroethanes, a group of chlorinated hydrocarbons, hold a significant yet cautionary place in the annals of industrial chemistry. Initially lauded for their potent solvent properties, their history is marked by a dramatic rise in industrial applications followed by a sharp decline due to the discovery of their profound toxicity. This technical guide provides a comprehensive overview of the discovery, synthesis, historical applications, and the evolving understanding of the toxicological effects of the two primary isomers: 1,1,2,2-tetrachloroethane (B165197) and 1,1,1,2-tetrachloroethane (B165186).

Discovery and Early History

The journey of tetrachloroethanes began in the mid-19th century with the pioneering work of French chemist Auguste Laurent . In 1836 , Laurent first synthesized both 1,1,2,2-tetrachloroethane and 1,1,1,2-tetrachloroethane[1]. His work was part of a broader exploration into the substitution reactions of chlorine with organic compounds, a field that was then in its infancy.

Initially, these compounds remained largely laboratory curiosities. It wasn't until the early 20th century that their powerful solvent capabilities were recognized, leading to their widespread industrial adoption. 1,1,2,2-Tetrachloroethane, in particular, gained prominence under trade names such as Acetylene (B1199291) Tetrachloride, Bonoform, Cellon, and Westron[1].

Synthesis of Tetrachloroethanes

Several methods have been developed for the synthesis of tetrachloroethanes, with the choice of method often depending on the desired isomer and the available feedstock.

Synthesis of 1,1,2,2-Tetrachloroethane

The primary industrial production of 1,1,2,2-tetrachloroethane has historically involved the addition of chlorine to acetylene or the chlorination of ethylene (B1197577) and its derivatives.

This method, while effective, is potentially hazardous due to the explosive nature of acetylene and chlorine mixtures.

Experimental Protocol: Synthesis of 1,1,2,2-Tetrachloroethane from Acetylene and Chlorine [2]

  • Reaction Principle: The direct addition of chlorine to acetylene. To mitigate the risk of explosion, the reaction is typically carried out in a solvent, often 1,1,2,2-tetrachloroethane itself.

  • Apparatus: A reaction vessel equipped with a gas inlet, a reflux condenser, and a stirring mechanism. The system is maintained under reduced pressure.

  • Reagents:

    • Dry acetylene gas

    • Dry chlorine gas

    • Catalyst: Ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅)

    • Solvent: 1,1,2,2-tetrachloroethane

  • Procedure:

    • The reaction vessel is charged with 1,1,2,2-tetrachloroethane and the catalyst.

    • The mixture is heated to reflux under reduced pressure.

    • Dry acetylene and chlorine gases are continuously introduced into the refluxing solvent. The heat of the exothermic reaction is absorbed by the evaporation of the solvent and removed by the reflux condenser.

    • The reaction is monitored, and the product, 1,1,2,2-tetrachloroethane, is continuously withdrawn.

  • Yield: This process can achieve a yield of up to 97% based on acetylene[2].

Alternative routes involve the chlorination of ethylene, ethane, or 1,2-dichloroethane[1]. These methods can be achieved through direct chlorination or oxychlorination.

Experimental Protocol: Synthesis of 1,1,2,2-Tetrachloroethane from 1,1,2-Trichloroethane (B165190) [3]

  • Reaction Principle: The liquid-phase chlorination of 1,1,2-trichloroethane in the presence of a catalyst.

  • Apparatus: A reaction vessel equipped for heating, stirring, gas inlet, and product distillation.

  • Reagents:

    • 1,1,2-Trichloroethane

    • Chlorine gas

    • Catalyst: Anhydrous aluminum chloride (AlCl₃)

  • Procedure:

    • A mixture of 1,1,2-trichloroethane and anhydrous aluminum chloride is placed in the reaction vessel and stirred.

    • The mixture is heated to approximately 90°C, at which point the introduction of chlorine gas is initiated.

    • The reaction temperature is maintained between 110°C and 115°C.

    • As the reaction proceeds, the product mixture, along with hydrogen chloride gas, is distilled off.

    • Fresh 1,1,2-trichloroethane and catalyst are continuously added to the reactor while the product is withdrawn.

  • Yield: This process can achieve over 96% conversion of 1,1,2-trichloroethane to 1,1,2,2-tetrachloroethane[3].

Synthesis of 1,1,1,2-Tetrachloroethane

1,1,1,2-Tetrachloroethane is primarily produced as a byproduct in other chlorination processes or through the specific chlorination of 1,1,2-trichloroethane.

This method directly yields the asymmetrical isomer.

Experimental Protocol: Synthesis of 1,1,1,2-Tetrachloroethane by Chlorination of 1,1,2-Trichloroethane

  • Reaction Principle: The direct chlorination of 1,1,2-trichloroethane. This reaction can produce a mixture of isomers, with conditions optimized to favor the 1,1,1,2-isomer.

  • Apparatus: A suitable reaction vessel with inlets for reactants, a condenser, and a means for temperature control.

  • Reagents:

    • 1,1,2-Trichloroethane

    • Chlorine gas

  • Procedure:

    • 1,1,2-Trichloroethane is introduced into the reactor.

    • Chlorine gas is bubbled through the liquid at a controlled rate.

    • The reaction temperature and pressure are maintained to optimize the formation of 1,1,1,2-tetrachloroethane.

    • The resulting product mixture is then purified, typically by distillation, to separate the desired isomer from byproducts and unreacted starting material.

1,1,1,2-Tetrachloroethane can also be produced in high purity by the isomerization of its symmetrical counterpart.

Experimental Protocol: Isomerization of 1,1,2,2-Tetrachloroethane [4]

  • Reaction Principle: The rearrangement of the chlorine atoms in 1,1,2,2-tetrachloroethane to form 1,1,1,2-tetrachloroethane.

  • Apparatus: A reactor suitable for liquid-phase reactions with temperature control.

  • Reagents:

    • 1,1,2,2-Tetrachloroethane

    • Catalyst: Aluminum chloride (AlCl₃)

  • Procedure:

    • 1,1,2,2-Tetrachloroethane is mixed with the aluminum chloride catalyst.

    • The mixture is heated to facilitate the isomerization reaction.

    • The reaction progress is monitored, and upon completion, the catalyst is removed.

    • The resulting 1,1,1,2-tetrachloroethane is purified by distillation.

Physical and Chemical Properties

The two isomers of tetrachloroethane exhibit distinct physical and chemical properties, which are summarized in the tables below.

Table 1: Physical and Chemical Properties of 1,1,2,2-Tetrachloroethane

PropertyValue
Molecular Formula C₂H₂Cl₄
Molar Mass 167.85 g/mol
Appearance Colorless to pale-yellow liquid
Odor Pungent, chloroform-like
Density 1.59 g/cm³
Melting Point -44 °C
Boiling Point 146.5 °C
Solubility in Water 2.9 g/L (slightly soluble)[2]
Vapor Pressure 5 mmHg at 20 °C

Table 2: Physical and Chemical Properties of 1,1,1,2-Tetrachloroethane

PropertyValue
Molecular Formula C₂H₂Cl₄
Molar Mass 167.85 g/mol
Appearance Colorless liquid
Odor Sweet, chloroform-like
Density 1.553 g/cm³
Melting Point -68 °C
Boiling Point 130.5 °C
Solubility in Water 1.1 g/L
Vapor Pressure 9.7 mmHg at 20 °C

Historical Applications and Industrial Significance

The early 20th century saw a surge in the use of 1,1,2,2-tetrachloroethane due to its excellent solvent properties. Its primary applications included:

  • Solvent: It was widely used as a solvent for oils, fats, waxes, resins, and cellulose (B213188) acetate[5]. Its non-flammability made it an attractive alternative to other volatile solvents.

  • Chemical Intermediate: A significant portion of 1,1,2,2-tetrachloroethane production was as a feedstock for the synthesis of other chlorinated hydrocarbons, such as trichloroethylene, tetrachloroethylene, and 1,2-dichloroethylene[1][5].

  • Other Uses: It also found applications in paint removers, varnishes, lacquers, and as a fumigant and insecticide[5].

The production of 1,1,2,2-tetrachloroethane in the United States peaked in the mid-20th century. In 1967, approximately 440 million pounds were produced[5]. However, growing awareness of its toxicity led to a sharp decline in production, falling to an estimated 34 million pounds by 1974[5]. Commercial production as an end-product in the U.S. had largely ceased by the late 1980s[5][6].

1,1,1,2-Tetrachloroethane had more limited commercial applications, primarily serving as a solvent and as an intermediate in the synthesis of other chemicals[4].

Discovery of Toxicity and Health Effects

The widespread industrial use of 1,1,2,2-tetrachloroethane soon led to reports of adverse health effects in exposed workers. Its high toxicity, particularly its hepatotoxicity, became a major concern.

Toxicological Profile

Both isomers of tetrachloroethane are toxic, but 1,1,2,2-tetrachloroethane is considered to be significantly more hazardous.

Table 3: Toxicity Data for Tetrachloroethanes

IsomerSpeciesRouteValue
1,1,2,2-Tetrachloroethane RatInhalation (LC50)1000 ppm (4 hr)[1]
RatOral (LD50)200-400 mg/kg
MouseInhalation (LC50)900 ppm (4 hr)
MouseOral (LD50)400 mg/kg
1,1,1,2-Tetrachloroethane RatOral (LD50)670 mg/kg
Health Effects in Humans

Exposure to 1,1,2,2-tetrachloroethane can lead to a range of acute and chronic health problems:

  • Acute Effects: Inhalation of high concentrations can cause central nervous system depression, leading to symptoms such as dizziness, headache, and nausea. It is also an irritant to the eyes and respiratory tract[7].

  • Chronic Effects: Long-term exposure is strongly associated with severe liver damage, including jaundice and an enlarged liver. Neurological effects such as tremors and numbness have also been reported in chronically exposed individuals[7].

  • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified 1,1,2,2-tetrachloroethane as a Group C, possible human carcinogen, based on animal studies that showed an increased incidence of liver tumors in mice[6]. The International Agency for Research on Cancer (IARC) has classified it as Group 3, not classifiable as to its carcinogenicity to humans[6].

Regulatory History and Decline in Use

The growing body of evidence regarding the toxicity of 1,1,2,2-tetrachloroethane prompted regulatory action and a significant shift in industrial practices.

  • Occupational Exposure Limits: The National Institute for Occupational Safety and Health (NIOSH) established a recommended exposure limit (REL) for 1,1,2,2-tetrachloroethane of 1 part per million (ppm) as a time-weighted average (TWA) for up to a 10-hour workday[7][8]. The Occupational Safety and Health Administration (OSHA) set a permissible exposure limit (PEL) of 5 ppm TWA[8].

  • Environmental Regulations: The EPA has regulated 1,1,2,2-tetrachloroethane under various statutes, including the Clean Air Act and the Resource Conservation and Recovery Act (RCRA)[5]. As a hazardous waste, its disposal is strictly controlled[5].

  • Shift to Safer Alternatives: The high toxicity of 1,1,2,2-tetrachloroethane led to a search for safer alternatives in both solvent applications and as a chemical intermediate. This, coupled with stricter regulations, resulted in the dramatic decline of its production and use.

Visualizing the History and Synthesis of Tetrachloroethanes

To provide a clearer understanding of the key milestones and chemical processes discussed, the following diagrams have been generated using the DOT language.

Tetrachloroethane_Timeline cluster_discovery Discovery cluster_industrialization Industrialization and Use cluster_toxicity Toxicity and Regulation 1836 1836 Discovery of 1,1,2,2- and 1,1,1,2- Tetrachloroethane by Auguste Laurent Early 1900s Early 1900s Beginning of widespread industrial use as a solvent 1836->Early 1900s 1967 1967 Peak production in the U.S. (approx. 440 million lbs) Early 1900s->1967 Mid-20th Century Mid-20th Century Emerging reports of toxicity in workers Early 1900s->Mid-20th Century 1974 1974 U.S. production drops significantly to ~34 million lbs Mid-20th Century->1974 Late 1970s Late 1970s NIOSH recommends exposure limits 1974->Late 1970s Late 1980s Late 1980s Commercial production as an end-product largely ceases in the U.S. Late 1970s->Late 1980s

Caption: A timeline of the key events in the history of tetrachloroethanes.

Tetrachloroethane_Synthesis cluster_1122 Synthesis of 1,1,2,2-Tetrachloroethane cluster_1112 Synthesis of 1,1,1,2-Tetrachloroethane Acetylene Acetylene (C₂H₂) TCE_1122 1,1,2,2-Tetrachloroethane Acetylene->TCE_1122 + Cl₂ (FeCl₃ or SbCl₅ catalyst) Chlorine1 Chlorine (Cl₂) Ethylene Ethylene (C₂H₄) Dichloroethane 1,2-Dichloroethane Ethylene->Dichloroethane + Cl₂ Chlorine2 Chlorine (Cl₂) Dichloroethane->TCE_1122 + Cl₂ Trichloroethane 1,1,2-Trichloroethane TCE_1112 1,1,1,2-Tetrachloroethane Trichloroethane->TCE_1112 + Cl₂ Chlorine3 Chlorine (Cl₂) TCE_1122_iso 1,1,2,2-Tetrachloroethane TCE_1122_iso->TCE_1112 Isomerization (AlCl₃ catalyst)

Caption: Key synthesis pathways for 1,1,2,2- and 1,1,1,2-tetrachloroethane.

Conclusion

The history of tetrachloroethanes serves as a compelling case study in the evolution of industrial chemistry and toxicology. From their discovery in the 19th century to their rise as industrial workhorses and subsequent fall from favor due to severe health risks, their story underscores the critical importance of thorough toxicological assessment and regulatory oversight in the chemical industry. While their use has been drastically curtailed, they remain relevant as environmental contaminants and as a reminder of the delicate balance between chemical innovation and human and environmental health. For researchers and professionals in drug development, the metabolic pathways and toxicological profiles of these compounds can offer valuable insights into the broader field of halogenated hydrocarbon toxicity.

References

1,1,2,2-Tetrachloroethane: A Synthetic Compound with No Known Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,2,2-Tetrachloroethane (B165197) is a synthetic chlorinated hydrocarbon that is not known to occur naturally in the environment.[1][2][3][4] Its presence in various environmental matrices is a direct result of human industrial activity. Historically, it was utilized as a solvent and as a chemical intermediate in the synthesis of other chlorinated compounds like trichloroethylene (B50587) and tetrachloroethylene.[4][5] Although its production and use have significantly declined due to its toxicity, it persists as a contaminant in some areas.[4] This guide provides a comprehensive overview of the environmental occurrence of 1,1,2,2-tetrachloroethane, detailing its detection in various environmental media and the analytical methods employed for its quantification.

Environmental Occurrence: A Consequence of Anthropogenic Release

Contrary to any potential for natural synthesis, 1,1,2,2-tetrachloroethane is exclusively of anthropogenic origin.[1][2][3][4] Its release into the environment has been primarily through industrial emissions, including fugitive emissions during its production and use, as well as from disposal at hazardous waste sites.[1][3]

Atmospheric Presence

Once released, a significant portion of 1,1,2,2-tetrachloroethane enters the atmosphere, where it is relatively stable.[6] The primary degradation pathway in the atmosphere is reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 54 days.[3]

Aqueous Contamination

1,1,2,2-Tetrachloroethane has been detected in surface water, groundwater, and drinking water, typically in areas near industrial or waste disposal sites.[1][3][7] In water, it can undergo hydrolysis, particularly under alkaline conditions, to form trichloroethylene.[3] Volatilization is also a significant process for its removal from surface waters.[3]

Soil and Sediment Contamination

In soil, 1,1,2,2-tetrachloroethane is expected to have low adsorption, leading to potential leaching into groundwater.[3] Anaerobic biodegradation in soil and sediment can occur, leading to its degradation.[3]

Quantitative Data on Environmental Occurrence

The following tables summarize the reported concentrations of 1,1,2,2-tetrachloroethane in various environmental samples. It is crucial to note that these are not natural background levels but are indicative of contamination.

Table 1: Concentration of 1,1,2,2-Tetrachloroethane in Air

Location CategoryConcentration Range (µg/m³)Mean Concentration (µg/m³)Reference
Urban Areas (USA)Trace to 57 ppb (approx. 392 µg/m³)13.0 (in one study)[3]
Minnesota (1991-1998)Up to 6.870.06[3]

Table 2: Concentration of 1,1,2,2-Tetrachloroethane in Water

Water SourceConcentration Range (µg/L)Mean Concentration (µg/L)Reference
US Ground and Surface Water0.1–250.6[1][3]
St. Clair River, ON (1985)Not Detected to 4.0-[7]
Welland River, ON (1981)Not Detected to 0.06-[7]

Table 3: Concentration of 1,1,2,2-Tetrachloroethane in Sediment

LocationConcentration (µg/kg)Reference
US STORET Database130, 160, 180 (in 3 samples)[3]

Experimental Protocols for Detection and Quantification

The analysis of 1,1,2,2-tetrachloroethane in environmental samples typically involves chromatographic techniques coupled with sensitive detectors.

Sample Collection and Preparation
  • Air: Air samples are commonly collected by adsorption onto a solid sorbent material like Tenax, followed by thermal desorption for analysis.[8] Alternatively, whole air samples can be collected in passivated canisters.[8]

  • Water: Water samples are typically collected in glass vials with zero headspace to prevent volatilization. For analysis, purge and trap methods are frequently employed, where the volatile organic compounds are purged from the water sample with an inert gas and trapped on a sorbent material.[4]

  • Soil and Sediment: For solid matrices, methods such as headspace analysis or solvent extraction are used to isolate the 1,1,2,2-tetrachloroethane prior to analysis.

Analytical Instrumentation
  • Gas Chromatography (GC): GC is the primary technique for separating 1,1,2,2-tetrachloroethane from other compounds in a sample.

  • Detectors:

    • Mass Spectrometry (MS): GC-MS is a powerful and widely used method that provides both quantification and positive identification of the compound.[8][9]

    • Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds like 1,1,2,2-tetrachloroethane and can achieve very low detection limits.[8]

    • Flame Ionization Detector (FID): FID can also be used for quantification.[8]

A common analytical procedure involves the use of a capillary column in the gas chromatograph for optimal separation, followed by detection with a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualizing the Anthropogenic Pathway

Since there are no natural formation pathways for 1,1,2,2-tetrachloroethane, the following diagram illustrates the logical flow of its anthropogenic production, use, and subsequent release into the environment.

Anthropogenic_Pathway Production Industrial Production (e.g., Chlorination of Ethylene) Intermediate Use as Chemical Intermediate (e.g., for Trichloroethylene) Production->Intermediate Primary Use Solvent Historical Use as Solvent (e.g., Degreasing) Production->Solvent Former Use Emissions Environmental Release Intermediate->Emissions Fugitive Emissions Solvent->Emissions Evaporation & Disposal Air Atmosphere Emissions->Air Volatilization Water Water (Surface & Ground) Emissions->Water Discharges Soil Soil & Sediment Emissions->Soil Spills & Disposal

Caption: Anthropogenic pathway of 1,1,2,2-tetrachloroethane.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 1,1,2,2-Tetrachloroethane-d2 as an NMR Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1,1,2,2-tetrachloroethane-d2 (TCE-d2) as a Nuclear Magnetic Resonance (NMR) solvent. This deuterated solvent is particularly valuable for the analysis of samples requiring high temperatures for dissolution and for minimizing solvent interference in ¹H NMR spectra.

Introduction

This compound is a deuterated solvent utilized in NMR spectroscopy to provide a medium for analyzing solutes with minimal solvent-derived proton signals.[1] Its high boiling point and good thermal stability make it an excellent choice for high-temperature NMR studies, which are often necessary for polymers and other macromolecules to ensure sufficient solubility and to study dynamic processes.[2] The replacement of hydrogen atoms with deuterium (B1214612) shifts the solvent's resonance frequency, thereby reducing interference with the analyte's signals and leading to cleaner, more easily interpretable spectra.[1]

Physicochemical Properties

Understanding the physical and chemical properties of TCE-d2 is crucial for its effective use. The following table summarizes its key properties.

PropertyValue
CAS Number 33685-54-0
Molecular Formula C₂D₂Cl₄
Molecular Weight 169.86 g/mol [3][4]
Melting Point -44 °C
Boiling Point 146.5 °C
Density (at 20 °C) 1.62 g/mL
¹H Residual Signal (ppm) ~6.0
¹³C Signal (ppm) ~73.78 (triplet)

Comparative Data with Other High-Boiling Point NMR Solvents

The choice of solvent is critical for successful NMR experiments. This table provides a comparison of TCE-d2 with other commonly used high-boiling point deuterated solvents.

SolventAbbreviationBoiling Point (°C)Melting Point (°C)¹H Residual Signal (ppm)Key Characteristics & Considerations
This compound TCE-d2 146.5 -44 ~6.0 Excellent for high-temperature studies of polymers. Good dissolving power for a range of analytes.
Dimethyl Sulfoxide-d₆DMSO-d₆18918.5~2.50High boiling point and excellent dissolving power. High viscosity can lead to broader signals; hygroscopic.[2]
Ethylene Glycol-d₆196-198-13~3.49High boiling point and lower viscosity than DMSO-d₆ at elevated temperatures.[2]
Toluene-d₈111-95~2.09, 6.98, 7.00, 7.09Suitable for moderately high temperatures and for nonpolar analytes.[2]
Diphenyl Ether-d₁₀25926-28~7.0-7.4Very high boiling point, suitable for experiments at very high temperatures. Its aromatic nature can lead to significant solvent-solute interactions.[2]

Applications

This compound is a versatile NMR solvent with several key applications:

  • Polymer Analysis: Due to its high boiling point, TCE-d2 is widely used for the NMR analysis of polymers that require elevated temperatures to dissolve, allowing for the determination of microstructure, composition, and monomer sequencing.

  • Reaction Monitoring at High Temperatures: Its thermal stability enables the in-situ monitoring of chemical reactions that are conducted at elevated temperatures.

  • Analysis of Poorly Soluble Compounds: It can be an effective solvent for organic and organometallic compounds that exhibit poor solubility in more common deuterated solvents at room temperature.

  • Studies of Dynamic Processes: The wide liquid range of TCE-d2 allows for variable temperature (VT) NMR experiments to study dynamic molecular processes such as conformational changes and chemical exchange.

Experimental Protocols

The following are detailed protocols for the use of this compound in NMR spectroscopy.

Standard Sample Preparation Protocol

This protocol is suitable for the analysis of small molecules at ambient or slightly elevated temperatures.

Materials:

  • Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5][6]

  • This compound

  • High-quality 5 mm NMR tube

  • Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., cotton or glass wool plug)[6]

Procedure:

  • Weighing the Analyte: Accurately weigh the desired amount of the analyte into a clean, dry vial.

  • Dissolving the Analyte: Add approximately 0.6-0.7 mL of this compound to the vial.[5] Gently swirl or vortex the vial to dissolve the analyte completely. If necessary, the sample can be gently heated to aid dissolution.

  • Filtering the Solution: Place a small plug of cotton or glass wool into a Pasteur pipette.[6]

  • Transferring to NMR Tube: Using the filter pipette, transfer the solution into the NMR tube. This will remove any particulate matter that could adversely affect the spectral quality.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock, tune, and shim the instrument according to standard procedures.

High-Temperature NMR Protocol for Polymers

This protocol is specifically designed for the analysis of polymers and other macromolecules that require elevated temperatures for dissolution and analysis.

Materials:

  • Polymer sample (concentration may need to be optimized, typically higher than for small molecules)[7]

  • This compound

  • High-quality, heat-resistant 5 mm NMR tube (e.g., Pyrex)[8]

  • Heating block or oil bath

  • High-temperature NMR probe and instrument capabilities

Procedure:

  • Sample Preparation:

    • Weigh the polymer sample directly into the NMR tube.

    • Add approximately 0.6 mL of this compound.

    • Securely cap the tube.

  • Dissolution:

    • Gently heat the NMR tube in a heating block or oil bath to the desired temperature to dissolve the polymer. The temperature should be at least 20-30°C below the boiling point of the solvent.[2]

    • Periodically and carefully agitate the sample to ensure homogeneous dissolution.

  • Instrument Setup for High-Temperature Measurement:

    • Ensure the NMR spectrometer is equipped with a variable temperature unit.

    • Carefully insert the sample into the pre-heated NMR probe.

    • Allow the sample temperature to equilibrate within the probe for at least 10-15 minutes before starting the experiment.[9]

  • Data Acquisition:

    • Lock, tune, and shim the instrument at the target temperature. Shimming at high temperatures may require more care.

    • Acquire the NMR data. Longer acquisition times may be necessary for polymers to achieve a good signal-to-noise ratio.

  • Cooling Down:

    • After the experiment, gradually cool down the probe to room temperature to avoid thermal shock to the probe and the sample tube.[9]

Safety Precautions

This compound is a hazardous substance and should be handled with appropriate safety measures.

  • Toxicity: It is fatal if it comes into contact with skin or is inhaled.[4]

  • Handling: Always handle this solvent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light.

  • Disposal: Dispose of as hazardous waste in accordance with local regulations.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in NMR spectroscopy.

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis weigh Weigh Analyte dissolve Dissolve in TCE-d2 weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer insert Insert Sample transfer->insert To Spectrometer lock Lock, Tune, Shim insert->lock acquire Acquire Data lock->acquire process Process Data acquire->process

General workflow for NMR sample preparation and analysis.

High_Temp_Workflow prep Prepare Sample in Heat-Resistant Tube dissolve Heat to Dissolve Polymer prep->dissolve insert Insert Sample into Probe dissolve->insert preheat Pre-heat NMR Probe preheat->insert equilibrate Equilibrate Temperature insert->equilibrate acquire Acquire High-Temp NMR Data equilibrate->acquire cooldown Gradually Cool Probe acquire->cooldown

Workflow for high-temperature NMR experiments.

Solvent_Selection_Logic start Start: Need to run an NMR experiment solubility Is the analyte soluble in common solvents (e.g., CDCl3, Acetone-d6) at room temperature? start->solubility high_temp Does the experiment require high temperature? solubility->high_temp No use_common Use a common deuterated solvent solubility->use_common Yes high_temp->use_common No consider_tce Consider this compound high_temp->consider_tce Yes

Decision logic for selecting an appropriate NMR solvent.

References

Application Notes and Protocols: 1,1,2,2-Tetrachloroethane-d2 in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrachloroethane-d2 (C₂D₂Cl₄) is a deuterated solvent with significant applications in material science, primarily as a medium for high-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. Its high boiling point, excellent thermal stability, and ability to dissolve a wide range of polymers make it an indispensable tool for the characterization of complex macromolecular structures, which are often insoluble in common deuterated solvents at room temperature. These application notes provide detailed protocols for the use of this compound in the analysis of polymeric materials.

Key Applications in Material Science

The foremost application of this compound in material science is its use as a solvent for the NMR analysis of polymers, particularly polyolefins.[1][2][3][4][5][6] This enables the detailed investigation of:

  • Polymer Microstructure: Determination of tacticity, monomer sequences, and the presence of regioerrors.[7][8][9]

  • Branching Analysis: Quantification of short-chain and long-chain branches in polyethylene (B3416737) and other polyolefins.[1]

  • Copolymer Composition: Elucidation of the composition and distribution of monomer units in copolymers.[10]

  • Chain-End Analysis: Identification and quantification of polymer chain-end groups.[4]

Beyond NMR, this compound is also utilized as a solvent in the synthesis of advanced materials, such as in the preparation of cyclic olefin copolymer (COC) foam, a material noted for its thermal insulation properties.[11]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Chemical Formula C₂D₂Cl₄
Molecular Weight 169.86 g/mol
Boiling Point 146.5 °C
Melting Point -44 °C
Density 1.59 g/cm³
Appearance Colorless to pale yellow liquid
Solubility in water 1 g/350 mL

Source:[12]

Experimental Protocols

Protocol 1: High-Temperature ¹³C NMR Spectroscopy of Polyethylene for Branching Analysis

This protocol details the procedure for the quantitative analysis of long-chain branches (LCB) in polyethylene using high-temperature ¹³C NMR spectroscopy with this compound as the solvent.[1]

Materials:

  • Polyethylene sample

  • This compound

  • 5 mm NMR tubes

  • Vortex mixer

  • Heating block or oil bath

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the polyethylene sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[12] For high-temperature analysis of polymers, a concentration of approximately 45 mg/mL is often used.[1]

    • Add approximately 0.7 mL of this compound to the vial.

    • Securely cap the vial and heat it to the desired temperature (typically 110-120 °C) using a heating block or oil bath until the polymer is fully dissolved.[2][3] Intermittent vortexing can aid dissolution.

    • Carefully transfer the hot, homogeneous solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer, which has been pre-heated to the experimental temperature (e.g., 120 °C).

    • Allow the sample temperature to equilibrate for at least 10 minutes before starting the acquisition.

    • Acquire the ¹³C NMR spectrum using a quantitative pulse sequence. A common choice is a single-pulse experiment with a short pulse angle (e.g., 30-45°) and a sufficiently long relaxation delay to ensure full relaxation of all carbon nuclei. For quantitative analysis of polyethylene, inverse-gated proton decoupling is employed to suppress the Nuclear Overhauser Effect (NOE).[13]

    • A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio for the detection of low-abundance signals from branch carbons.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor.

    • Reference the spectrum by setting the chemical shift of the main-chain methylene (B1212753) carbons of polyethylene to 30.0 ppm.[13]

    • Integrate the signals corresponding to the main chain and the specific carbons of the branches to quantify the degree of branching.

Quantitative Data Summary: ¹³C Chemical Shifts for Polyethylene Branches in this compound

Branch TypeCarbon AtomChemical Shift (ppm)
MethylSβδ+27.21
Ethyl2Bn26.52
Butyl(n-1)Bn29.32
HexylSβδ+27.05
Long-Chain Branch27.05

Source:[1]

Protocol 2: General ¹H NMR Analysis of Polymers at Elevated Temperatures

This protocol provides a general workflow for the qualitative and semi-quantitative analysis of polymers using ¹H NMR spectroscopy in this compound.

Materials:

  • Polymer sample

  • This compound

  • 5 mm NMR tubes

  • Vortex mixer

  • Heating block or oil bath

Procedure:

  • Sample Preparation:

    • Dissolve 5-25 mg of the polymer sample in approximately 0.7 mL of this compound in a vial with heating and vortexing as described in Protocol 1.

    • Transfer the clear solution to an NMR tube.

  • NMR Data Acquisition:

    • Place the sample in the pre-heated NMR spectrometer (e.g., 60 °C or 120 °C).[4][6]

    • After temperature equilibration, acquire a standard one-pulse ¹H NMR spectrum.

  • Data Processing and Analysis:

    • Process the FID and reference the spectrum to the residual solvent peak of this compound.

    • Analyze the chemical shifts and integration of the proton signals to determine the polymer's structural features.

Visualizations

Experimental Workflow for Polymer Analysis by High-Temperature NMR

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis weigh Weigh Polymer Sample dissolve Dissolve in this compound (with heating and vortexing) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer equilibrate Temperature Equilibration in Spectrometer transfer->equilibrate acquire Acquire NMR Data (¹H or ¹³C) equilibrate->acquire process Process FID acquire->process reference Reference Spectrum process->reference integrate Integrate Signals reference->integrate analyze Structural Characterization integrate->analyze

Caption: Workflow for polymer characterization using high-temperature NMR spectroscopy.

Logical Relationship in Quantitative Branching Analysis

branching_analysis cluster_data ¹³C NMR Spectrum cluster_quant Quantification cluster_result Result main_chain Main Chain Signal (e.g., 30.0 ppm) integration Signal Integration main_chain->integration branch_signals Branch Carbon Signals (e.g., 27.05 ppm) branch_signals->integration calculation Calculate Branching Ratio integration->calculation microstructure Polymer Microstructure (e.g., LCB content) calculation->microstructure

Caption: Logical flow for quantitative analysis of polymer branching from ¹³C NMR data.

References

Utilizing 1,1,2,2-Tetrachloroethane-d2 as an Internal Standard in NMR: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1] A key element in accurate qNMR is the use of an internal standard, a compound of known purity and concentration added to the sample.[1] This document provides detailed application notes and protocols for utilizing 1,1,2,2-Tetrachloroethane-d2 as an internal standard for relative quantitative analysis , such as monitoring reaction kinetics or determining product yields.

This compound is primarily known as a deuterated solvent in NMR spectroscopy, valued for its ability to minimize proton interference from the solvent, thereby providing clearer spectra.[2][3] While not typically certified as a primary qNMR standard for absolute purity determination, its simple spectrum and chemical properties can be leveraged for reliable relative quantification when a certified standard is not required or available.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as an internal standard.

PropertyValue
Chemical Formula C₂D₂Cl₄[4]
Molecular Weight 169.86 g/mol [2]
Appearance Clear, colorless liquid[5]
Boiling Point 145-146 °C
Density 1.62 g/mL at 25 °C
Isotopic Purity ≥99.5 atom % D[4]
Chemical Purity ~99.5%[2][6]
Solubility Soluble in ether, chloroform, benzene, and alcohols; insoluble in water.[7]
¹H NMR Signal A singlet arising from the residual protons. The chemical shift is dependent on the solvent used.

Note: The chemical purity of commercially available this compound is typically not certified with the metrological traceability required for a primary qNMR standard.[2] Therefore, its use is recommended for relative quantification where high accuracy of the standard's purity is not the primary determinant of the final result's accuracy.

Principle of Relative qNMR with an Internal Standard

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By adding a known amount of an internal standard to a sample containing an analyte, the concentration or yield of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of the internal standard's signal.

The following diagram illustrates the logical relationship in a relative qNMR experiment.

qNMR_Principle cluster_sample NMR Sample Analyte Analyte (Unknown Moles) NMR_Spec NMR Spectrometer Analyte->NMR_Spec Standard Internal Standard (Known Moles) Standard->NMR_Spec Spectrum NMR Spectrum NMR_Spec->Spectrum Analysis Data Analysis (Integration & Calculation) Spectrum->Analysis Result Relative Quantity (e.g., Yield, Conversion) Analysis->Result

Caption: Logical workflow for relative quantitative NMR analysis.

Experimental Protocols

Materials
  • This compound (≥99.5% isotopic purity)[4]

  • Analyte of interest

  • Deuterated NMR solvent (e.g., Chloroform-d, Benzene-d6)

  • High-precision analytical balance

  • Volumetric flasks and pipettes

  • NMR tubes[3]

Protocol 1: Sample Preparation for Relative Quantification

This protocol is suitable for determining the relative yield of a product in a reaction mixture.

  • Prepare a Stock Solution of the Internal Standard:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the standard in the chosen deuterated solvent and dilute to the mark.

    • Calculate the precise concentration of the stock solution.

  • Prepare the Analyte Sample:

    • Accurately weigh a known mass of the crude reaction mixture (analyte) into a vial.

    • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.

    • Add an additional volume of the deuterated solvent to ensure complete dissolution of the analyte, typically to a final volume of 600-700 µL.[8]

    • Ensure the sample is thoroughly mixed.

  • Transfer to NMR Tube:

    • Filter the sample solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[3][8]

    • Transfer the filtered solution into a clean, dry NMR tube.

The following diagram outlines the experimental workflow.

qNMR_Workflow A 1. Weigh Internal Standard (this compound) B 2. Create Stock Solution in Deuterated Solvent A->B D 4. Add Known Volume of Standard Stock Solution to Analyte B->D C 3. Weigh Analyte (e.g., Reaction Mixture) C->D E 5. Ensure Complete Dissolution and Mix Thoroughly D->E F 6. Filter and Transfer to NMR Tube E->F G 7. Acquire NMR Spectrum F->G H 8. Process and Analyze Data G->H

Caption: Experimental workflow for relative qNMR.

Protocol 2: NMR Data Acquisition

To obtain accurate quantitative results, specific NMR acquisition parameters must be carefully set.

  • Lock and Shim: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good resolution and lineshape.

  • Pulse Angle: Use a 90° pulse angle to ensure maximum signal intensity for all nuclei.

  • Relaxation Delay (D1): This is a critical parameter. The relaxation delay between pulses must be long enough to allow all relevant nuclei (in both the analyte and the standard) to fully relax. A general rule is to set D1 to at least 5 times the longest T1 relaxation time of any signal of interest.[9] If T1 values are unknown, an inversion-recovery experiment should be performed, or a conservative D1 of 30-60 seconds should be used.

  • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[9]

Protocol 3: Data Processing and Analysis
  • Fourier Transform and Phasing: Apply Fourier transformation to the FID and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.

  • Integration:

    • Integrate the well-resolved, non-overlapping singlet signal from the residual protons of this compound.

    • Select and integrate a well-resolved signal from the analyte that corresponds to a known number of protons and does not overlap with other signals.

  • Calculation of Relative Moles: The relative molar amount of the analyte can be calculated using the following formula:

    MolesAnalyte = ( MolesStandard × IntegralAnalyte × NStandard ) / ( IntegralStandard × NAnalyte )

    Where:

    • IntegralAnalyte : Integral area of the chosen analyte signal.

    • IntegralStandard : Integral area of the this compound signal.

    • NAnalyte : Number of protons giving rise to the chosen analyte signal.

    • NStandard : Number of protons giving rise to the chosen standard signal (for the residual proton signal, this value needs to be determined or assumed based on the isotopic purity).

Data Presentation

The results of a relative qNMR analysis can be summarized in a table for clarity and comparison.

ParameterInternal Standard (this compound)Analyte
Mass (mg) e.g., 50.2e.g., 25.1
Molecular Weight ( g/mol ) 169.86Varies
Moles (mmol) CalculatedCalculated via qNMR
¹H NMR Signal (ppm) e.g., 6.0 (in Benzene-d6)Varies
Number of Protons (N) Determined for residual signalKnown for chosen signal
Integral Value Measured from spectrumMeasured from spectrum

Conclusion

This compound can serve as a convenient internal standard for relative quantitative NMR analysis. Its simple spectrum and commercial availability make it a useful tool for applications such as determining reaction yields and monitoring the progress of chemical reactions. Users should be mindful of its primary role as an NMR solvent and the lack of certified purity for absolute quantification. By following the detailed protocols for sample preparation, data acquisition, and analysis, researchers can obtain reliable and reproducible relative quantitative data.

References

Application Notes and Protocols for the Use of Deuterated Solvents in NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the principles and protocols for the effective use of deuterated solvents in Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines solvent selection criteria, detailed sample preparation procedures, proper handling and storage techniques, and troubleshooting common issues. The included data tables and graphical workflows are designed to serve as a practical resource for obtaining high-quality NMR data for structural elucidation, reaction monitoring, and drug development.

Introduction to Deuterated Solvents in NMR

Deuterated solvents are essential reagents in ¹H NMR spectroscopy.[1] In these solvents, hydrogen atoms (¹H) are replaced with their isotope, deuterium (B1214612) (²H). This substitution is critical for several reasons:

  • Minimizing Solvent Interference: Standard proton-containing solvents would produce an overwhelmingly large signal in a ¹H NMR spectrum, obscuring the signals from the analyte.[2] Since deuterium resonates at a different frequency, deuterated solvents are effectively "invisible" in the ¹H spectrum, allowing for clear observation of the sample's proton signals.[1][2]

  • Field/Frequency Locking: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.[3] This lock ensures the stability and reproducibility of the experiment by correcting for any magnetic field fluctuations.[3][4]

  • Chemical Shift Referencing: The small, sharp residual signal from the incompletely deuterated solvent is often used as a convenient internal chemical shift reference.[3]

Selection of Deuterated Solvents

The choice of an appropriate deuterated solvent is a critical first step and is primarily dictated by the properties of the analyte and the requirements of the NMR experiment.[1] Key factors to consider include:

  • Solubility: The analyte must be sufficiently soluble in the chosen solvent to yield a high-quality spectrum.[5] A solubility test with a small amount of sample and non-deuterated solvent is recommended before consuming expensive deuterated solvent.[1] For small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for ¹H NMR.[6]

  • Chemical Inertness: The solvent should not react with the sample.[4] For instance, acidic or basic compounds may interact with certain solvents.[1] Solvents like D₂O or CD₃OD can lead to the exchange of labile protons (e.g., -OH, -NH), which can be either a useful diagnostic tool or an unwanted complication.[3]

  • Residual Solvent Peaks: Since deuteration is never 100% complete, a residual protonated solvent signal will be present.[5] It is crucial to select a solvent whose residual peak does not overlap with signals of interest from the analyte.[2]

  • Temperature Range: For experiments conducted at non-ambient temperatures, the solvent's boiling and melting points are important considerations.[1][7]

  • Sample Recovery: If recovery of the sample post-analysis is necessary, a solvent with a low boiling point, such as deuterated chloroform (B151607) (CDCl₃), is advantageous.[1] Solvents with high boiling points like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can be difficult to remove.[8]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate deuterated solvent.

Solvent Selection Workflow start Start: Assess Analyte Properties polarity Determine Analyte Polarity start->polarity reactivity Assess Chemical Reactivity polarity->reactivity solubility_test Perform Solubility Test (with non-deuterated solvent) reactivity->solubility_test nonpolar Non-polar solubility_test->nonpolar Non-polar polar_aprotic Polar Aprotic solubility_test->polar_aprotic Polar Aprotic polar_protic Polar Protic solubility_test->polar_protic Polar Protic select_cdcl3 Try CDCl₃, Benzene-d₆, or Toluene-d₈ nonpolar->select_cdcl3 select_acetone Try Acetone-d₆, DMSO-d₆, or Acetonitrile-d₃ polar_aprotic->select_acetone select_d2o Try D₂O or Methanol-d₄ polar_protic->select_d2o dissolved Analyte Dissolved? select_cdcl3->dissolved select_acetone->dissolved select_d2o->dissolved dissolved->solubility_test No check_overlap Check for Residual Peak Overlap with Expected Analyte Signals dissolved->check_overlap Yes overlap Overlap? check_overlap->overlap final_choice Final Solvent Choice overlap->final_choice No change_solvent Select Alternative Solvent overlap->change_solvent Yes change_solvent->solubility_test

Caption: A workflow diagram for selecting the optimal deuterated solvent.

Properties of Common Deuterated Solvents

The table below summarizes the physical and spectral properties of commonly used deuterated solvents to aid in selection.[9]

Solvent NameAbbreviationResidual ¹H Shift (ppm)¹³C Shift (ppm)Boiling Point (°C)Melting Point (°C)Key Characteristics & Considerations
Chloroform-dCDCl₃7.26 (s)77.16 (t)61.2-63.5Good for a wide range of organic compounds; can be slightly acidic.[3]
Dimethyl Sulfoxide-d₆DMSO-d₆2.50 (quintet)39.52 (septet)18918.5Excellent for dissolving polar compounds; high boiling point makes sample recovery difficult.[3][7]
Acetone-d₆(CD₃)₂CO2.05 (quintet)29.84 (septet), 206.26 (s)56-94Good general-purpose solvent; can be useful when CDCl₃ residual peak is problematic.[10]
Deuterium OxideD₂O4.79 (s, broad)-101.43.8For water-soluble compounds; allows for the identification of exchangeable protons.[3]
Methanol-d₄CD₃OD3.31 (quintet), 4.87 (s, broad)49.0 (septet)65.4-98Polar protic solvent; useful for hydrogen bonding studies.[11]
Benzene-d₆C₆D₆7.16 (s)128.06 (t)80.15.5Non-polar solvent; can induce significant chemical shift changes (aromatic solvent-induced shifts).
Acetonitrile-d₃CD₃CN1.94 (quintet)1.32 (septet), 118.26 (s)81.6-45Polar aprotic solvent.[12]
Toluene-d₈C₇D₈2.09, 6.98, 7.00, 7.09 (m)20.4, 125.2, 128.0, 128.9, 137.5111-95Suitable for moderately high temperatures and for non-polar analytes.[7]

Note: Chemical shifts of residual solvent and water peaks can vary with temperature, pH, and sample concentration.[2][3]

Experimental Protocols

Sample Preparation Protocol

A well-prepared NMR sample is crucial for acquiring high-quality spectra.[13]

Materials:

  • High-quality 5 mm NMR tube and cap

  • Analyte (5-25 mg for ¹H NMR of small molecules)[6]

  • Deuterated solvent (0.6-0.7 mL)[6]

  • Internal standard (e.g., TMS), if required[6]

  • Vial for pre-dissolving

  • Pasteur pipette and filter plug (e.g., glass wool or Kimwipe)[5][14]

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of the solid sample into a clean, dry vial. For liquid samples, use a microliter syringe.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6] Vortex or gently agitate to ensure complete dissolution.[6] Heating may be applied if necessary, but be cautious of potential sample degradation.

  • Filter the Solution: Place a small plug of glass wool or Kimwipe into a Pasteur pipette.[5][14] Filter the sample solution directly into the NMR tube to remove any particulate matter, which can adversely affect shimming.[6][14]

  • Check Sample Height: Ensure the solvent height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm, which corresponds to about 0.55-0.7 mL).[14][15] Incorrect sample height can make shimming difficult.[15]

  • Cap and Label: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker.[14] Do not use paper labels or tape that can come loose during spinning.[14]

  • Mix: Invert the tube several times to ensure the solution is homogeneous.

Sample Preparation Workflow

NMR Sample Preparation Workflow start Start weigh Weigh 5-25 mg of Analyte into a Clean Vial start->weigh add_solvent Add 0.6-0.7 mL of Deuterated Solvent weigh->add_solvent dissolve Vortex/Agitate to Dissolve add_solvent->dissolve check_dissolution Is Sample Fully Dissolved? dissolve->check_dissolution check_dissolution->dissolve No filter Filter Solution into NMR Tube through a Pipette with a Filter Plug check_dissolution->filter Yes check_height Adjust Sample Height to 4-5 cm filter->check_height cap_label Cap and Label NMR Tube check_height->cap_label mix Invert to Mix cap_label->mix end Ready for NMR Analysis mix->end

Caption: A step-by-step workflow for preparing an NMR sample.

Handling and Storage of Deuterated Solvents

Proper handling and storage are vital to maintain the high purity of deuterated solvents and prevent contamination, particularly from atmospheric moisture.[16]

Handling:

  • Inert Atmosphere: Handle deuterated solvents under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize exposure to moisture.[11][17]

  • Warm to Room Temperature: Before opening, allow refrigerated solvent vials to warm to room temperature to prevent condensation of atmospheric moisture into the cold solvent.[16]

  • Single-Use Ampoules: For moisture-sensitive experiments, consider using single-use ampoules to ensure solvent integrity.[12][16]

  • Dry Glassware: Use NMR tubes, pipettes, and other glassware that have been thoroughly dried, for instance, in an oven at ~150°C overnight, and cooled in a desiccator.[16][17]

Storage:

  • Refrigeration: Many solvents, including Chloroform-d, Methylene Chloride-d₂, and Tetrahydrofuran-d₈, are sensitive to light and oxidation and should be stored refrigerated at temperatures below 4°C.[16][17]

  • Upright Position: Store solvent bottles and vials upright.[18] Freezing is not recommended for certain solvents like chloroform.[16][18]

  • Secure Sealing: Ensure bottles are tightly sealed after use. For septum-sealed bottles, use proper syringe techniques to withdraw the solvent.[18] Wrapping the cap with parafilm can help prevent moisture ingress during storage.[13]

Common Issues and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Large Water Peak - Hygroscopic nature of the solvent. - Contamination from wet glassware or atmosphere.- Use single-use ampoules.[16] - Handle solvents under an inert atmosphere.[17] - Thoroughly dry all glassware before use.[19] - Pre-rinse the NMR tube with D₂O, then the solvent of choice, to exchange protons for deuterium on the glass surface.[18]
Signal Overlap with Residual Solvent Peak - Chemical shift of an analyte proton is close to that of the residual solvent.- Change to a different deuterated solvent where the residual peak is in a different spectral region.[2] - Use a solvent with a higher degree of deuteration (e.g., 99.96%) to reduce the intensity of the residual peak.[2] - Increase the sample concentration if possible.[2]
Broad NMR Signals - Poor shimming. - Sample is too concentrated, increasing viscosity.[20] - Presence of paramagnetic impurities. - Limited solubility or presence of undissolved solids.[2]- Ensure the sample is fully dissolved and filtered.[6] - Reduce the sample concentration.[10] - Re-shim the spectrometer. If the problem persists, the instrument may require adjustment.[10]
Inaccurate Chemical Shift Reference - Locking on the wrong solvent in a mixed solvent system. - Temperature or concentration effects on the residual solvent peak.- For mixed solvents, ensure the spectrometer is locked on the intended solvent signal.[21] - For precise measurements, add a small amount of an internal standard like Tetramethylsilane (TMS) for organic solvents or DSS/TSP for aqueous samples.[6]
Unexpected Peaks in Spectrum - Impurities in the sample. - Contamination from glassware (e.g., residual acetone (B3395972) from cleaning).[10] - Leaching of contaminants from the NMR tube cap.- Ensure high sample purity. - Thoroughly dry NMR tubes after cleaning to remove all solvent vapor.[14] - Use a vortex mixer instead of shaking to avoid contact with the cap liner.[19]

References

Application Notes and Protocols for the Analysis of 1,1,2,2-Tetrachloroethane-d2 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2,2-Tetrachloroethane (B165197) is a volatile organic compound (VOC) that was historically used as a solvent and in the production of other chemicals.[1] Due to its toxicity and persistence in the environment, monitoring its presence in various environmental matrices is crucial. 1,1,2,2-Tetrachloroethane-d2 (D, 99.5%) is the deuterated analogue of 1,1,2,2-tetrachloroethane and serves as an excellent internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC/MS).[2] The use of a stable isotope-labeled internal standard, such as this compound, in isotope dilution mass spectrometry (IDMS) provides high accuracy and precision by correcting for sample matrix effects and variations in extraction efficiency and instrument response.[3]

These application notes provide an overview of the analytical methodologies for the determination of 1,1,2,2-tetrachloroethane in environmental samples using this compound as an internal standard. The protocols are intended for researchers, scientists, and professionals involved in environmental monitoring and analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample preparation or analysis. The labeled standard is chemically identical to the analyte of interest (the native compound). The ratio of the native analyte to the labeled standard is measured by a mass spectrometer. Because the standard is added at the beginning of the workflow, any losses of the analyte during sample preparation and analysis will also affect the standard to the same extent, thus preserving the ratio. This allows for very accurate quantification, even in complex matrices.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Standard cluster_prep Sample Preparation cluster_analysis Analysis Analyte Native Analyte SpikedSample Sample spiked with internal standard Analyte->SpikedSample Standard Known amount of This compound Standard->SpikedSample Extraction Extraction & Cleanup SpikedSample->Extraction FinalExtract Final Extract Extraction->FinalExtract GCMS GC/MS Analysis FinalExtract->GCMS Result Quantification based on ion ratio of native analyte to labeled standard GCMS->Result G General Workflow for Environmental Sample Analysis SampleCollection Sample Collection (Water, Soil, Air) SamplePreservation Sample Preservation SampleCollection->SamplePreservation Spiking Spiking with This compound SamplePreservation->Spiking Extraction Extraction Spiking->Extraction Concentration Concentration Extraction->Concentration PurgeAndTrap Purge and Trap Extraction->PurgeAndTrap SolventExtraction Solvent Extraction Extraction->SolventExtraction SorbentTube Sorbent Tube Collection & Thermal Desorption Extraction->SorbentTube Analysis GC/MS Analysis Concentration->Analysis DataProcessing Data Processing & Reporting Analysis->DataProcessing

References

Application Notes and Protocols for the Detection of 1,1,2,2-Tetrachloroethane in Biological Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2,2-Tetrachloroethane (B165197) is a synthetic, volatile organic compound (VOC) that has seen use as a solvent and in the chemical industry.[1][2] Due to its toxicity, particularly hepatotoxicity, and its classification as a suspected carcinogen, sensitive and specific analytical methods are crucial for monitoring human exposure in biological matrices.[3][4] This document provides detailed application notes and protocols for the detection of 1,1,2,2-tetrachloroethane in various biological samples, intended for researchers, scientists, and drug development professionals.

The primary analytical technique for the determination of 1,1,2,2-tetrachloroethane in biological materials is gas chromatography (GC) coupled with a sensitive detector.[1] Mass spectrometry (MS) is often the detector of choice due to its high selectivity and sensitivity, allowing for positive identification of the analyte.[5] Sample preparation is a critical step to isolate the volatile 1,1,2,2-tetrachloroethane from the complex biological matrix. Common techniques include headspace (HS) sampling, solid-phase microextraction (SPME), and purge and trap.[6][7]

Analytical Methods Overview

Several methods have been established for the analysis of 1,1,2,2-tetrachloroethane in biological samples. The choice of method often depends on the biological matrix, the required sensitivity, and the available instrumentation.

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a widely used technique for the analysis of VOCs in liquid and solid samples.[5] The sample is placed in a sealed vial and heated to allow the volatile analytes to partition into the headspace. A portion of the headspace gas is then injected into the GC-MS system. This method is advantageous as it is automated, reduces matrix effects, and is suitable for a variety of biological samples including blood, urine, and tissues.[5][8]

  • Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from the sample headspace or directly from a liquid sample.[6][7] The fiber is then desorbed in the hot GC inlet. SPME is a sensitive and simple method for sample preparation.[6][7]

  • Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS): This technique involves bubbling an inert gas through the sample, which strips the volatile analytes. The analytes are then trapped on a sorbent material, thermally desorbed, and introduced into the GC-MS. Purge and trap is a highly sensitive method, capable of achieving very low detection limits.[9]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the detection of 1,1,2,2-tetrachloroethane in biological materials.

Biological MatrixSample Preparation MethodAnalytical MethodLimit of Detection (LOD)Percent RecoveryReference
BloodPurge and TrapGC/HRMS5 ng/L (0.005 ppb)76-116%Ashley et al. 1992[6][9]
BloodHeadspace SPMEGC/MS0.5 µg/LNot ReportedGuidotti et al. 2001[6]
UrineHeadspace SPMEGC/MS4 ng/LNot ReportedGuidotti et al. 2001[6]
Tissues (Liver, Brain, etc.)Solvent Extraction (isooctane) and HeadspaceGC/ECD400 ng/g (400 ppb)90-100%Chen et al. 1993[9]
Whole BloodPurge and Trap (Tenax adsorbent)GC/MS500 ng/L (500 ppt)22-27%Cramer et al. 1988[9]

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the analysis of 1,1,2,2-tetrachloroethane in biological samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Blood, Urine, Tissue) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Headspace Headspace Generation InternalStandard->Headspace HS SPME Solid-Phase Microextraction (SPME) InternalStandard->SPME SPME PurgeTrap Purge and Trap InternalStandard->PurgeTrap P&T SolventExtraction Solvent Extraction InternalStandard->SolventExtraction Tissues GC Gas Chromatography (GC) Separation Headspace->GC SPME->GC PurgeTrap->GC SolventExtraction->GC MS Mass Spectrometry (MS) Detection GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

General workflow for 1,1,2,2-tetrachloroethane analysis.

Detailed Experimental Protocols

Protocol 1: Headspace SPME GC-MS for 1,1,2,2-Tetrachloroethane in Blood and Urine

This protocol is adapted from the method described by Guidotti et al. (2001).[6]

1. Materials and Reagents

  • 1,1,2,2-Tetrachloroethane standard

  • Internal standard (e.g., 1,1,2,2-Tetrachloroethane-d2)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride

  • 4 mL screw-top vials with PTFE/silicone septa

  • SPME fiber assembly with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene)

  • Heater block or water bath

  • Vortex mixer

  • GC-MS system

2. Sample Preparation

  • For blood samples, place 400 µL of whole blood into a 4 mL vial.[6]

  • For urine samples, place 2 mL of urine into a 4 mL vial.[6]

  • Add the internal standard solution to each vial to achieve a final concentration appropriate for the expected analyte concentration range.

  • Add sodium chloride to saturate the solution (salting-out effect to enhance analyte partitioning into the headspace).

  • Immediately seal the vials with the PTFE/silicone septa.

  • Vortex the samples for 30 seconds.

  • Place the vials in a heater block or water bath set at 50°C for 30 minutes to allow for equilibration.[6]

3. SPME and Desorption

  • Pierce the vial septum with the SPME syringe needle.

  • Expose the SPME fiber to the headspace of the sample for 10 minutes.[6]

  • Retract the fiber into the needle and withdraw the needle from the vial.

  • Immediately insert the needle into the GC injection port.

  • Expose the fiber in the hot inlet to thermally desorb the analytes for 1 minute.[6]

4. GC-MS Analysis

  • GC Column: 30 m x 0.25 mm ID x 1.4 µm film thickness capillary column suitable for VOC analysis (e.g., SPB-624).

  • Injection Port Temperature: 250°C (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program: Initial temperature of 35°C held for 1 minute, then ramp at 5°C/min to 150°C and hold for 2 minutes.[10]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Scan Mode: Acquire data in full scan mode (e.g., m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification.

5. Data Analysis

  • Identify 1,1,2,2-tetrachloroethane based on its retention time and mass spectrum.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standards in a similar matrix.

Protocol 2: Solvent Extraction and Headspace GC-ECD for 1,1,2,2-Tetrachloroethane in Tissues

This protocol is based on the method by Chen et al. (1993) for tissue analysis.[9]

1. Materials and Reagents

  • 1,1,2,2-Tetrachloroethane standard

  • Internal standard

  • Isooctane (B107328) (pesticide grade)

  • Ice-cold saline

  • 20 mL glass vials with PTFE-lined septa

  • Homogenizer

  • Centrifuge

  • 8 mL headspace vials

  • GC-ECD system

2. Sample Preparation

  • Excise 20-50 mg of frozen tissue and place it into a chilled 20 mL glass vial containing 2 mL of ice-cold saline and 8 mL of isooctane.[9]

  • Homogenize the tissue for 3-20 seconds, depending on the tissue type.[9]

  • Vortex the homogenate and then centrifuge to separate the layers.[9]

  • Transfer 20 µL of the isooctane supernatant to an 8 mL headspace vial.[9]

  • Seal the headspace vial.

3. Headspace Analysis

  • Equilibrate the headspace vial at 100°C for 10 minutes.[9]

  • Inject an aliquot of the headspace into the GC-ECD system.[9]

4. GC-ECD Analysis

  • GC Column: A capillary column suitable for halogenated hydrocarbons.

  • Injector Temperature: 200°C.

  • Detector Temperature: 300°C (ECD).

  • Carrier Gas: Nitrogen or Argon/Methane.

  • Oven Temperature Program: An isothermal or temperature-programmed method suitable for separating 1,1,2,2-tetrachloroethane from other potential interferences.

5. Data Analysis

  • Identify 1,1,2,2-tetrachloroethane based on its retention time compared to a standard.

  • Quantify the analyte using the peak area and a calibration curve prepared with standards in isooctane.

Metabolism of 1,1,2,2-Tetrachloroethane

The metabolism of 1,1,2,2-tetrachloroethane is important for understanding its toxicity and for identifying potential biomarkers of exposure. Metabolism occurs primarily in the liver and involves both oxidative and reductive pathways catalyzed by cytochrome P450 (CYP) enzymes.[2]

cluster_oxidative Oxidative Pathway cluster_reductive Reductive Pathway TCE 1,1,2,2-Tetrachloroethane DichloroacetylChloride Dichloroacetyl Chloride TCE->DichloroacetylChloride CYP (Oxidation) Trichloroethylene (B50587) Trichloroethylene TCE->Trichloroethylene CYP (Reductive Dechlorination) DichloroaceticAcid Dichloroacetic Acid DichloroacetylChloride->DichloroaceticAcid Hydrolysis UrinaryMetabolites Urinary Metabolites DichloroaceticAcid->UrinaryMetabolites Tetrachloroethylene Tetrachloroethylene Trichloroethylene->Tetrachloroethylene Further Metabolism Trichloroethylene->UrinaryMetabolites Tetrachloroethylene->UrinaryMetabolites

Metabolic pathways of 1,1,2,2-tetrachloroethane.

The oxidative pathway involves the formation of dichloroacetyl chloride, which is then hydrolyzed to dichloroacetic acid.[11] The reductive pathway leads to the formation of trichloroethylene and tetrachloroethylene.[2][11] These metabolites can be excreted in the urine and may also serve as biomarkers of exposure.[11]

References

Application Notes and Protocols for 1,1,2,2-Tetrachloroethane-d2 as an Internal Standard in GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,1,2,2-Tetrachloroethane-d2 as an internal standard (IS) in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of stable isotope-labeled internal standards, such as deuterated compounds, is a widely accepted practice to enhance the accuracy and precision of analytical methods.[1][2]

This compound is an ideal internal standard for the analysis of its non-deuterated counterpart, 1,1,2,2-Tetrachloroethane, and other structurally related volatile organic compounds. Its key advantage lies in its near-identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[1][3] This co-elution and similar ionization behavior allow for effective correction of matrix effects and variations in instrument response, which are common challenges in complex matrices like biological fluids and environmental samples.[2][4]

Principle of Isotope Dilution Mass Spectrometry

The application of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the presence of deuterium (B1214612) atoms.[1] By measuring the ratio of the analyte's peak area to the internal standard's peak area, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation or injection.[1]

Key Properties of this compound

PropertyValue
Chemical FormulaC₂D₂Cl₄
Labeled CAS Number33685-54-0
Unlabeled CAS Number79-34-5
Molecular Weight~169.86 g/mol
Isotopic PurityTypically ≥99.5 atom % D

Note: The exact molecular weight may vary slightly between different commercial suppliers.

Logical Workflow for Internal Standard-Based Quantification

The following diagram illustrates the fundamental workflow of using an internal standard for quantitative analysis.

Internal Standard Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Add_IS Spike with known amount of This compound Sample->Add_IS Extraction Sample Extraction/ Cleanup Add_IS->Extraction Chromatography GC or LC Separation Extraction->Chromatography Inject Extract MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration using Calibration Curve Ratio_Calculation->Quantification GC-MS Workflow Sample_Collection Sample Collection IS_Spiking Spike with This compound Sample_Collection->IS_Spiking Purge_Trap Purge and Trap Concentration IS_Spiking->Purge_Trap GC_Separation GC Separation Purge_Trap->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis LC-MS Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking Spike with This compound Sample_Prep->IS_Spiking LC_Separation LC Separation IS_Spiking->LC_Separation MS_MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_MS_Detection Data_Quantification Data Analysis and Quantification MS_MS_Detection->Data_Quantification

References

Chemical Synthesis Applications of 1,1,2,2-Tetrachloroethane-d2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1,2,2-Tetrachloroethane-d2 in chemical synthesis. The unique properties of this deuterated solvent make it a valuable tool in modern organic chemistry, materials science, and for mechanistic studies.

Core Applications Overview

This compound (D, 99.5 atom %) is primarily recognized for its role as a specialized solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, where its deuteration minimizes solvent interference, leading to clearer spectra.[1][2] Beyond this principal application, its utility extends to specific areas of chemical synthesis and mechanistic investigation. This document will focus on three key applications:

  • High-Resolution NMR Solvent for In-Situ Reaction Monitoring: Facilitating the real-time study of reaction kinetics and mechanisms without the interference of protonated solvent signals.

  • Solvent in Polymer Synthesis and Modification: Acting as a solvent for the synthesis of specialized polymers, such as cyclic olefin copolymer (COC) foams, and in polymerization reactions where monitoring via NMR is advantageous.

  • Mechanistic Probing via Kinetic Isotope Effect (KIE) Studies: Serving as a deuterated substrate to elucidate reaction mechanisms, particularly in metabolic and enzymatic transformations.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Formula C₂D₂Cl₄
Molecular Weight 169.86 g/mol
CAS Number 33685-54-0
Isotopic Purity ≥99.5 atom % D
Appearance Clear, colorless liquid
Density 1.62 g/mL at 25 °C
Boiling Point 145-146 °C at 737 mmHg
Refractive Index n20/D 1.493
¹H NMR Residual peak at ~6.0 ppm (in CDCl₃)
¹³C NMR ~75 ppm (in CDCl₃)

Application Note 1: In-Situ NMR Monitoring of Chemical Reactions

Introduction: The use of deuterated solvents is crucial for monitoring chemical reactions in real-time using NMR spectroscopy. This compound is particularly useful for reactions involving reactants or products that are soluble in chlorinated solvents and when monitoring specific proton signals is critical.

Experimental Protocol: General Procedure for In-Situ NMR Monitoring

  • Sample Preparation:

    • In a clean and dry NMR tube, dissolve the starting material(s) in 0.5-0.7 mL of this compound.

    • Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline.

  • Reaction Initiation:

    • Add the reagent or catalyst that initiates the reaction directly to the NMR tube.

    • Quickly and thoroughly mix the contents of the tube.

  • Data Acquisition:

    • Immediately place the NMR tube in the spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Process the spectra to monitor the disappearance of starting material signals and the appearance of product signals.

    • Integrate the relevant peaks to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction kinetics.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Data Analysis dissolve Dissolve Reactants in This compound t0_scan Acquire Initial ¹H NMR Spectrum (t=0) dissolve->t0_scan initiate Initiate Reaction in NMR Tube t0_scan->initiate acquire Acquire Spectra at Timed Intervals initiate->acquire process Process Spectra acquire->process integrate Integrate Peaks process->integrate kinetics Calculate Reaction Kinetics integrate->kinetics

Caption: Workflow for In-Situ NMR Reaction Monitoring.

Application Note 2: Solvent in Polymer Synthesis

Introduction: 1,1,2,2-Tetrachloroethane (B165197) is a known solvent for various polymers and has been used in polymerization reactions.[3][4] The deuterated form, this compound, is particularly advantageous when in-situ monitoring of the polymerization process by NMR is desired to understand kinetics, monomer incorporation, and polymer structure. An example is the synthesis of cyclic olefin copolymer (COC) foam, where this solvent can be used.

Experimental Protocol: Synthesis of Polyindene via Radiation-Induced Polymerization

This protocol is adapted from a study on the non-deuterated solvent and highlights the use of the deuterated analog for analytical purposes.[4]

  • Preparation of Monomer Solution:

    • Freshly distill indene (B144670) to remove inhibitors.

    • Prepare a solution of 95 mol% indene and 5 mol% this compound.

  • Irradiation:

    • Place the solution in a sealed, oxygen-free container.

    • Expose the solution to a gamma radiation source at a controlled dose rate (e.g., 3 kGy/h).

  • In-Situ Monitoring (Optional):

    • If the reaction is conducted in an NMR-compatible vessel, periodic ¹H NMR spectra can be acquired to monitor the conversion of the vinylic protons of indene to the aliphatic protons of polyindene.

  • Polymer Isolation:

    • After the desired reaction time, precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.

    • Filter and dry the resulting polyindene to a constant weight.

  • Characterization:

    • Determine the polymer yield gravimetrically.

    • Characterize the polymer by GPC (for molecular weight) and NMR spectroscopy (for structure).

ParameterValue
Monomer Indene (freshly distilled)
Solvent This compound
Monomer:Solvent Ratio 95:5 (mol/mol)
Initiation Gamma Radiation (e.g., 3 kGy/h)
Temperature Ambient
Atmosphere Inert (e.g., Nitrogen or Argon)

Application Note 3: Mechanistic Studies via Kinetic Isotope Effect

Introduction: The substitution of hydrogen with deuterium (B1214612) can significantly impact the rate of reactions where a C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. This compound can be used as a substrate to probe such mechanisms. A notable example is in the study of cytochrome P-450-catalyzed oxidative dehalogenation.[2]

Experimental Protocol: Probing Cytochrome P-450 Mechanism

This protocol outlines the general steps to determine the KIE for the metabolism of 1,1,2,2-tetrachloroethane.

  • Incubation Setup:

    • Prepare separate incubations containing:

      • Rat liver microsomes (as a source of cytochrome P-450).

      • An NADPH-generating system.

      • Either 1,1,2,2-Tetrachloroethane or this compound as the substrate.

  • Reaction:

    • Incubate the mixtures at 37 °C for a specified time.

  • Quenching and Extraction:

    • Stop the reaction by adding a quenching agent (e.g., a strong acid).

    • Extract the metabolites (e.g., dichloroacetic acid) using an appropriate organic solvent.

  • Analysis:

    • Quantify the amount of metabolite formed in both the deuterated and non-deuterated reactions using a suitable analytical method (e.g., GC-MS or LC-MS).

  • KIE Calculation:

    • The KIE is calculated as the ratio of the rate of the reaction with the non-deuterated substrate (kH) to the rate of the reaction with the deuterated substrate (kD). A significant KIE (typically >2) suggests that C-H bond cleavage is involved in the rate-determining step.

G cluster_substrates Substrates cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Calculation H_substrate 1,1,2,2-Tetrachloroethane enzyme Cytochrome P-450 + Microsomes + NADPH H_substrate->enzyme D_substrate This compound D_substrate->enzyme rate_H Measure Rate (kH) enzyme->rate_H rate_D Measure Rate (kD) enzyme->rate_D KIE Calculate KIE = kH / kD rate_H->KIE rate_D->KIE

Caption: Logic Diagram for a Kinetic Isotope Effect Study.

Safety Information

This compound is a hazardous substance. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Water Content in 1,1,2,2-Tetrachloroethane-d2 for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for minimizing water content in 1,1,2,2-Tetrachloroethane-d2 (TCE-d2) for Nuclear Magnetic Resonance (NMR) spectroscopy. Adhering to proper drying techniques is critical for obtaining high-quality NMR spectra, as residual water can obscure signals of interest and potentially react with sensitive samples.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize water content in this compound for NMR analysis?

A1: Minimizing water content is essential for several reasons. Firstly, the proton signal from residual water (H2O or HDO) can be broad and may overlap with analyte signals, complicating spectral interpretation. Secondly, 1,1,2,2-Tetrachloroethane can slowly decompose in the presence of moisture, especially when exposed to light, which can lead to the formation of acidic impurities like hydrogen chloride.[1] These impurities can degrade sensitive samples and affect the accuracy of your NMR results.

Q2: What is the recommended primary method for drying this compound?

A2: The most recommended method for drying this compound is the use of activated molecular sieves.[2][3] This method is favored due to its high efficiency in removing water to very low levels and its chemical inertness, which prevents degradation of the solvent.[3] Molecular sieves are safer and easier to handle compared to reactive drying agents like sodium metal or calcium hydride, which should not be used with chlorinated solvents due to the risk of explosive reactions.[2]

Q3: Which type of molecular sieves should I use for this compound?

A3: For drying chlorinated solvents like this compound, 3Å molecular sieves are generally the best choice.[4][5] The 3Å pore size is small enough to effectively capture water molecules while excluding the larger solvent molecules. While 4Å sieves can also be used, 3Å sieves offer higher selectivity for water.[6][7] It is advisable to use cylindrical molecular sieves rather than spherical ones to minimize the release of dust, which can interfere with NMR shimming.[5]

Q4: How do I properly activate molecular sieves before use?

A4: Molecular sieves must be activated to ensure their full drying capacity. This is achieved by heating them to remove any pre-adsorbed water. A common procedure is to heat the sieves in a drying oven at 200-300°C for at least 3 hours under a vacuum or with a flow of dry, inert gas like nitrogen.[3][6] After activation, the sieves should be cooled down in a desiccator to prevent re-adsorption of atmospheric moisture before they are added to the solvent.[5]

Troubleshooting Guide

Problem: I see a persistent water peak in my NMR spectrum even after drying the this compound with molecular sieves.

  • Possible Cause 1: Incomplete activation of molecular sieves.

    • Solution: Ensure that the molecular sieves were activated at the correct temperature and for a sufficient duration. Re-activate the sieves following the recommended protocol and store them in a desiccator until use.

  • Possible Cause 2: Insufficient contact time with the molecular sieves.

    • Solution: Allow the this compound to stand over the activated molecular sieves for at least 24 hours to ensure thorough drying.[2] Gentle agitation can improve the efficiency of water removal.

  • Possible Cause 3: Contamination from glassware or the NMR tube.

    • Solution: All glassware, including the NMR tube and any pipettes, must be thoroughly dried before use. Oven-drying at approximately 150°C for several hours and cooling in a desiccator is recommended.[8] Rinsing the NMR tube with a small amount of the dried deuterated solvent before preparing the final sample can also help.[8]

  • Possible Cause 4: Introduction of atmospheric moisture during sample preparation.

    • Solution: Prepare your NMR sample in a dry environment, such as a glove box or under a stream of dry nitrogen gas, to minimize exposure to atmospheric moisture.[2][8]

Problem: The baseline of my NMR spectrum is distorted, or the shimming is difficult.

  • Possible Cause: Particulate matter from the molecular sieves.

    • Solution: If you are using spherical molecular sieves, they may have shed fine dust into the solvent.[5] To avoid this, use cylindrical molecular sieves. If you only have spherical sieves, carefully decant or filter the solvent through a plug of glass wool in a Pasteur pipette after drying to remove any suspended particles before preparing your NMR sample.

Problem: My sample appears to have degraded after adding the dried solvent.

  • Possible Cause: Residual acidity in the solvent.

    • Solution: 1,1,2,2-Tetrachloroethane can slowly decompose to form acidic byproducts.[1] To neutralize any trace acidity, you can store the solvent over a small amount of anhydrous potassium carbonate. However, ensure that the potassium carbonate is thoroughly dried before use.

Quantitative Data on Drying Agents

Drying AgentSolventInitial Water Content (ppm)Final Water Content (ppm)Reference
3Å Molecular SievesDichloromethane~50<1[9]
3Å Molecular SievesAcetonitrile~800<10[9]
Calcium HydrideDichloromethane~50~13[9]

This table illustrates the superior efficiency of 3Å molecular sieves in reducing water content to very low levels compared to other common drying agents.

Experimental Protocol: Drying this compound with 3Å Molecular Sieves

This protocol details the step-by-step procedure for effectively minimizing the water content in this compound.

Materials:

  • This compound

  • 3Å cylindrical molecular sieves

  • Oven capable of reaching at least 250°C

  • Schlenk flask or other suitable oven-safe glassware

  • Desiccator

  • Dry, inert gas (e.g., nitrogen or argon)

  • Dry glassware (storage bottle, pipettes, NMR tubes)

Procedure:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves (approximately 10-20% of the solvent volume) in a Schlenk flask.

    • Heat the flask in an oven at 250-300°C for a minimum of 3 hours. It is preferable to do this under a dynamic vacuum.

    • After heating, allow the sieves to cool to room temperature in a desiccator under a dry atmosphere.

  • Drying the Solvent:

    • In a dry environment (e.g., a glove box or under a stream of inert gas), add the activated molecular sieves to a bottle of this compound.

    • Seal the bottle tightly and allow it to stand for at least 24 hours. For optimal drying, store the solvent over the sieves.

  • NMR Sample Preparation:

    • Ensure your NMR tube and any transfer pipettes are scrupulously dried (oven-dried and cooled in a desiccator).

    • Under a dry, inert atmosphere, carefully withdraw the required amount of the dried this compound from the storage bottle, being careful not to disturb the molecular sieves at the bottom.

    • Add the solvent to your sample in the NMR tube and cap it securely.

Workflow for Minimizing Water Content in this compound

The following diagram illustrates the decision-making process and experimental workflow for ensuring a dry NMR sample.

Drying_Workflow Workflow for Preparing Anhydrous this compound for NMR cluster_prep Preparation cluster_drying Drying Process cluster_nmr NMR Sample Preparation cluster_troubleshooting Troubleshooting start Start: Need for Anhydrous This compound activate_sieves Activate 3Å Molecular Sieves (250-300°C, >3h) start->activate_sieves dry_glassware Dry All Glassware (NMR tube, pipettes) start->dry_glassware add_sieves Add Activated Sieves to Solvent activate_sieves->add_sieves prepare_sample Prepare NMR Sample in Dry Environment dry_glassware->prepare_sample store_solvent Store Solvent Over Sieves (>24h) add_sieves->store_solvent store_solvent->prepare_sample acquire_spectrum Acquire NMR Spectrum prepare_sample->acquire_spectrum check_spectrum Check for Water Peak acquire_spectrum->check_spectrum check_spectrum->acquire_spectrum No/Acceptable Water Peak re_evaluate Re-evaluate Procedure: - Sieve Activation - Glassware Dryness - Handling Technique check_spectrum->re_evaluate Significant Water Peak re_evaluate->start

Caption: Decision-making workflow for drying this compound.

References

Stability and storage conditions for 1,1,2,2-Tetrachloroethane-d2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 1,1,2,2-Tetrachloroethane-d2. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Stability and Storage

Proper storage and handling of this compound are crucial for maintaining its isotopic and chemical purity, ensuring experimental accuracy and reproducibility.

Recommended Storage Conditions:

ParameterRecommendationSource
Temperature Store at room temperature (15-25°C or as specified on the product label). Some suppliers recommend refrigeration (+2°C to +8°C).[1][2][3]
Container Keep in the original, tightly closed container. Amber glass ampules are a suitable packaging material.[1][4][5]
Atmosphere Store in a dry and well-ventilated place. For highly sensitive experiments, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture absorption.[1][5][6]
Light Exposure Store away from light, as long-term light influence may cause decomposition.[1][2]
Moisture The compound is moisture-sensitive. Protect from moisture to prevent isotopic exchange and contamination.[2][7]

Chemical Stability:

This compound is chemically stable under standard ambient conditions (room temperature).[4] However, it is incompatible with strong oxidizing agents, strong bases, alkali metals, and alkaline earth metals.[2][5][8] Contact with certain metals like aluminum, iron, copper, and zinc should also be avoided.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Unexpected Peaks in NMR Spectrum

  • Question: I am observing unexpected peaks in my ¹H NMR spectrum, including a broad peak around 1.5-3 ppm and sharp singlets where I expect none. What could be the cause and how can I resolve this?

  • Answer: Unexpected peaks are often due to contamination. The most common contaminants in deuterated solvents are water (H₂O or HDO) and residual protonated solvent.

    • Water Contamination: this compound is hygroscopic and readily absorbs moisture from the atmosphere and glassware.[9][10] This appears as a broad peak in the ¹H NMR spectrum.

    • Residual Protonated Solvent: Incomplete deuteration can result in a small peak corresponding to the non-deuterated 1,1,2,2-Tetrachloroethane (B165197).

    • Troubleshooting Steps:

      • Verify Solvent Purity: Check the Certificate of Analysis (CoA) for the specified isotopic purity and water content.

      • Proper Glassware Preparation: Ensure all glassware, including NMR tubes and pipettes, are thoroughly dried in an oven (e.g., 150°C for at least 4 hours) and cooled in a desiccator before use.[9][10]

      • Inert Atmosphere Handling: For sensitive experiments, handle the solvent and prepare your sample under a dry, inert atmosphere (e.g., in a glove box or with a nitrogen blanket).[6][10]

      • Use of Single-Use Ampules: To minimize contamination from repeated opening of a larger container, consider using single-use ampules.[10][11]

Issue 2: Poor Resolution or Broadened Spectral Lines

  • Question: My NMR signals are broad and poorly resolved. Could the solvent be the issue?

  • Answer: While sample concentration and instrument shimming are primary factors, the solvent can contribute to poor resolution.

    • Potential Causes:

      • Paramagnetic Impurities: Trace amounts of paramagnetic metals leached from containers or introduced during synthesis can cause significant line broadening.

      • Viscosity: While this compound has a relatively low viscosity, temperature variations can affect it.

    • Troubleshooting Steps:

      • Filter the Sample: If you suspect particulate matter, filter your NMR sample through a small plug of glass wool in a Pasteur pipette.

      • Check for Incompatibilities: Ensure your sample is not reacting with the solvent. This compound is incompatible with strong bases and certain metals.[2][5]

      • Use a Fresh Batch: If you suspect the solvent has been contaminated over time, try a fresh, unopened container.

Issue 3: Reaction Failure or Unexpected Side Products

  • Question: My reaction is not proceeding as expected in this compound, or I am seeing unexpected byproducts. Could the solvent be interfering?

  • Answer: Yes, the solvent can play a role in reaction outcomes.

    • Potential Causes:

      • Solvent Reactivity: Although generally stable, this compound can undergo dehydrochlorination under basic conditions, which could interfere with base-sensitive reactions.

      • Degradation Products: Improper storage can lead to the formation of degradation products that might be reactive. Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[5] Anaerobic degradation can produce trichloroethylene, 1,1,2-trichloroethane, and dichloroethylene isomers.[12][13][14]

    • Troubleshooting Steps:

      • Review Incompatibilities: Confirm that your reagents are compatible with chlorinated solvents. Avoid strong oxidizing agents, strong bases, and alkali metals.[2][5][8]

      • Solvent Purity Check: Before use in a sensitive reaction, you can run a blank ¹H NMR of the solvent to check for any significant impurities.

      • Consider an Alternative Solvent: If you suspect solvent interference, consider if a different deuterated solvent is suitable for your reaction.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended procedure for handling this compound safely?

    • A1: Always work in a well-ventilated area, preferably under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and safety goggles.[4][15] Avoid inhalation of vapors and contact with skin and eyes.[5] This substance is fatal in contact with skin or if inhaled.[4][15]

  • Q2: How should I dispose of waste this compound?

    • A2: this compound is considered hazardous waste and is toxic to aquatic life with long-lasting effects.[4][5] It should be disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[2] Collect spillage and dispose of it in a suitable, closed container.[5][15]

  • Q3: Can I dry this compound if I suspect water contamination?

    • A3: While possible, it is often preferable to use a fresh, unopened container to ensure purity. If you must dry it, molecular sieves that have been properly activated can be used. However, ensure the sieves are compatible and will not introduce other contaminants.

  • Q4: What are the primary degradation pathways for 1,1,2,2-Tetrachloroethane?

    • A4: The primary degradation pathways for the non-deuterated analog, 1,1,2,2-tetrachloroethane, include hydrolysis and anaerobic biodegradation.[12] Hydrolysis is faster under basic conditions and primarily produces trichloroethylene.[12] Anaerobic degradation can lead to various products, including 1,1,2-trichloroethane, cis- and trans-1,2-dichloroethylene, and vinyl chloride through processes like hydrogenolysis and dichloroelimination.[13][14][16]

Experimental Protocols

Protocol 1: Quality Control of this compound via ¹H NMR

This protocol outlines a method to check for proton-containing impurities, primarily residual protonated solvent and water.

  • Objective: To verify the isotopic purity and assess water contamination of this compound.

  • Materials:

    • This compound sample

    • High-quality, dry NMR tube

    • NMR spectrometer

  • Methodology:

    • Place an appropriate amount of the this compound sample into a dry NMR tube.

    • Acquire a ¹H NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio for detecting low-level impurities.

    • Analysis:

      • Integrate the peak corresponding to the residual protonated 1,1,2,2-Tetrachloroethane. Compare this to the known isotopic purity from the manufacturer's specifications.

      • Identify and integrate the peak corresponding to HDO (water). The chemical shift of this peak can vary depending on conditions but is typically a broad singlet.

      • Check for any other unexpected peaks that may indicate other contaminants.

Visualizations

Stability_and_Storage Logical Flow for Storage and Handling of this compound cluster_storage Storage Conditions cluster_handling Handling Precautions cluster_incompatibilities Chemical Incompatibilities Store_Room_Temp Store at Room Temperature (15-25°C) Solvent_Bottle This compound (Stock) Store_Room_Temp->Solvent_Bottle Tightly_Closed Keep Container Tightly Closed Tightly_Closed->Solvent_Bottle Well_Ventilated Store in a Well-Ventilated Area Well_Ventilated->Solvent_Bottle Protect_Light Protect from Light Protect_Light->Solvent_Bottle Protect_Moisture Protect from Moisture Protect_Moisture->Solvent_Bottle Fume_Hood Work in a Fume Hood Experiment Experimental Use Fume_Hood->Experiment PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Experiment Avoid_Contact Avoid Skin/Eye Contact and Inhalation Avoid_Contact->Experiment Strong_Oxidizers Strong Oxidizing Agents Degradation Potential Degradation Strong_Oxidizers->Degradation Strong_Bases Strong Bases Strong_Bases->Degradation Alkali_Metals Alkali/Alkaline Earth Metals Alkali_Metals->Degradation Certain_Metals Al, Fe, Cu, Zn Certain_Metals->Degradation Solvent_Bottle->Experiment Proper Handling Waste Hazardous Waste Disposal Experiment->Waste Degradation->Experiment Leads to failed experiment

Caption: Storage and handling workflow for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected NMR Peaks Start Unexpected Peaks in ¹H NMR Spectrum Check_Water Broad Peak Present? Start->Check_Water Water_Contamination Likely Water Contamination (HDO) Check_Water->Water_Contamination Yes Check_Solvent_Peak Sharp Singlet at Solvent Position? Check_Water->Check_Solvent_Peak No Solution_Dry Solution: Dry Glassware, Handle Under Inert Atmosphere Water_Contamination->Solution_Dry Protonated_Solvent Residual Protonated Solvent Check_Solvent_Peak->Protonated_Solvent Yes Other_Peaks Other Unexpected Peaks? Check_Solvent_Peak->Other_Peaks No Solution_New_Solvent Solution: Use Fresh Solvent, Check CoA Protonated_Solvent->Solution_New_Solvent Other_Contaminant Other Contaminant (e.g., from sample, glassware) Other_Peaks->Other_Contaminant Yes End Resolved Spectrum Other_Peaks->End No Solution_Clean Solution: Clean Glassware Thoroughly, Check Sample Purity Other_Contaminant->Solution_Clean Solution_Dry->End Solution_New_Solvent->End Solution_Clean->End

Caption: Troubleshooting unexpected peaks in ¹H NMR spectra.

References

Technical Support Center: Troubleshooting Poor Shimming with 1,1,2,2-Tetrachloroethane-d2 in NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when shimming 1,1,2,2-Tetrachloroethane-d2 in Nuclear Magnetic Resonance (NMR) spectroscopy. Proper shimming is critical for obtaining high-resolution spectra with sharp, symmetrical peaks, which is essential for accurate structural elucidation and quantitative analysis.

Troubleshooting Guides in Q&A Format

Q1: My NMR peaks are broad and distorted when using this compound. What are the likely causes?

A1: Broad and distorted peaks when using this compound can stem from several factors, often related to the solvent's physical properties and sample preparation. The primary culprits include:

  • Poor Magnetic Field Homogeneity: This is the most direct cause of poor peak shape and is addressed by a process called shimming.[1][2][3] Inhomogeneities in the magnetic field lead to broader signals.[1]

  • Sample Viscosity: this compound is a relatively viscous solvent. Higher viscosity can lead to broader signals due to slower molecular tumbling.[4]

  • Magnetic Susceptibility Gradients: Differences in magnetic susceptibility between your sample, the solvent, and the NMR tube can create distortions in the magnetic field. This is particularly relevant for dense, chlorinated solvents.[4][5]

  • Sample Preparation Issues:

    • Particulate Matter: Undissolved solids, dust, or fibers from filter paper will severely degrade the magnetic field homogeneity.[5]

    • Improper Sample Volume: An incorrect sample height in the NMR tube can make shimming difficult.[5] For most 5 mm tubes, a volume of 0.6-0.7 mL is recommended.

    • Air Bubbles: The presence of air bubbles in the sample can also lead to poor shimming.

Q2: I'm having trouble achieving a good shim. What are the key shim coils I should focus on for this compound?

A2: For routine shimming, the primary focus should be on the on-axis (Z) shims, as they have the most significant impact on resolution. The recommended order of adjustment is:

  • Z1 and Z2: These are the most critical shims for adjusting the basic homogeneity along the Z-axis. They should be adjusted iteratively to maximize the lock level.

  • Z3 and Z4: Once Z1 and Z2 are optimized, you can proceed to adjust the higher-order Z shims. These affect the "hump" and "smile/frown" of the peak base.

  • Non-spinning Shims (X, Y, XZ, YZ): If you observe spinning sidebands or have persistent line shape issues, adjusting the non-spinning shims (with the sample spinning turned off) is necessary.

A systematic, iterative approach is crucial, as the shims are interactive.[2] For example, after adjusting Z2, you should re-optimize Z1.

Q3: What constitutes a "good" shim for this compound? Are there any quantitative metrics I can use?

A3: While optimal shim values are instrument-specific, a good shim can be judged by the following quantitative and qualitative criteria:

  • Linewidth of the Residual Solvent Peak: A key indicator of a good shim is the linewidth at half-height (LWHH) of the residual solvent peak (CHCl2-CHCl2-d) at approximately 6.0 ppm.[6][7] While specific values for this solvent are not widely published, a general target for good shimming on a modern spectrometer is a linewidth of less than 1 Hz for a small molecule's singlet peak.

  • Peak Shape: The peaks should be symmetrical (Lorentzian) with no "tailing" or "fronting".[8] The base of the peaks should be flat and not exhibit broad humps.

  • Spinning Sidebands: For spinning samples, the intensity of spinning sidebands should be less than 1% of the main peak.

Parameter Poor Shim Good Shim
Residual Solvent Peak Linewidth (LWHH) > 2 Hz< 1 Hz
Peak Shape Asymmetrical, tailing, or frontingSymmetrical (Lorentzian)
Spinning Sidebands > 1% of main peak height< 1% of main peak height

Q4: Can the high density and magnetic susceptibility of this compound specifically affect shimming?

A4: Yes, the physical properties of this compound can present unique shimming challenges. Its high density (approximately 1.62 g/mL) and likely significant diamagnetic susceptibility can create substantial magnetic field gradients at the sample-glass and sample-air interfaces. This makes proper sample positioning and volume critical to minimize these effects. Shimming compensates for changes in the magnetic field caused by the solvent.[1]

Frequently Asked Questions (FAQs)

Q: Why are my peaks still broad even after careful shimming?

A: If shimming does not resolve peak broadening, consider these other factors:

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.[9] Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[1][4] Degassing the sample by bubbling an inert gas like nitrogen or argon can help.

  • Chemical Exchange: If your molecule is undergoing chemical or conformational exchange on the NMR timescale, this can lead to broad peaks for the exchanging protons.[10] This will typically affect only some peaks, not all of them.

  • Incomplete Dissolution: Ensure your compound is fully dissolved in the this compound.

Q: What is the expected chemical shift for the residual peak of this compound?

A: The residual proton peak in this compound appears as a singlet at approximately 6.0 ppm .[6][7] This peak can be used as a secondary chemical shift reference.

Q: Is it better to shim with the sample spinning or non-spinning?

A: For routine 1D NMR, shimming with the sample spinning is common as it averages out inhomogeneities in the X and Y dimensions. However, for 2D NMR experiments, it is often better to perform a more thorough shim on the non-spinning shims to achieve the best results. If you observe large spinning sidebands, this is a clear indication that the non-spinning shims require adjustment.

Experimental Protocols

Detailed Shimming Protocol for this compound

This protocol assumes the use of a modern NMR spectrometer with automated and manual shimming capabilities.

  • Sample Preparation:

    • Ensure your sample is fully dissolved in this compound.

    • Filter the sample through a plug of glass wool or a syringe filter to remove any particulate matter.

    • Use a high-quality, clean NMR tube.

    • Adjust the sample volume to the manufacturer's recommended height (typically 4-5 cm, corresponding to 0.6-0.7 mL in a 5mm tube).

  • Initial Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Load a standard shim set for your probe.

    • Lock onto the deuterium (B1214612) signal of this compound.

  • Automated Shimming (Gradient Shimming):

    • Most modern spectrometers have an automated gradient shimming routine. Run this procedure first to get the shims into a reasonable range.

  • Manual Shimming (Iterative Process):

    • Display the lock level.

    • On-axis (Z) shims (spinning):

      • Start with Z1 . Adjust it to maximize the lock level.

      • Adjust Z2 to maximize the lock level.

      • Return to Z1 and re-optimize.

      • Repeat the Z1/Z2 iteration until no further improvement in the lock level is observed.

      • Proceed to Z3 and optimize, then re-iterate Z1 and Z2.

      • Continue with Z4 and re-optimize the lower-order Z shims.

    • Off-axis (non-spinning) shims (if necessary):

      • Stop the sample spinning.

      • Iteratively adjust X and Y to maximize the lock level.

      • Adjust XZ and YZ , re-optimizing X and Y after each adjustment.

      • Once optimized, restart spinning and re-optimize the Z shims.

  • Verification:

    • Acquire a quick 1D proton spectrum.

    • Examine the peak shape and linewidth of the residual solvent peak at ~6.0 ppm.

    • If the peak is broad or distorted, repeat the manual shimming process, paying close attention to the higher-order Z shims and the non-spinning shims.

Visualizations

Troubleshooting_Poor_Shimming cluster_start Start cluster_check Initial Checks cluster_shimming Shimming Procedure cluster_evaluation Evaluation cluster_advanced Advanced Troubleshooting cluster_end Resolution start Poor Peak Shape Observed sample_prep Check Sample Preparation: - Correct Volume? - Particulates Present? - Air Bubbles? start->sample_prep instrument_params Verify Instrument Parameters: - Correct Solvent Selected? - Standard Shim File Loaded? sample_prep->instrument_params Sample OK gradient_shim Perform Gradient Shimming instrument_params->gradient_shim Parameters OK manual_shim Manual Shimming: Iterate Z1/Z2, then higher order Z shims gradient_shim->manual_shim eval_peak Evaluate Peak Shape and Linewidth (< 1 Hz for residual solvent peak?) manual_shim->eval_peak non_spinning_shim Adjust Non-Spinning Shims (X, Y, etc.) non_spinning_shim->manual_shim eval_peak->non_spinning_shim No, spinning sidebands present other_causes Investigate Other Causes: - Sample Concentration - Paramagnetic Impurities - Chemical Exchange eval_peak->other_causes No, still broad good_spectrum Good Spectrum Obtained eval_peak->good_spectrum Yes other_causes->sample_prep Re-prepare sample

Caption: A workflow for troubleshooting poor shimming with this compound.

References

Identifying and dealing with impurities in 1,1,2,2-Tetrachloroethane-d2.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and dealing with impurities in 1,1,2,2-Tetrachloroethane-d2.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound.

Issue 1: Unexpected Peaks in ¹H NMR Spectrum

Possible Causes and Solutions:

  • Residual Protiated Solvent: The most common "impurity" is the residual protio-solvent (¹H-¹H,¹H,²H-Tetrachloroethane). This will appear as a singlet in the ¹H NMR spectrum. Its chemical shift can vary slightly depending on the sample concentration and temperature.

  • Water: Water is a frequent contaminant in deuterated solvents. It typically appears as a broad singlet. The chemical shift of water is highly dependent on temperature, concentration, and the presence of other solutes that can participate in hydrogen bonding.

  • Contamination from Glassware: Residual solvents (e.g., acetone, ethyl acetate) from improperly dried NMR tubes or other glassware can appear in the spectrum.

  • Degradation Products: 1,1,2,2-Tetrachloroethane can degrade, especially when exposed to light, air, or basic conditions, to form trichloroethylene (B50587) and hydrogen chloride.[1] The vinyl proton of trichloroethylene will appear as a singlet in the ¹H NMR spectrum.

  • Synthetic Byproducts: A potential impurity from the synthesis of the non-deuterated analogue is 1,1,1,2-tetrachloroethane. The methine proton of this isomer would appear as a triplet.

Troubleshooting Workflow:

start Unexpected Peak in ¹H NMR check_residual Compare to known residual ¹H-¹H,¹H,²H-Tetrachloroethane shift start->check_residual check_water Look for a broad singlet (variable chemical shift) start->check_water check_common_solvents Compare to known shifts of common lab solvents (acetone, etc.) start->check_common_solvents check_degradation Look for trichloroethylene peak start->check_degradation consult_tables Consult impurity chemical shift tables check_residual->consult_tables confirm_water Perform D₂O shake test check_water->confirm_water clean_glassware Thoroughly clean and dry NMR tubes and glassware check_common_solvents->clean_glassware purify_solvent Purify this compound check_degradation->purify_solvent start Sample Preparation instrument_setup GC-MS Instrument Setup start->instrument_setup Dilute sample in a high-purity solvent (e.g., hexane) injection Injection instrument_setup->injection Set column, temperature program, and MS parameters data_acquisition Data Acquisition injection->data_acquisition Inject 1 µL of the diluted sample data_analysis Data Analysis data_acquisition->data_analysis Acquire total ion chromatogram (TIC) and mass spectra end Impurity Identification data_analysis->end Compare retention times and mass spectra to libraries and standards

References

Technical Support Center: Optimizing NMR Acquisition in 1,1,2,2-Tetrachloroethane-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters when using 1,1,2,2-Tetrachloroethane-d2 as a solvent.

Frequently Asked Questions (FAQs)

Q1: Why choose this compound as an NMR solvent?

A1: this compound is a valuable NMR solvent for several reasons. Its high boiling point (146.5 °C) makes it ideal for experiments requiring elevated temperatures, which can be necessary for dissolving poorly soluble analytes or studying dynamic processes.[1][2] Its deuterated nature minimizes solvent interference in ¹H NMR spectra, allowing for clearer observation of the sample's signals.[3]

Q2: What are the typical chemical shifts for residual protons and carbon in this compound?

A2: The residual proton (¹H) signal in this compound typically appears around 6.0 ppm. The carbon (¹³C) signal is observed at approximately 73.78 ppm.[4][5] These values can vary slightly depending on the spectrometer and experimental conditions.

Q3: What is a standard protocol for preparing an NMR sample with this compound?

A3: A typical procedure for preparing a 5 mm NMR tube sample is as follows:

  • Weigh your sample: For a standard ¹H NMR spectrum, 1-10 mg of a solid sample is usually sufficient. For ¹³C NMR, a higher concentration of 5-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[6]

  • Dissolve the sample: Add approximately 0.6-0.7 mL of this compound to your sample in a clean, dry vial.[6]

  • Ensure complete dissolution: Gently agitate the vial to dissolve the sample. If necessary, gentle heating can be applied, given the solvent's high boiling point.

  • Filter the solution: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a cotton swab directly into the NMR tube.[6][7]

  • Cap and label: Securely cap the NMR tube and label it clearly.

Troubleshooting Guide

Issue 1: Poor Shimming and Lock Signal

Symptom: Difficulty achieving a stable lock on the deuterium (B1214612) signal of this compound, or obtaining broad, distorted peaks after automatic or manual shimming.

Possible Causes & Solutions:

  • Inhomogeneous sample: The sample may contain undissolved particles or be of poor quality.

    • Solution: Re-prepare the sample, ensuring it is fully dissolved and filtered to remove any solids.[7][8]

  • Incorrect sample volume: The height of the sample in the NMR tube may be insufficient or excessive.

    • Solution: Ensure the sample volume is between 0.6 mL and 0.7 mL, corresponding to a height of approximately 4-5 cm in a standard 5 mm tube.[6][9]

  • Poor quality NMR tube: Scratched or non-uniform NMR tubes can distort the magnetic field.

    • Solution: Use high-quality, clean NMR tubes. Clean tubes by rinsing with an appropriate solvent (e.g., acetone) and drying thoroughly.[9]

  • Temperature gradients: For high-temperature experiments, temperature gradients within the sample can affect shimming.

    • Solution: Allow the sample to equilibrate at the target temperature for several minutes before initiating the shimming process.

Issue 2: Low Signal-to-Noise Ratio

Symptom: The peaks of interest are weak and difficult to distinguish from the baseline noise.

Possible Causes & Solutions:

  • Insufficient sample concentration: The amount of analyte is too low.

    • Solution: Increase the sample concentration. For ¹³C NMR, this is particularly important.[6]

  • Suboptimal acquisition parameters: The number of scans, relaxation delay, or acquisition time may not be optimized.

    • Solution:

      • Increase the number of scans (ns).

      • Optimize the relaxation delay (d1). For quantitative ¹³C NMR, a longer d1 of 5 times the longest T1 relaxation time of the nuclei of interest is recommended.[10] For routine spectra, a d1 of 1-2 seconds is a good starting point.

      • Ensure the acquisition time (aq) is sufficient to allow the FID to decay fully.

Issue 3: Broad or Distorted Spectral Lines

Symptom: Peaks are wider than expected, or their shapes are asymmetrical.

Possible Causes & Solutions:

  • Poor shimming: As mentioned in Issue 1, improper shimming is a primary cause of broad lines.

    • Solution: Re-shim the spectrometer carefully. Consider manual shimming of the lower-order shims (Z1, Z2, X, Y, etc.) if automatic shimming is insufficient.

  • Sample viscosity: At lower temperatures, this compound can be more viscous, leading to broader lines.

    • Solution: If the sample is soluble and stable at higher temperatures, acquiring the spectrum at an elevated temperature can reduce viscosity and improve resolution. Several studies have successfully employed this compound at temperatures up to 110 °C.[11][12][13]

  • Chemical exchange: The analyte may be undergoing chemical exchange on the NMR timescale.

    • Solution: Variable temperature NMR studies can help to either slow down or speed up the exchange process, potentially leading to sharper signals at different temperatures.[1][14][15]

Experimental Protocols & Data

Recommended ¹H NMR Acquisition Parameters

For routine qualitative ¹H NMR spectra in this compound, the following starting parameters are recommended. These should be further optimized based on the specific sample and spectrometer.

ParameterRecommended ValuePurpose
Pulse Programzg30 or zgStandard one-pulse experiment. zg30 uses a 30° flip angle which can allow for a shorter relaxation delay.
Relaxation Delay (d1)1 - 2 sAllows for longitudinal relaxation of the protons between scans.
Acquisition Time (aq)2 - 4 sDuration of the free induction decay (FID) acquisition. Should be long enough to observe sharp signals.
Number of Scans (ns)8 - 16Can be increased for dilute samples to improve the signal-to-noise ratio.
Spectral Width (sw)16 - 20 ppmShould encompass all expected proton signals.
Recommended ¹³C NMR Acquisition Parameters

For routine qualitative ¹³C NMR spectra, proton decoupling is standard to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

ParameterRecommended ValuePurpose
Pulse Programzgpg30 or zgdc30Standard proton-decoupled one-pulse experiment with a 30° flip angle.[16]
Relaxation Delay (d1)2 - 5 sLonger delay is often needed for quaternary carbons which have longer T1 relaxation times.[10][16]
Acquisition Time (aq)1 - 2 sSufficient for observing most carbon signals.
Number of Scans (ns)128 - 1024+A higher number of scans is typically required for ¹³C NMR due to its lower sensitivity.
Spectral Width (sw)200 - 250 ppmShould cover the full range of expected carbon chemical shifts.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: A generalized workflow for an NMR experiment.

troubleshooting_logic start Poor Spectrum Quality is_shimming_ok Good Shimming? start->is_shimming_ok is_sample_ok Homogeneous Sample? is_shimming_ok->is_sample_ok Yes re_shim Action: Re-shim Spectrometer is_shimming_ok->re_shim No is_sn_ok S/N Ratio Adequate? is_sample_ok->is_sn_ok Yes re_prepare Action: Re-prepare Sample (dissolve, filter) is_sample_ok->re_prepare No increase_scans Action: Increase Number of Scans or Concentration is_sn_ok->increase_scans No good_spectrum Good Spectrum is_sn_ok->good_spectrum Yes re_shim->is_shimming_ok re_prepare->is_sample_ok increase_scans->is_sn_ok

Caption: A logical flow for troubleshooting common NMR issues.

References

Technical Support Center: Experiments with 1,1,2,2-Tetrachloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,2,2-Tetrachloroethane (B165197). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experimentation.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability or cytotoxicity assays.

Question: We are observing high variability in our cell viability assays (e.g., MTT, LDH) when treating cells with 1,1,2,2-Tetrachloroethane. What are the potential causes and solutions?

Answer: Inconsistent results in cytotoxicity assays involving 1,1,2,2-Tetrachloroethane can stem from several factors related to its chemical properties and its effects on cellular systems.

Possible Causes and Troubleshooting Steps:

  • Volatility and Evaporation: 1,1,2,2-Tetrachloroethane is a volatile organic compound (VOC).[1] Inconsistent concentrations in your cell culture wells due to evaporation can lead to variable results.

    • Solution: Minimize evaporation by using sealed plates or plates with low-evaporation lids. Prepare stock solutions and dilutions immediately before use. Consider using a positive displacement pipette for accurate dispensing of volatile liquids.

  • Chemical Instability and Degradation: 1,1,2,2-Tetrachloroethane can degrade, especially in aqueous media and in the presence of light and air.[2] This degradation can alter the effective concentration of the compound and introduce confounding variables from its degradation products.

    • Solution: Prepare fresh solutions for each experiment. Store the stock compound in a tightly sealed container in a cool, dark place. Protect your experimental setup from direct light.

  • Cellular Metabolism: Hepatocytes and other cell types can metabolize 1,1,2,2-Tetrachloroethane, primarily through the Cytochrome P450 enzyme system (specifically CYP2E1).[3] The metabolic rate can vary between cell lines and even between different passages of the same cell line, leading to inconsistent toxic effects.

    • Solution: Use cells with a consistent and low passage number. If using primary hepatocytes, be aware of donor-to-donor variability. Consider characterizing the metabolic capacity of your cell line.

  • Induction of Cellular Stress Pathways: 1,1,2,2-Tetrachloroethane induces oxidative stress. The cellular response to this stress can vary depending on the cell state and experimental conditions.

    • Solution: Ensure consistent cell seeding density and health. Serum starvation prior to treatment can help synchronize cells. Include appropriate controls to monitor for oxidative stress.

Issue 2: Poor reproducibility in animal studies.

Question: Our in vivo experiments with 1,1,2,2-Tetrachloroethane are showing inconsistent results in terms of toxicity and organ damage. How can we improve reproducibility?

Answer: In vivo studies with 1,1,2,2-Tetrachloroethane can be challenging due to its toxicokinetics and the physiological response of the animals.

Possible Causes and Troubleshooting Steps:

  • Route of Administration: The method of administration (gavage, inhalation, dermal) can significantly impact absorption and distribution, leading to variability.

    • Solution: Standardize the administration protocol meticulously. For gavage, ensure consistent vehicle volume and delivery technique. For inhalation, use a well-controlled exposure chamber to maintain a constant atmospheric concentration.

  • Metabolic Differences: As with in vitro studies, individual animals can have different metabolic rates, affecting the toxicity of 1,1,2,2-Tetrachloroethane.

    • Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight.

  • Diet and Fasting: The diet and fasting state of the animals can influence the activity of metabolic enzymes like CYP2E1.

    • Solution: Standardize the diet and the fasting period before dosing.

  • Sample Collection and Processing: Inconsistent sample handling can lead to degradation of the compound or its metabolites before analysis.

    • Solution: Develop and strictly follow a standard operating procedure (SOP) for tissue and fluid collection, storage, and processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 1,1,2,2-Tetrachloroethane in an experimental setting?

A1: In aqueous solutions, 1,1,2,2-tetrachloroethane can undergo dehydrochlorination to form trichloroethylene.[4] Under anaerobic conditions, it can biodegrade to products including 1,2-dichloroethylene, 1,1,2-trichloroethane, and vinyl chloride.[5][6] In the presence of air and light, it can slowly decompose to form hydrogen chloride and traces of phosgene.[2]

Q2: How does pH affect the stability of 1,1,2,2-Tetrachloroethane in my experiments?

A2: The hydrolysis of 1,1,2,2-tetrachloroethane is pH-dependent, with degradation being faster under neutral to basic conditions.[7][8] This is a critical factor to control in aqueous buffers and cell culture media.

Q3: What are the key cellular pathways affected by 1,1,2,2-Tetrachloroethane that could contribute to inconsistent results?

A3: The primary pathways are xenobiotic metabolism via Cytochrome P450 enzymes (especially CYP2E1) and the cellular stress response to oxidative stress, primarily mediated by the Keap1-Nrf2 pathway.[9][10][11][12][13] Variability in the activity of these pathways can lead to inconsistent cellular responses.

Q4: Are there any known impurities in commercial 1,1,2,2-Tetrachloroethane that I should be aware of?

A4: Technical grade 1,1,2,2-tetrachloroethane may contain 1,1,1,2-tetrachloroethane (B165186) as an impurity.[14]

Data Presentation

Table 1: Reported Half-life of 1,1,2,2-Tetrachloroethane in Aqueous Solutions
pHTemperature (°C)Half-life (days)Reference(s)
Neutral2529 - 102[7][8]
7.0 - 7.5Not Specified29.1[8]

This table illustrates the variability in the reported half-life, which can be a source of inconsistency in experimental results.

Table 2: Acute Toxicity of 1,1,2,2-Tetrachloroethane in Animal Models
SpeciesRoute of AdministrationLD50 / LC50Reference(s)
RatOral gavage800 mg/kg[15]
RatInhalation1,000 ppm / 4 hours[15][16]
MouseInhalation4,500 mg/m³ / 2 hours[15]
MouseIntraperitoneal30 mg/kg - 820 mg/kg[15]
RabbitDermalLD50 not specified, but absorption is rapid.

Note: The wide range in reported toxicity values, even within the same species and route of administration, highlights the potential for inconsistent outcomes in toxicological studies.[17]

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assay

This protocol provides a general framework for assessing the hepatotoxicity of 1,1,2,2-Tetrachloroethane using a human hepatoma cell line (e.g., HepG2).

1. Cell Culture and Seeding:

  • Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

2. Preparation of 1,1,2,2-Tetrachloroethane Solutions:

  • Prepare a stock solution of 1,1,2,2-Tetrachloroethane in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions in cell culture media to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and should not exceed 0.5%.

3. Cell Treatment:

  • Remove the old media from the cells and replace it with the media containing the different concentrations of 1,1,2,2-Tetrachloroethane.
  • Include a vehicle control (media with solvent only) and a positive control for cytotoxicity.
  • Incubate the cells for 24-48 hours.

4. Assessment of Cytotoxicity (MTT Assay):

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Quantification of 1,1,2,2-Tetrachloroethane in Cell Culture Media by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol outlines a method for quantifying the concentration of 1,1,2,2-Tetrachloroethane in cell culture media to verify exposure levels.

1. Sample Preparation:

  • Collect an aliquot of the cell culture media from the experimental wells.
  • Transfer the sample to a headspace vial.
  • Add an internal standard (e.g., a deuterated analog of 1,1,2,2-Tetrachloroethane).

2. HS-GC-MS Analysis:

  • Equilibrate the headspace vial at a specific temperature (e.g., 80°C) for a set time to allow the volatile compound to partition into the headspace.
  • Inject an aliquot of the headspace into the GC-MS system.
  • Use a suitable GC column (e.g., a capillary column) and a temperature program to separate the analytes.
  • Use the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and selective detection of 1,1,2,2-Tetrachloroethane and the internal standard.

3. Quantification:

  • Generate a calibration curve using standards of known concentrations of 1,1,2,2-Tetrachloroethane.
  • Determine the concentration of 1,1,2,2-Tetrachloroethane in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_solution Prepare 1,1,2,2-Tetrachloroethane Solutions (Fresh) treat_cells Treat Cells with 1,1,2,2-Tetrachloroethane prep_solution->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay hs_gcms Quantify Concentration (HS-GC-MS) treat_cells->hs_gcms data_analysis Analyze Data and Assess Variability mtt_assay->data_analysis hs_gcms->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results volatility Volatility/ Evaporation start->volatility stability Chemical Instability/ Degradation start->stability metabolism Cellular Metabolism Variability start->metabolism stress Cellular Stress Response start->stress sealed_plates Use Sealed Plates/ Fresh Solutions volatility->sealed_plates fresh_solutions Prepare Fresh/ Protect from Light stability->fresh_solutions low_passage Use Low Passage Cells/ Characterize Metabolism metabolism->low_passage standardize_conditions Standardize Cell Conditions/ Include Controls stress->standardize_conditions

Caption: Troubleshooting logic for inconsistent results.

cyp2e1_pathway TCE 1,1,2,2-Tetrachloroethane CYP2E1 CYP2E1 TCE->CYP2E1 Metabolite Reactive Metabolite (e.g., Dichloroacetyl chloride) CYP2E1->Metabolite DCA Dichloroacetic Acid Metabolite->DCA Hydrolysis Covalent Covalent Binding to Macromolecules Metabolite->Covalent Toxicity Hepatotoxicity Covalent->Toxicity

Caption: Metabolism of 1,1,2,2-Tetrachloroethane via CYP2E1.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (from 1,1,2,2-TCA Metabolism) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Gene_exp Antioxidant Gene Expression ARE->Gene_exp activates

Caption: Keap1-Nrf2 oxidative stress response pathway.

References

Technical Support Center: Lock Issues with 1,1,2,2-Tetrachloroethane-d2 in NMR Spectrometers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common lock issues encountered when using 1,1,2,2-Tetrachloroethane-d2 as an NMR solvent.

Troubleshooting Guide

This guide provides systematic steps to diagnose and resolve lock-related problems during your NMR experiments.

Q1: I am unable to achieve a lock on my sample in this compound. What should I do first?

An inability to achieve a lock can stem from several fundamental issues. Follow this initial workflow to diagnose the problem:

G cluster_start Initial Checks cluster_solutions Corrective Actions cluster_next_steps Advanced Troubleshooting start Lock Failure solvent_check Deuterated solvent present? start->solvent_check software_solvent Correct solvent selected in software? solvent_check->software_solvent Yes add_solvent Add deuterated solvent. solvent_check->add_solvent No sample_position Sample positioned correctly? software_solvent->sample_position Yes select_solvent Select correct solvent. software_solvent->select_solvent No z0_check Z0 (field) value appropriate? sample_position->z0_check Yes regauge_sample Re-gauge the sample. sample_position->regauge_sample No adjust_z0 Adjust Z0 manually. z0_check->adjust_z0 No manual_lock Proceed to Manual Lock Optimization z0_check->manual_lock Yes

Initial troubleshooting workflow for an absent lock signal.

Q2: My lock signal is very weak and noisy. How can I improve it?

A weak or noisy lock signal can make shimming difficult and may lead to an unstable lock. Consider the following factors:

  • Sample Concentration: If your sample is too concentrated, it can lead to a weaker lock signal due to a lower proportion of deuterated solvent.[1] Dilute your sample if necessary.

  • Shimming: Poor magnetic field homogeneity will result in a broad and weak lock signal.[2] Load a recent, reliable shim file before attempting to lock.

  • Lock Gain and Power: If the signal is weak, you may need to increase the lock gain.[1][3] You can also try a slight increase in the lock power, but be cautious as excessive power can lead to signal saturation.[2][4]

  • Sample Quality: The presence of suspended particles or undissolved material in your sample can negatively impact shimming and weaken the lock signal.[2] Ensure your sample is fully dissolved and consider filtering it into a high-quality NMR tube.

Q3: The lock signal is unstable and seems to be drifting or oscillating. What is the cause?

An unstable lock is most often a result of lock power saturation.[2][4] This is particularly common for solvents with sharp deuterium (B1214612) resonances.[4] A saturated lock signal often manifests as a slowly oscillating or drifting lock level. The solution is to reduce the lock power.

Q4: I've tried the basic steps, but I still can't get a stable lock. What are the next steps?

If initial troubleshooting fails, a manual optimization of the lock parameters is necessary. This involves adjusting the lock power, gain, and phase to find the optimal settings for your specific sample and spectrometer.

Experimental Protocol: Manual Lock Optimization

This protocol outlines the steps for manually optimizing the lock signal.

  • Turn Off Automatic Lock: Disable any automatic locking routines on the spectrometer.

  • Observe the Lock Signal: Display the lock signal on the screen. If you are far from the correct frequency, you will likely see a sine wave.[1]

  • Adjust Z0 (Field): Manually adjust the Z0 or field value to "zero beat" the sine wave. The goal is to make the sine wave as flat as possible, indicating you are on-resonance.[5]

  • Optimize Lock Power: Start with a low lock power and gradually increase it. Watch for signs of saturation (an oscillating or unstable lock level). Once you observe saturation, reduce the power slightly. The optimal power is just below the saturation point.[4]

  • Optimize Lock Gain: Increase the lock gain to amplify the signal. The goal is to have a strong, stable signal that is on scale and not noisy.

  • Adjust Lock Phase: The lock signal should appear as a symmetrical step. If it is asymmetrical, you will need to manually adjust the phase parameter to maximize the lock level.[2][6]

  • Iterate: Fine-tune the Z0, power, gain, and phase iteratively to achieve the highest and most stable lock level.

  • Engage Lock: Once you have a strong and stable signal, engage the lock.

FAQs for this compound

Q1: What is the purpose of the deuterium lock in an NMR experiment?

The lock system is a vital part of a modern NMR spectrometer that ensures the stability of the magnetic field over time.[1] It continuously monitors the resonance frequency of the deuterium in the solvent. If the magnetic field drifts, the deuterium frequency changes, and the lock system applies a correction to maintain a constant field.[1][7] This is crucial for obtaining high-resolution spectra, especially during long experiments.[1]

Q2: Are there any specific properties of this compound that might affect the lock?

This compound has a relatively high boiling point (145-146 °C) and density (1.62 g/mL at 25 °C).[3] While not exceptionally viscous, its properties may differ from more common NMR solvents. This could potentially lead to broader lines, requiring careful shimming.

Q3: What are good starting parameters for lock power, gain, and phase for this compound?

Specific, universally optimal lock parameters for this compound are not well-documented and can vary significantly between spectrometers and probes.[2] It is always recommended to start with the standard values for your instrument and then optimize empirically using the manual lock optimization protocol.

The following table provides typical starting values for common solvents as a reference. For this compound, you may need to start with settings similar to those for other chlorinated solvents and adjust based on your observations.

Quantitative Data Summary

Deuterated SolventTypical Lock Power (Arbitrary Units)Typical Lock Gain (Arbitrary Units)Notes
This compound Requires empirical determinationRequires empirical determinationStart with moderate power and gain, and optimize. Its properties may necessitate careful shimming.
Chloroform-d (CDCl₃)20-25[5]~20[4]Generally provides a strong, stable lock signal.
Benzene-d₆ (C₆D₆)10-15[5]ModerateOften requires lower power than CDCl₃.
Acetone-d₆5-10[5]HighProne to saturation; use low lock power.[4]
DMSO-d₆ModerateModerateGenerally provides a strong, stable lock signal.[1]
Deuterium Oxide (D₂O)ModerateModerateLock parameters can be sensitive to the sample's salt concentration.[1]

Note: The values in this table are illustrative and can vary significantly between instruments. Always use them as a starting point for your own optimization.[1]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between common lock problems and their likely causes.

G cluster_problems Observed Lock Problem cluster_causes Potential Causes no_lock No Lock Signal no_solvent No/Insufficient Deuterated Solvent no_lock->no_solvent wrong_solvent Incorrect Solvent Selected no_lock->wrong_solvent bad_position Improper Sample Positioning no_lock->bad_position bad_z0 Incorrect Z0/Field Value no_lock->bad_z0 weak_lock Weak/Noisy Lock Signal weak_lock->no_solvent poor_shims Poor Shimming weak_lock->poor_shims bad_sample Sample Inhomogeneity/ Particulates weak_lock->bad_sample low_gain_power Lock Gain/Power Too Low weak_lock->low_gain_power unstable_lock Unstable/Oscillating Lock unstable_lock->poor_shims power_saturation Lock Power Saturation unstable_lock->power_saturation

Relationship between common lock problems and their likely causes.

References

Technical Support Center: Best Practices for Handling Highly Toxic Deuterated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of highly toxic deuterated solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

Issue: I suspect my deuterated solvent is contaminated.

Contamination of deuterated solvents is a common issue that can significantly impact experimental results, particularly in NMR spectroscopy.[1] The most frequent contaminant is water (H₂O or HDO), as many deuterated solvents are hygroscopic, readily absorbing moisture from the atmosphere.[1] This can obscure signals in your ¹H NMR spectrum.[1] Other potential contaminants include residual protonated solvent, grease from glassware, and plasticizers.[1]

Troubleshooting Steps:

  • Identify the Contaminant:

    • Water: A broad peak will be visible in your ¹H NMR spectrum. The chemical shift of this peak can vary depending on the solvent and temperature.[2][3]

    • Grease: Silicone grease from ground glass joints often appears as a broad signal around 0 ppm.[1]

    • Plasticizers: Phthalates, which can leach from plastic tubing, may also appear in your spectrum.[1]

  • Implement Contamination Prevention Measures:

    • Proper Storage: Store deuterated solvents in a cool, dry, and dark place.[4] Some solvents, like deuterated chloroform, should be refrigerated.[4] Always keep containers tightly sealed.[5][6]

    • Inert Atmosphere: Handle solvents under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[1][7]

    • Dry Glassware: Thoroughly dry all glassware, including NMR tubes and pipettes, in an oven (e.g., at 150°C for at least 4 hours) and cool them in a desiccator before use.[1]

    • Single-Use Ampules: For highly sensitive experiments, consider using single-use ampules to ensure the highest purity.[1][4]

    • Proper Handling Techniques: When transferring solvents, use clean, dry syringes or cannulas. Avoid shaking NMR tubes, as this can introduce contaminants from the cap; use a vortex mixer instead.[1]

Issue: I need to handle a highly toxic deuterated solvent like Benzene-d6 or Chloroform-d.

Working with highly toxic deuterated solvents requires stringent safety protocols due to the inherent toxicity of the parent compound.[7] For instance, Benzene-d6 is a known carcinogen and is highly flammable.[8][9] Chloroform-d is harmful if swallowed or inhaled, causes skin and eye irritation, and is a suspected carcinogen and reproductive toxin.[5][6][10][11]

Protocol for Handling Highly Toxic Deuterated Solvents:

  • Engineering Controls:

    • Always work in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12] Always inspect gloves for any signs of degradation before use.[11]

    • Eye Protection: Chemical splash goggles are mandatory.[12] For handling larger volumes, a face shield worn over goggles is recommended.[12]

    • Lab Coat: A lab coat or apron should always be worn to protect from splashes.[12]

  • Safe Handling Practices:

    • Obtain and read the Safety Data Sheet (SDS) for the specific solvent before starting any work.[5][8][10][11]

    • Use the minimum quantity of solvent necessary for the experiment.

    • Avoid eating, drinking, or smoking in the laboratory.[13]

    • Keep containers of toxic deuterated solvents tightly closed when not in use.[5][6]

  • Waste Disposal:

    • Dispose of all waste containing highly toxic deuterated solvents as hazardous waste.[14][15]

    • Use separate, clearly labeled waste containers for chlorinated and non-chlorinated solvents.[16]

    • Do not pour any amount of these solvents down the drain.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with highly toxic deuterated solvents?

A1: The primary hazards are determined by the non-deuterated parent molecule.[7] For example:

  • Benzene-d6: Highly flammable liquid and vapor, may cause genetic defects, may cause cancer, is harmful if swallowed and enters airways, causes skin and eye irritation, and may cause drowsiness or dizziness.[8][9] It is classified as a known human carcinogen.[8]

  • Chloroform-d: Toxic if inhaled, harmful if swallowed, causes serious eye and skin irritation, is suspected of causing cancer, and is suspected of damaging fertility or the unborn child.[5][6][10][11]

Q2: What should I do in case of a spill involving a highly toxic deuterated solvent?

A2: The response depends on the size of the spill.

  • Minor Spill (less than 1 liter, manageable by trained personnel):

    • Alert personnel in the immediate area.[17]

    • Wear appropriate PPE, including respiratory protection if necessary.[17]

    • Contain the spill using a chemical spill kit with absorbent materials.[17][18]

    • Clean the area with soap and water after the spill is absorbed.[18]

    • Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[18]

  • Major Spill (more than 1 liter or any amount you are not comfortable cleaning up):

    • Evacuate the area immediately.[17]

    • Alert your supervisor and institutional safety office.[17]

    • If there is a fire or medical emergency, call emergency services.[19]

Q3: How should I store highly toxic deuterated solvents?

A3: Proper storage is crucial to maintain solvent purity and for safety.

  • Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][12]

  • Some solvents, like Chloroform-d and Methylene Chloride-d₂, should be stored at temperatures below 4°C.[1]

  • Store in tightly sealed, light-resistant containers (e.g., amber bottles).[4]

  • Always store in a designated and properly labeled area.[12]

Q4: What is the correct procedure for disposing of waste containing highly toxic deuterated solvents?

A4: All waste must be treated as hazardous.

  • Collect all waste in compatible, leak-proof containers that are clearly labeled as hazardous waste.[14][15]

  • Separate chlorinated and non-chlorinated solvent waste streams.[16]

  • Never dispose of these solvents down the sink.[15]

  • Follow your institution's specific guidelines for hazardous waste disposal.

Data Presentation

Table 1: Physical and Toxicological Properties of Selected Highly Toxic Deuterated Solvents

PropertyBenzene-d6Chloroform-d
Molecular Formula C₆D₆CDCl₃
Molecular Weight 84.15 g/mol [8]120.38 g/mol [2]
Boiling Point 79.1 °C[20]60.9 °C[2]
Melting Point 6.8 °C[20]-64.1 °C[2]
Density 0.950 g/mL at 25 °C[20]1.500 g/mL at 25 °C[10]
GHS Hazard Statements H225, H302, H304, H315, H319, H336, H341, H350, H361, H370, H372, H411[9]H302, H315, H319, H331, H351, H361, H372[5][11]
Primary Health Hazards Carcinogen, mutagen, reproductive toxin, aspiration hazard, skin/eye irritant[8][9]Acute toxicity (oral, inhalation), skin/eye irritant, carcinogen, reproductive toxin, organ damage[5][11]

Experimental Protocols

Protocol 1: Safe Transfer of a Highly Toxic Deuterated Solvent

  • Preparation:

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary materials: the sealed deuterated solvent container, a clean and dry recipient flask, and a dry, inert gas source (e.g., nitrogen or argon) with appropriate tubing.

    • Don the required PPE: chemical-resistant gloves, safety goggles, and a lab coat.

  • Procedure:

    • Place all materials inside the fume hood.

    • Allow the solvent container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1]

    • Carefully unseal the solvent container.

    • Using a clean, dry syringe, slowly draw the desired volume of the deuterated solvent.

    • Dispense the solvent into the recipient flask.

    • Immediately reseal the original solvent container.

    • Seal the recipient flask.

  • Cleanup:

    • Properly dispose of the syringe and any other contaminated disposable materials in the designated hazardous waste container.

    • Wipe down the work area within the fume hood.

Mandatory Visualizations

Spill_Response_Workflow spill Highly Toxic Deuterated Solvent Spill Occurs assess Assess the Spill (Size and Hazard) spill->assess minor_spill Minor Spill (<1 Liter & Manageable) assess->minor_spill Minor major_spill Major Spill (>1 Liter or Unmanageable) assess->major_spill Major alert Alert Nearby Personnel minor_spill->alert evacuate Evacuate the Area major_spill->evacuate ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste as Hazardous Material cleanup->dispose notify Notify Supervisor and Safety Office evacuate->notify emergency Call Emergency Services if Necessary notify->emergency

Caption: Workflow for responding to a highly toxic deuterated solvent spill.

Safe_Handling_Logic start Prepare to Use Highly Toxic Deuterated Solvent sds Read the Safety Data Sheet (SDS) start->sds engineering_controls Work in a Fume Hood sds->engineering_controls ppe Wear Correct PPE (Gloves, Goggles, Lab Coat) engineering_controls->ppe procedure Follow Safe Handling Procedures (e.g., use minimum quantity) ppe->procedure storage Store Properly When Not in Use procedure->storage waste Dispose of Waste Correctly procedure->waste end Experiment Complete storage->end waste->end

Caption: Logical flow for the safe handling of highly toxic deuterated solvents.

References

Validation & Comparative

A Comparative Guide to 1,1,2,2-Tetrachloroethane-d2 and Other Deuterated Solvents for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structure, studying reaction kinetics, and characterizing pharmaceuticals. The choice of a deuterated solvent is a critical initial step that significantly influences the quality and interpretability of NMR data. This guide provides an objective comparison of 1,1,2,2-Tetrachloroethane-d2 with other commonly used deuterated solvents, supported by experimental data and detailed methodologies to inform solvent selection for your specific research needs.

Introduction to Deuterated Solvents in NMR

In ¹H NMR spectroscopy, the overwhelming signal from non-deuterated solvents would obscure the signals from the analyte. Deuterated solvents, in which hydrogen atoms (¹H) are replaced with deuterium (B1214612) (²H), are therefore essential. Deuterium resonates at a different frequency, minimizing solvent interference. Furthermore, the deuterium signal is utilized by modern NMR spectrometers to stabilize the magnetic field, a process known as locking, which ensures the high resolution and reproducibility of the spectra.

The ideal deuterated solvent should possess several key characteristics:

  • Excellent solubility for the analyte of interest.

  • Chemical inertness to prevent reactions with the sample.

  • A low viscosity to ensure sharp spectral lines.

  • Residual proton signals that do not overlap with analyte signals.

  • An appropriate boiling point for the desired experimental temperature range.

Physical and Chemical Properties of Common Deuterated Solvents

The selection of an appropriate deuterated solvent is guided by the physical and chemical properties of both the solvent and the analyte. The following table summarizes key properties of this compound and other frequently used deuterated solvents.

SolventAbbreviationMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 25°C)¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
This compound TCE-d2 169.86 146.5 [1]-44 [1]1.62 [1]6.00 73.78
Chloroform-d (B32938)CDCl₃120.3861.2-63.51.487.2677.16
Dimethyl sulfoxide-d₆DMSO-d₆84.1718918.51.192.5039.52
Acetone-d₆(CD₃)₂CO64.1256.5-940.872.0529.84, 206.26
Acetonitrile-d₃CD₃CN44.0781.6-450.841.941.32, 118.26
Methanol-d₄CD₃OD36.0765.4-980.883.31, 4.87 (OH)49.00
Deuterium oxideD₂O20.03101.43.81.114.79-
Benzene-d₆C₆D₆84.1580.15.50.957.16128.06
Toluene-d₈C₇D₈100.20110.6-950.942.09, 6.98, 7.00, 7.0920.43, 125.49, 128.33, 129.24, 137.86

Performance Comparison

Solubility

The guiding principle for solvent selection is "like dissolves like."[2] Polar analytes are best dissolved in polar solvents, while non-polar compounds require non-polar solvents. This compound is a relatively non-polar solvent, making it an excellent choice for a variety of organic compounds, similar to chloroform-d.[1] However, for highly polar or ionic compounds, solvents like DMSO-d₆ or D₂O are generally more suitable. For macromolecules such as polymers, solubility can be more complex and may require heating.[2] The high boiling point of this compound makes it a valuable solvent for dissolving polymers at elevated temperatures.[3]

A systematic approach to determining the optimal solvent is to perform small-scale solubility tests with a few milligrams of the analyte in different deuterated solvents.[4]

Viscosity and Spectral Resolution
High-Temperature NMR Applications

The high boiling point of this compound (146.5 °C) makes it an excellent candidate for high-temperature NMR studies.[1] Such experiments are often necessary for:

  • Studying dynamic processes and reaction kinetics.

  • Increasing the solubility of poorly soluble compounds, particularly polymers.[6]

  • Overcoming issues of high viscosity to achieve better spectral resolution.[7]

Other common high-temperature NMR solvents include DMSO-d₆ (b.p. 189 °C) and Toluene-d₈ (b.p. 110.6 °C).[6] The choice among these depends on the specific temperature requirements and the polarity of the analyte. This compound offers a good balance for moderately high-temperature work with non-polar to moderately polar analytes.

Experimental Protocols

Standard NMR Sample Preparation

A general protocol for preparing a high-quality NMR sample is as follows:

  • Analyte Weighing: Accurately weigh 1-10 mg of a solid sample or use 1-5 µL of a liquid sample.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean, dry vial.

  • Dissolution: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

High-Temperature NMR Sample Preparation and Experiment

For high-temperature NMR experiments, additional precautions are necessary:

  • Solvent Selection: Choose a solvent with a boiling point at least 20-30 °C higher than the planned experimental temperature to prevent boiling.[6]

  • Sample Preparation: Prepare the sample as described above, ensuring complete dissolution. For some polymers, gentle heating may be required.

  • Degassing: For sensitive samples or very high temperatures, it is advisable to degas the sample using several freeze-pump-thaw cycles to remove dissolved oxygen, which can promote degradation.

  • Temperature Calibration: The actual temperature inside the NMR probe can differ from the spectrometer's setpoint. For accurate temperature-dependent studies, it is essential to calibrate the temperature using a standard, such as neat ethylene (B1197577) glycol.[6]

  • Incremental Temperature Changes: Increase and decrease the temperature in a stepwise manner (e.g., 10-20 °C increments) to avoid thermal shock to the NMR probe and the sample.[8] Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring data.[8]

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting the most appropriate deuterated solvent for an NMR experiment.

Solvent_Selection_Workflow cluster_start cluster_analyte cluster_conditions cluster_solvent_choice cluster_nmr start Start: Define Experimental Needs analyte_props Assess Analyte Properties (Polarity, Reactivity) start->analyte_props initial_solvent Select Initial Solvent(s) Based on Polarity analyte_props->initial_solvent solubility_test Perform Small-Scale Solubility Tests temp_req Determine Temperature Requirements solubility_test->temp_req solubility_test->initial_solvent Insoluble, try another high_temp_check High Temperature (>100 °C)? temp_req->high_temp_check high_temp_solvent Select High-Boiling Solvent (e.g., TCE-d2, DMSO-d6) high_temp_check->high_temp_solvent final_solvent Final Solvent Choice high_temp_check->final_solvent No initial_solvent->solubility_test high_temp_solvent->final_solvent nmr_acq Prepare Sample and Acquire NMR Spectrum final_solvent->nmr_acq

A logical workflow for selecting a deuterated NMR solvent.

Conclusion

The selection of an appropriate deuterated solvent is a critical parameter for obtaining high-quality NMR spectra. This compound stands out as a valuable option for non-polar to moderately polar analytes, particularly in high-temperature applications where its high boiling point is advantageous for dissolving polymers and studying dynamic processes. While its viscosity may be higher than some common low-boiling point solvents, this is often mitigated at elevated temperatures. For highly polar or aqueous-soluble samples, other solvents such as DMSO-d₆ or D₂O remain the preferred choice. By carefully considering the properties of the analyte and the desired experimental conditions, researchers can confidently select the optimal deuterated solvent to achieve their analytical goals.

References

Comparative Analysis of 1,1,2,2-Tetrachloroethane-d2 for High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the purity and performance of 1,1,2,2-Tetrachloroethane-d2, with a comparative look at alternative deuterated solvents.

This guide provides a comprehensive analysis of this compound (CAS 33685-54-0), a deuterated solvent crucial for Nuclear Magnetic Resonance (NMR) spectroscopy. By examining its purity profile and comparing it with its non-deuterated counterpart and a common alternative, Chloroform-d, this document aims to equip researchers with the necessary data to make informed decisions for their analytical needs.

Product Specifications and Purity Comparison

The quality of a deuterated solvent is paramount for obtaining high-resolution NMR spectra with minimal interference. The key parameters for evaluation are isotopic enrichment, chemical purity, and the presence of residual impurities, including water. Below is a comparative summary of typical specifications for this compound, its non-deuterated form, and Chloroform-d, another widely used deuterated solvent.

ParameterThis compound1,1,2,2-Tetrachloroethane (non-deuterated)Chloroform-d
CAS Number 33685-54-079-34-5865-49-6
Typical Isotopic Purity ≥99.5 atom % D[1][2][3][4][5]N/A≥99.8 atom % D
Typical Chemical Purity (by GC) ≥99.5%[5]≥98%≥99.5%
Water Content ≤0.02% (by Karl Fischer/NMR)[3][4]Information not consistently providedInformation not consistently provided, but a significant factor in performance.
Common Impurities Residual non-deuterated solvent, other chlorinated hydrocarbons, water, stabilizers.Trichloroethylene, other chlorinated ethanes.[6]Residual non-deuterated chloroform, water, ethanol (B145695) (as a stabilizer).[7]

Performance in NMR Applications: A Comparative Overview

The choice of a deuterated solvent can significantly impact the quality and interpretation of NMR spectra. This compound offers distinct advantages in specific applications.

This compound:

  • High Boiling Point: With a boiling point of approximately 146 °C, it is suitable for high-temperature NMR studies.[6]

  • Unique Spectral Window: The residual proton signal appears at a specific chemical shift (around 6.0 ppm), which may be advantageous in avoiding overlap with analyte signals in certain regions of the spectrum.[6]

  • Solubility: It is a good solvent for a variety of organic compounds.[6]

Chloroform-d:

  • Versatility: It is one of the most commonly used NMR solvents due to its ability to dissolve a wide range of organic compounds.

  • Well-Characterized: Its properties and impurity profiles are extensively documented.

  • Lower Boiling Point: With a boiling point of about 61 °C, it is easier to remove from the sample after analysis.

The selection between these solvents often depends on the specific requirements of the experiment, such as the temperature range, the solubility of the analyte, and the spectral regions of interest.

Experimental Methodologies for Quality Assessment

To ensure the reliability of NMR data, rigorous quality control of the deuterated solvents is essential. The following are detailed protocols for the two primary analytical techniques used for purity and impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the chemical purity of solvents and identifying trace impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl and 95% methylpolysiloxane stationary phase (e.g., InertCap 5MS/Sil), is a suitable first choice for general analyses.[8]

  • Injector Temperature: Typically set to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 10 °C/minute to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

    • Scan Speed: 1000 amu/s.

This method allows for the separation and quantification of the main component and the identification of any volatile organic impurities.

Quantitative NMR (qNMR) for Isotopic and Chemical Purity

qNMR is a primary analytical method for determining the purity of substances, including the isotopic enrichment of deuterated solvents.[2][9]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride) into a clean, dry NMR tube.

    • Accurately weigh a known amount of the this compound sample into the same NMR tube.

    • Add an appropriate volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (one that does not have signals overlapping with the analyte or standard, if necessary for dissolution and locking).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

    • Acquisition Time (aq): Typically 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum.

    • Perform baseline correction.

    • Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Logical Workflow for Quality Assessment

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound.

Quality_Assessment_Workflow start Start: Receive this compound Sample gcms_analysis GC-MS Analysis for Chemical Purity and Impurity Profile start->gcms_analysis qnmr_analysis qNMR Analysis for Isotopic and Chemical Purity start->qnmr_analysis data_evaluation Data Evaluation and Comparison gcms_analysis->data_evaluation qnmr_analysis->data_evaluation coa_generation Generate Certificate of Analysis data_evaluation->coa_generation end End: Product Release or Rejection coa_generation->end

Workflow for the quality assessment of this compound.

This structured approach ensures that each batch of the deuterated solvent meets the stringent quality requirements for high-resolution NMR spectroscopy. By combining the separating power of GC-MS with the quantitative accuracy of qNMR, a comprehensive and reliable assessment of the product's quality can be achieved.

References

Comparing 1H NMR spectra of 1,1,2,2-Tetrachloroethane and its deuterated form.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the ¹H NMR Spectra of 1,1,2,2-Tetrachloroethane (B165197) and its Deuterated Form

For researchers, scientists, and professionals in drug development, understanding the nuances of nuclear magnetic resonance (NMR) spectroscopy is fundamental for structural elucidation. This guide provides a detailed comparison of the ¹H NMR spectra of 1,1,2,2-tetrachloroethane and its deuterated analog, 1,1,2,2-tetrachloroethane-d₂, presenting key spectral parameters, experimental protocols, and a visual representation of the structural differences that lead to their distinct NMR signatures.

Introduction

1,1,2,2-Tetrachloroethane (C₂H₂Cl₄) is a chlorinated hydrocarbon that has seen use as a solvent and in the synthesis of other chlorinated compounds. Its deuterated form, 1,1,2,2-tetrachloroethane-d₂ (C₂D₂Cl₄), is primarily utilized as a solvent in NMR spectroscopy. The substitution of protons with deuterium (B1214612) atoms significantly alters the ¹H NMR spectrum, a phenomenon that is critical for its application as an NMR solvent. This guide will objectively compare the ¹H NMR spectral data of these two compounds.

Data Presentation: ¹H NMR Spectral Data

The following table summarizes the key quantitative data from the ¹H NMR spectra of 1,1,2,2-tetrachloroethane and the residual signal in its deuterated form.

Parameter1,1,2,2-Tetrachloroethane1,1,2,2-Tetrachloroethane-d₂ (Residual Signal)
Chemical Shift (δ) 5.91 ppm[1]~6.0 ppm[2]
Multiplicity SingletTriplet[2][3]
H-H Coupling Constant (JHH) 3.11 Hz[1]Not Applicable
H-D Coupling Constant (JHD) Not ApplicableNot explicitly found in search results
Integration 2HVaries (residual protons)

Analysis of Spectral Differences

The ¹H NMR spectrum of 1,1,2,2-tetrachloroethane exhibits a single peak, a singlet, at approximately 5.91 ppm. This is because the two protons in the molecule are chemically and magnetically equivalent, and therefore, they do not show spin-spin coupling to each other.

In contrast, commercially available 1,1,2,2-tetrachloroethane-d₂ is not 100% deuterated. The small amount of remaining protons gives rise to a residual signal in the ¹H NMR spectrum. The chemical shift of this residual signal is observed at a similar position, around 6.0 ppm.[2] However, the multiplicity of this signal is a triplet.[2][3] This splitting pattern arises from the coupling of the residual proton with the adjacent deuterium atom, which has a nuclear spin (I) of 1. According to the 2nI+1 rule for coupling, where n is the number of adjacent deuterium atoms (1) and I is the spin of deuterium (1), the signal is split into 2(1)(1) + 1 = 3 lines, resulting in a triplet with a characteristic 1:1:1 intensity ratio.[3]

Experimental Protocols

¹H NMR Spectroscopy

A general protocol for acquiring the ¹H NMR spectrum of 1,1,2,2-tetrachloroethane is provided below. The same protocol can be used to observe the residual proton signal in 1,1,2,2-tetrachloroethane-d₂.

Materials:

  • 1,1,2,2-Tetrachloroethane or 1,1,2,2-Tetrachloroethane-d₂

  • NMR tube (5 mm)

  • Deuterated solvent for locking and shimming (e.g., CDCl₃, if the sample is not the deuterated solvent itself)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Prepare a solution by dissolving a small amount of 1,1,2,2-tetrachloroethane in a deuterated solvent (e.g., CDCl₃) in an NMR tube to a depth of approximately 4-5 cm. If analyzing 1,1,2,2-tetrachloroethane-d₂ as the sample, it can be run neat.

  • Internal Standard: Add a small drop of TMS to the NMR tube as an internal reference (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Synthesis of 1,1,2,2-Tetrachloroethane-d₂

While a specific detailed experimental protocol for the synthesis of 1,1,2,2-tetrachloroethane-d₂ was not found in the provided search results, the general principle involves the substitution of hydrogen atoms with deuterium atoms in the 1,1,2,2-tetrachloroethane molecule.[4][5] This can often be achieved through methods such as acid or base-catalyzed exchange with a deuterium source like D₂O, or through synthetic routes starting from deuterated precursors.

Visualization of Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_non_deuterated 1,1,2,2-Tetrachloroethane mol1 Cl₂CH-CHCl₂ spectrum1 ¹H NMR Spectrum: Singlet at 5.91 ppm mol1->spectrum1 Equivalent Protons No H-H Coupling G cluster_deuterated 1,1,2,2-Tetrachloroethane-d₂ (Residual Proton) mol2 Cl₂CD-CHCl₂ spectrum2 ¹H NMR Spectrum: Triplet at ~6.0 ppm mol2->spectrum2 Proton coupled to Deuterium (2nI+1 = 3) G start Prepare Sample (Compound + Deuterated Solvent + TMS) insert Insert into Spectrometer start->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire process Process Data (FT, Phasing, Calibration) acquire->process analyze Analyze Spectrum process->analyze

References

Isotopic Purity of 1,1,2,2-Tetrachloroethane-d2: A Comparative Analysis of Mass Spectrometry and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is paramount for the reliability and reproducibility of their work. This guide provides an objective comparison of two primary analytical techniques for verifying the isotopic purity of 1,1,2,2-Tetrachloroethane-d2: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for specific research needs.

At a Glance: Performance Comparison

The following table summarizes the key performance characteristics of Mass Spectrometry and NMR Spectroscopy for the isotopic purity analysis of this compound.

ParameterMass Spectrometry (GC-MS)NMR Spectroscopy (¹H and ²H NMR)
Primary Use Isotopic distribution and confirmation of deuterationPrecise quantification of isotopic purity and structural integrity
Sensitivity HighModerate
Quantitative Accuracy Good (with appropriate calibration)Excellent
Reproducibility GoodVery High
Sample Throughput HighModerate
Instrumentation Cost Moderate to HighHigh
Key Advantage Provides detailed information on isotopologue distribution.Highly quantitative and non-destructive.
Limitation Fragmentation can sometimes complicate interpretation.Lower sensitivity compared to MS.

Quantitative Data Summary

The following tables present a hypothetical yet realistic dataset comparing the isotopic purity analysis of a batch of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and a combination of ¹H and ²H Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Isotopic Purity of this compound Determined by GC-MS

IsotopologueMolecular Ion (m/z)Relative Abundance (%)Calculated Isotopic Purity (%)
d0 (C₂H₂Cl₄)1680.3\multirow{3}{*}{99.6}
d1 (C₂HDCl₄)1690.1
d2 (C₂D₂Cl₄)17099.6

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in a characteristic isotopic cluster for each isotopologue, which must be accounted for in the analysis.

Table 2: Isotopic Purity of this compound Determined by NMR Spectroscopy

NMR TechniqueMeasurementResultCalculated Isotopic Purity (%)
¹H NMR Integration of residual ¹H signal vs. internal standard0.4% residual protons99.6
²H NMR Direct integration of ²H signalConfirms presence and chemical environment of deuterium (B1214612)Provides qualitative confirmation and can be used for quantification.

Experimental Protocols

Mass Spectrometry (GC-MS) Method

Objective: To determine the isotopic distribution of deuterated 1,1,2,2-Tetrachloroethane.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with a quadrupole analyzer.

  • Capillary column suitable for volatile halogenated hydrocarbons (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan mode from m/z 50 to 200.

    • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify the molecular ion cluster for 1,1,2,2-Tetrachloroethane. Due to the four chlorine atoms, the isotopic pattern will be complex.

    • Extract the ion chromatograms for the molecular ions of the d0, d1, and d2 species (m/z 168, 169, and 170, respectively, for the all ³⁵Cl isotopologues).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] x 100

NMR Spectroscopy Method

Objective: To quantify the isotopic purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Protocol:

  • Sample Preparation: Accurately weigh a known amount of a certified internal standard (e.g., 1,3,5-trichlorobenzene) into an NMR tube. Add a known amount of the this compound sample. Dissolve the mixture in a deuterated solvent that does not have signals in the region of interest (e.g., acetone-d6).

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all nuclei for accurate integration.

    • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signal of the residual protons in this compound (a singlet around 6.0 ppm).

    • Integrate the signal of the internal standard.

    • Calculate the amount of residual non-deuterated compound and subsequently the isotopic purity.

²H NMR Protocol:

  • Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent (e.g., chloroform).

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment tuned to the deuterium frequency.

    • Number of Scans: Typically higher than for ¹H NMR due to the lower sensitivity of the ²H nucleus.

  • Data Analysis:

    • Observe the deuterium spectrum. A single peak corresponding to the deuterons in the molecule confirms the presence and chemical environment of the deuterium label. The integral of this peak can be used for quantitative analysis if an appropriate deuterium-containing standard is used.

Visualizing the Workflow

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry (GC-MS) cluster_NMR NMR Spectroscopy MS_Sample_Prep Sample Preparation (Dilution in Dichloromethane) GC_Separation GC Separation MS_Sample_Prep->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Isotopologue Distribution) MS_Ionization->MS_Analysis MS_Data Data Interpretation (Calculate % Purity) MS_Analysis->MS_Data NMR_Sample_Prep Sample Preparation (with Internal Standard) H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR H2_NMR ²H NMR Acquisition NMR_Sample_Prep->H2_NMR NMR_Data Data Interpretation (Calculate % Purity) H1_NMR->NMR_Data H2_NMR->NMR_Data Analyte This compound Sample Analyte->MS_Sample_Prep Analyte->NMR_Sample_Prep

Caption: Experimental workflows for isotopic purity verification.

Conclusion

Both Mass Spectrometry and NMR Spectroscopy are powerful techniques for the isotopic purity verification of this compound.

  • Mass Spectrometry is highly sensitive and provides detailed information about the distribution of different isotopologues. It is an excellent technique for confirming the presence of the desired deuterated compound and identifying any under- or over-deuterated species.

  • NMR Spectroscopy , particularly ¹H NMR with an internal standard, offers superior quantitative accuracy and reproducibility.[1] It is the method of choice for obtaining a precise value of the isotopic enrichment. ²H NMR provides direct, unambiguous evidence of deuteration.

For a comprehensive and robust analysis, a combined approach is often recommended.[2] MS can be used for initial confirmation and to understand the isotopologue distribution, while NMR can provide the definitive quantitative measure of isotopic purity. The choice of technique will ultimately depend on the specific requirements of the research, including the need for quantitative accuracy, sensitivity, and sample throughput.

References

The Gold Standard for Volatile Analysis: A Guide to the Accuracy and Precision of 1,1,2,2-Tetrachloroethane-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of volatile organic compounds (VOCs), the choice of an internal standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of 1,1,2,2-Tetrachloroethane-d2 as an internal standard, supported by experimental data, detailed protocols, and a comparative analysis with other common internal standards.

The use of stable isotope-labeled internal standards, particularly deuterated compounds, is widely recognized as the gold standard in mass spectrometry-based quantitative analysis. These compounds are chemically almost identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis. This co-elution behavior allows for effective correction of variations in sample handling, injection volume, and instrument response, thereby significantly enhancing the accuracy and precision of the analytical method. This compound, with its high isotopic purity, serves as an excellent internal standard for the analysis of its non-labeled analog and other related chlorinated hydrocarbons.

Performance Data: Accuracy and Precision

A key indicator of an internal standard's performance is its ability to ensure high accuracy (closeness to the true value) and precision (reproducibility of measurements). A highly sensitive method developed by the Centers for Disease Control and Prevention (CDC) for the analysis of 1,1,2,2-tetrachloroethane (B165197) in blood, utilizing purge and trap isotope dilution gas chromatography/high-resolution mass spectrometry (GC/HRMS), demonstrates the exceptional performance achievable with a deuterated internal standard.[1]

Table 1: Performance of 1,1,2,2-Tetrachloroethane Isotope Dilution Method in Blood Analysis [1]

ParameterValue
Limit of Detection (LOD)0.005 ppb
Recovery at 0.063 ppb116%
Recovery at 0.41 ppb76%

This data highlights the method's ability to achieve low detection limits and provide acceptable recoveries at trace concentrations.

Comparison with Alternative Internal Standards

While this compound is the ideal internal standard for the analysis of 1,1,2,2-tetrachloroethane, other deuterated and non-deuterated internal standards are often used for the analysis of other volatile organic compounds. The choice of internal standard is critical and depends on the specific analytes and the sample matrix.

Table 2: Comparison of Common Internal Standards for Volatile Organic Compound Analysis

Internal StandardAnalyte ClassAdvantagesDisadvantages
This compound Chlorinated Hydrocarbons- Near-identical chemical and physical properties to the analyte, providing the most accurate correction for matrix effects and sample preparation variability.- High isotopic purity available.- Primarily suitable for the analysis of 1,1,2,2-tetrachloroethane and closely related compounds.
Toluene-d8 Aromatic Hydrocarbons- Widely used and commercially available.- Good for the analysis of benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX).- May not be a suitable surrogate for analytes with different chemical properties (e.g., chlorinated hydrocarbons).
1,4-Dichlorobenzene-d4 Chlorinated Benzenes- Effective for the analysis of chlorinated aromatic compounds.- May not perfectly mimic the behavior of non-aromatic chlorinated compounds.
Bromochloromethane General VOCs- Can be used for a broad range of volatile compounds.- As a non-isotopic internal standard, its chemical and physical properties differ more significantly from the analytes, potentially leading to less accurate correction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following is a summary of the experimental protocol for the highly sensitive analysis of 1,1,2,2-tetrachloroethane in blood using an isotope dilution method.

Experimental Protocol: Analysis of 1,1,2,2-Tetrachloroethane in Blood by Purge and Trap Isotope Dilution GC/HRMS[1]

1. Sample Preparation:

  • A known amount of this compound (internal standard) is added to a whole blood sample.

  • The sample is then purged with an inert gas to extract the volatile organic compounds.

2. Analyte Trapping and Desorption:

  • The purged VOCs are trapped on a sorbent material.

  • The trap is then heated to desorb the analytes into the gas chromatograph.

3. Gas Chromatography (GC):

  • The desorbed analytes are separated on a capillary GC column.

4. High-Resolution Mass Spectrometry (HRMS):

  • The separated compounds are introduced into a high-resolution mass spectrometer for detection and quantification.

  • The concentration of 1,1,2,2-tetrachloroethane is determined by comparing its response to the response of the this compound internal standard.

Visualizing the Workflow

To better understand the logical flow of an analytical method using an internal standard, the following diagrams illustrate the key stages.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Blood Sample add_is Add this compound (Internal Standard) sample->add_is purge Purge with Inert Gas add_is->purge trap Sorbent Trap purge->trap desorb Thermal Desorption trap->desorb gc Gas Chromatography desorb->gc hrms High-Resolution Mass Spectrometry gc->hrms quant Quantification (Analyte/IS Ratio) hrms->quant

Caption: Experimental workflow for the analysis of volatile compounds using an internal standard.

signaling_pathway cluster_variability Sources of Analytical Variability start Analytical Goal: Accurate Quantification is_principle Principle: Isotope Dilution start->is_principle correction Correction for Variability is_principle->correction prep_var Sample Preparation correction->prep_var inj_var Injection Volume correction->inj_var inst_var Instrument Response correction->inst_var accuracy Improved Accuracy precision Improved Precision prep_var->accuracy prep_var->precision inj_var->accuracy inj_var->precision inst_var->accuracy inst_var->precision

Caption: Logical relationship showing how internal standards improve accuracy and precision.

References

Impurity Analysis in 1,1,2,2-Tetrachloroethane-d2: A Guide to ¹H and ¹³C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of deuterated solvents is paramount for accurate NMR spectroscopic analysis. This guide provides a comprehensive comparison of ¹H and ¹³C NMR chemical shifts for common impurities found in 1,1,2,2-Tetrachloroethane-d2, along with detailed experimental protocols to aid in their identification.

This compound is a crucial solvent in NMR spectroscopy for its ability to dissolve a wide range of organic compounds. However, the presence of impurities, either from the manufacturing process or through contamination in the laboratory, can lead to extraneous signals in NMR spectra, complicating structural elucidation and quantitative analysis. This guide focuses on the identification of such impurities through a systematic presentation of their characteristic NMR chemical shifts.

Comparison of ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts of the residual solvent peak of this compound and its potential impurities. Given the limited availability of data in this compound, chemical shifts for impurities are provided in chloroform-d (B32938) (CDCl₃), a common deuterated solvent with similar polarity, which serves as a reliable approximation.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound

Compound¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
This compound (residual CHDCl₂)6.0073.78t

Table 2: ¹H and ¹³C NMR Chemical Shifts of Potential Synthesis-Related Impurities in CDCl₃

Impurity¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
1,1,1,2-Tetrachloroethane4.1866.8, 93.5s
1,2-Dichloroethane3.7344.9s
Trichloroethylene6.46124.7, 125.1s

Table 3: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃

Impurity¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity (¹H)
Acetone2.1730.6, 206.7s
Acetonitrile2.051.3, 118.7s
Benzene7.36128.4s
Chloroform7.2677.2s
Dichloromethane5.3054.0s
Diethyl ether3.48, 1.2166.1, 15.4q, t
Dimethylformamide (DMF)8.03, 2.92, 2.75163.2, 36.6, 31.4s, s, s
Dimethyl sulfoxide (B87167) (DMSO)2.5039.5s
Ethanol3.69, 1.2258.6, 18.7q, t
Ethyl acetate4.12, 2.05, 1.26171.2, 60.6, 21.1, 14.4q, s, t
Hexane1.25, 0.8831.9, 22.9, 14.3m, t
Methanol3.4949.9s
Toluene7.24, 2.34137.9, 129.2, 128.3, 125.5, 21.4m, s
Water1.56-s

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for the identification of impurities in this compound.

Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the analyte and dissolve it in 0.6-0.7 mL of this compound in a clean, dry NMR tube.

  • If quantitative analysis is required, add a known amount of a suitable internal standard that does not have overlapping signals with the analyte or expected impurities. Tetramethylsilane (TMS) is a common internal standard, and its ¹H and ¹³C signals are set to 0.00 ppm.

¹H NMR Spectroscopy Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 times the longest T1) is recommended.[1]

  • Number of Scans: 8 to 64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.

Workflow for Impurity Identification

The process of identifying impurities in a deuterated solvent using NMR spectroscopy follows a logical workflow, as illustrated in the diagram below.

Impurity_Identification_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis and Identification Sample Analyte in This compound InternalStandard Add Internal Standard (e.g., TMS) Sample->InternalStandard NMRTube Transfer to NMR Tube InternalStandard->NMRTube Acquire1H Acquire ¹H NMR Spectrum NMRTube->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum NMRTube->Acquire13C Process1H Process ¹H Data (FT, Phasing, Baseline) Acquire1H->Process1H Process13C Process ¹³C Data (FT, Phasing, Baseline) Acquire13C->Process13C ReferenceSpectra Reference Spectra to Standard/Solvent Peak Process1H->ReferenceSpectra Process13C->ReferenceSpectra CompareData Compare Chemical Shifts with Impurity Tables ReferenceSpectra->CompareData IdentifyImpurities Identify Impurities CompareData->IdentifyImpurities

Caption: Workflow for the identification of impurities in deuterated solvents using NMR spectroscopy.

By following the provided data tables and experimental protocols, researchers can confidently identify and characterize common impurities in this compound, ensuring the integrity and accuracy of their NMR-based studies.

References

A Researcher's Guide to Analytical Method Validation Using 1,1,2,2-Tetrachloroethane-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The choice of an appropriate internal standard is a critical factor in ensuring the accuracy and reliability of quantitative analytical methods. This guide provides an objective comparison of 1,1,2,2-Tetrachloroethane-d2 as an internal standard, complete with supporting experimental protocols and data presentation frameworks for validation.

Deuterated compounds, such as this compound, are widely utilized as internal standards in analytical chemistry, particularly for chromatographic techniques like gas chromatography-mass spectrometry (GC-MS).[1] Their key advantage lies in their chemical similarity to the target analytes, while their mass difference allows for clear differentiation by a mass spectrometer. This guide will delve into the validation of analytical methods employing this specific internal standard.

Performance Comparison of Internal Standards

The performance of an internal standard is evaluated based on its ability to compensate for variations in sample preparation and analysis, thereby improving the precision and accuracy of the results. Key validation parameters to consider when comparing this compound with other potential internal standards include linearity, accuracy, precision, and robustness.

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data from method validation studies should be summarized in structured tables. Below are template tables for presenting key validation parameters.

Table 1: Linearity and Range

AnalyteInternal StandardConcentration Range (ng/mL)Number of PointsSlopeY-InterceptCorrelation Coefficient (r²)
Analyte XThis compound1 - 10008ValueValue>0.995
Analyte XAlternative IS 11 - 10008ValueValueValue
Analyte XAlternative IS 21 - 10008ValueValueValue

Table 2: Accuracy (Recovery)

AnalyteInternal StandardSpiked Concentration (ng/mL)Measured Concentration (ng/mL) (n=6)Mean Recovery (%)RSD (%)
Analyte XThis compound10ValueValue<15%
100ValueValue<15%
800ValueValue<15%
Analyte XAlternative IS 110ValueValueValue
100ValueValueValue
800ValueValueValue

Table 3: Precision (Repeatability and Intermediate Precision)

AnalyteInternal StandardConcentration (ng/mL)Repeatability RSD (%) (n=6)Intermediate Precision RSD (%) (Day 1 vs. Day 2)
Analyte XThis compound10ValueValue
800ValueValue
Analyte XAlternative IS 110ValueValue
800ValueValue

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteInternal StandardLOD (ng/mL) (S/N Ratio)LOQ (ng/mL) (S/N Ratio)
Analyte XThis compoundValue (3:1)Value (10:1)
Analyte XAlternative IS 1Value (3:1)Value (10:1)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following protocols outline the key experiments for validating a method using this compound as an internal standard, primarily for the analysis of volatile organic compounds (VOCs) by GC-MS.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution and spiking a constant concentration of the this compound working solution into each standard.

Linearity and Range Assessment
  • Analyze a minimum of five to eight calibration standards covering the expected concentration range of the samples.

  • Plot the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.99.[2]

Accuracy (Recovery) Evaluation
  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of the analyte into a blank matrix.

  • Add a fixed amount of the this compound internal standard to each QC sample.

  • Analyze the QC samples (typically in replicates of 5 or 6) and calculate the percentage recovery by comparing the measured concentration to the nominal concentration. The mean recovery should ideally be within 85-115%.

Precision (Repeatability and Intermediate Precision) Determination
  • Repeatability (Intra-assay precision): Analyze the QC samples at low, medium, and high concentrations in replicates (n=6) on the same day and with the same instrument. Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on a different day, with a different analyst, or on a different instrument. Calculate the RSD for the combined data from both runs. The acceptance criterion for RSD is generally ≤ 15%.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest concentration of the analyte that can be reliably detected. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3:1.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is typically determined as the concentration that provides an S/N ratio of 10:1. Alternatively, the LOQ can be established based on the standard deviation of the response and the slope of the calibration curve.[3]

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method using an internal standard.

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_analyte Prepare Analyte Stock Solution prep_cal Prepare Calibration Standards prep_analyte->prep_cal prep_qc Prepare Quality Control (QC) Samples prep_analyte->prep_qc prep_is Prepare Internal Standard (this compound) Stock Solution prep_is->prep_cal prep_is->prep_qc linearity Linearity & Range prep_cal->linearity accuracy Accuracy (Recovery) prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision lod_loq LOD & LOQ linearity->lod_loq data_analysis Analyze Data (Regression, RSD, Recovery) linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness Robustness robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Workflow for analytical method validation using an internal standard.

Signaling Pathway for Internal Standard Method

The underlying principle of the internal standard method is to correct for variations during sample processing and analysis. The following diagram illustrates this concept.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis (e.g., GC-MS) cluster_data Data Processing sample Sample containing Analyte add_is Add known amount of Internal Standard (this compound) sample->add_is extraction Extraction / Cleanup add_is->extraction injection Injection extraction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: Signaling pathway of the internal standard method in analytical chemistry.

By following these guidelines and utilizing this compound as an internal standard, researchers can develop and validate robust analytical methods, ensuring the generation of high-quality, reliable data for their scientific endeavors.

References

Inter-laboratory comparison of results using 1,1,2,2-Tetrachloroethane-d2.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of inter-laboratory performance for the analysis of 1,1,2,2-Tetrachloroethane-d2 is crucial for ensuring data reliability and accuracy across different research and testing facilities. This guide provides a framework for such a comparison, including hypothetical performance data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in evaluating and improving their analytical methodologies. This compound is a deuterated form of 1,1,2,2-Tetrachloroethane, commonly used as an internal standard in analytical chemistry to enhance the precision of quantitative measurements.[1][2]

Inter-Laboratory Comparison: Hypothetical Performance Data

An inter-laboratory comparison (ILC), also known as a round-robin test, is a method for evaluating the performance of laboratories by comparing their results on the same or similar test items.[3][4][5][6] In this hypothetical scenario, ten laboratories participated in a proficiency testing (PT) study for the quantification of this compound in a spiked water sample. The consensus mean from the participating laboratories was established, and Z-scores were calculated to evaluate individual laboratory performance. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound in Water

Laboratory IDReported Concentration (µg/L)Mean (µg/L)Standard Deviation (µg/L)Z-ScorePerformance
Lab 19.8510.020.25-0.68Satisfactory
Lab 210.1510.020.250.52Satisfactory
Lab 39.5010.020.25-2.08Questionable
Lab 410.3010.020.251.12Satisfactory
Lab 59.9510.020.25-0.28Satisfactory
Lab 610.5510.020.252.12Questionable
Lab 710.0510.020.250.12Satisfactory
Lab 89.7010.020.25-1.28Satisfactory
Lab 910.2010.020.250.72Satisfactory
Lab 109.9010.020.25-0.48Satisfactory

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound in water samples, based on established methods for volatile organic compounds (VOCs).[8][9]

1. Sample Preparation (Purge and Trap)

  • Objective: To extract and concentrate the volatile this compound from the water matrix.

  • Apparatus: Purge and trap system connected to a Gas Chromatograph/Mass Spectrometer (GC/MS).

  • Procedure:

    • A known volume of the water sample (e.g., 5-25 mL) is placed into a purging vessel.

    • The sample is purged with an inert gas (e.g., helium) at a constant flow rate for a specified time.

    • The purged analyte is trapped on a sorbent tube.

    • After purging, the sorbent tube is heated to desorb the analyte onto the GC column.[10]

2. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis

  • Objective: To separate and quantify this compound.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • GC Conditions:

    • Column: Capillary column suitable for VOC analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).[11]

    • Carrier Gas: Helium at a constant flow rate.[11]

    • Oven Temperature Program: A temperature gradient is used to ensure the separation of the analyte from other potential compounds.[11]

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization.[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring the characteristic ions of this compound.

3. Calibration and Quality Control

  • Calibration: A multi-point calibration curve is generated using standards of this compound at known concentrations.

  • Quality Control:

    • Blanks: Method blanks are analyzed to check for contamination.

    • Spikes: Matrix spikes and matrix spike duplicates are analyzed to assess accuracy and precision.

    • Continuing Calibration Verification (CCV): A standard is analyzed periodically to ensure the stability of the instrument's response.

Visualizations

Experimental Workflow for this compound Analysis

G Figure 1: Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing A Water Sample Collection B Purging with Inert Gas A->B C Trapping on Sorbent Tube B->C D Thermal Desorption C->D E Gas Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Data Acquisition F->G H Peak Integration G->H I Concentration Calculation H->I J Reporting I->J

A simplified workflow for the analysis of this compound.

Logical Relationship of Inter-Laboratory Comparison Data Analysis

G Figure 2: ILC Data Analysis Logic A Individual Laboratory Results B Calculate Consensus Mean and Standard Deviation A->B C Calculate Z-Scores B->C D Evaluate Laboratory Performance C->D E Satisfactory (|Z| <= 2) D->E F Questionable/Unsatisfactory (|Z| > 2) D->F G Identify Potential Issues F->G H Implement Corrective Actions G->H

The process of evaluating laboratory performance in an ILC.

Alternative Internal Standards

While this compound is a suitable internal standard, other deuterated compounds are also commonly used for the analysis of volatile organic compounds. The choice of an internal standard should ideally match the chemical properties of the analyte of interest. Some alternatives include:

  • Toluene-d8: Frequently used for the analysis of aromatic compounds.[11]

  • Benzene-d6: A good choice for the quantification of benzene (B151609) and related compounds.[11]

  • Ethylbenzene-d5: Suitable for the analysis of ethylbenzene (B125841) and xylenes.[11]

The selection of an appropriate internal standard is critical for achieving high-quality analytical data. Method validation studies should be conducted to confirm the suitability of the chosen internal standard for the specific application.

References

A Comparative Toxicological Profile of Chlorinated Ethanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the toxicological properties of chlorinated ethanes, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of the toxicological profiles of several chlorinated ethanes, a class of volatile organic compounds with a history of industrial and commercial use. Due to their persistence in the environment and potential for adverse health effects, a thorough understanding of their toxicological properties is crucial for researchers, scientists, and professionals involved in drug development and environmental health. This document summarizes key toxicological endpoints, outlines the experimental protocols used for their assessment, and visualizes a key metabolic activation pathway.

Comparative Toxicological Data

The following tables summarize the quantitative toxicological data for a selection of chlorinated ethanes, facilitating a direct comparison of their relative toxicities.

Table 1: Acute Toxicity Data for Selected Chlorinated Ethanes

Chemical NameCASRNOral LD50 (mg/kg, rat)Inhalation LC50 (ppm, rat, 4h)Dermal LD50 (mg/kg, rabbit)
Chloroethane75-00-3Data not available15,600Data not available
1,1-Dichloroethane75-34-372516,0001,060
1,2-Dichloroethane107-06-26701,0002,800
1,1,1-Trichloroethane71-55-69,60018,0005,000
1,1,2-Trichloroethane79-00-55802,0003,780
1,1,1,2-Tetrachloroethane630-20-66701,5006,300
1,1,2,2-Tetrachloroethane79-34-52509005,000
Pentachloroethane76-01-75001,100630
Hexachloroethane67-72-14,4605,00032,000

Data compiled from various sources. LD50 and LC50 values can vary depending on the study parameters.

Table 2: Carcinogenicity and Mutagenicity of Selected Chlorinated Ethanes

Chemical NameIARC ClassificationNTP ClassificationAmes Test Result
ChloroethaneGroup 3No evidenceNegative
1,1-DichloroethaneGroup 3No evidencePositive
1,2-DichloroethaneGroup 2BReasonably anticipated to be a human carcinogenPositive
1,1,1-TrichloroethaneGroup 2AReasonably anticipated to be a human carcinogenNegative
1,1,2-TrichloroethaneGroup 3Reasonably anticipated to be a human carcinogenPositive
1,1,1,2-TetrachloroethaneGroup 3No evidenceData not available
1,1,2,2-TetrachloroethaneGroup 2BReasonably anticipated to be a human carcinogenPositive
PentachloroethaneGroup 3No evidenceData not available
HexachloroethaneGroup 2BReasonably anticipated to be a human carcinogenPositive

IARC (International Agency for Research on Cancer) Classifications: Group 2A - Probably carcinogenic to humans; Group 2B - Possibly carcinogenic to humans; Group 3 - Not classifiable as to its carcinogenicity to humans.[1][2] NTP (National Toxicology Program) Classifications are based on the Report on Carcinogens.

Table 3: Reproductive and Developmental Toxicity of Selected Chlorinated Ethanes

Chemical NameReproductive ToxicityDevelopmental Toxicity
ChloroethaneLimited data availableLimited data available
1,1-DichloroethaneEvidence of effects in animal studiesEvidence of effects in animal studies
1,2-DichloroethaneEvidence of effects in animal studiesEvidence of effects in animal studies
1,1,1-TrichloroethaneLimited evidence in animal studiesLimited evidence in animal studies
1,1,2-TrichloroethaneEvidence of effects in animal studiesEvidence of effects in animal studies
1,1,1,2-TetrachloroethaneData not availableData not available
1,1,2,2-TetrachloroethaneEvidence of effects in animal studiesEvidence of effects in animal studies
PentachloroethaneData not availableData not available
HexachloroethaneEvidence of effects in animal studiesEvidence of effects in animal studies

This table provides a qualitative summary based on available animal studies. The severity and nature of effects can vary significantly.

Table 4: Primary Target Organs of Selected Chlorinated Ethanes

Chemical NamePrimary Target Organs
ChloroethaneCentral Nervous System, Liver, Kidney
1,1-DichloroethaneLiver, Kidney, Central Nervous System
1,2-DichloroethaneLiver, Kidney, Central Nervous System, Respiratory System
1,1,1-TrichloroethaneCentral Nervous System, Liver, Heart
1,1,2-TrichloroethaneLiver, Kidney, Central Nervous System
1,1,1,2-TetrachloroethaneLiver, Kidney
1,1,2,2-TetrachloroethaneLiver, Kidney, Central Nervous System
PentachloroethaneLiver, Kidney, Central Nervous System
HexachloroethaneLiver, Kidney, Central Nervous System

Target organ toxicity is dose-dependent and can be influenced by the route and duration of exposure.

Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for key experiments frequently cited in the toxicological assessment of chlorinated ethanes.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)
  • Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.

  • Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is kept constant by varying the concentration of the dosing solution.

  • Dosing Procedure: The study starts with a dose estimated to be just below the expected LD50. If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. The dose progression factor is typically 1.5.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes of the animals.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine or tryptophan, respectively, and are designed to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This is to assess the mutagenicity of the parent compound and its metabolites.

  • Test Procedure:

    • The tester strain, the test substance at various concentrations, and either the S9 mix or a buffer are combined in a test tube.

    • The mixture is pre-incubated at 37°C.

    • Molten top agar (B569324) is added, and the mixture is poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Data Collection and Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies compared to the negative control.[3]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Test Animals: Typically, mice or rats of a standard laboratory strain are used.

  • Dose Administration: The test substance is administered to the animals, usually by oral gavage or intraperitoneal injection, at three or more dose levels. A positive and a negative control group are also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: Smears are prepared from the collected cells and stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.

  • Microscopic Analysis: A sufficient number of PCEs (typically at least 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the negative control group. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a genotoxic effect.

Visualization of a Key Toxicological Pathway

The toxicity of many chlorinated ethanes is dependent on their metabolic activation to reactive intermediates. The following diagram illustrates a generalized pathway for the metabolic activation of a chlorinated ethane (B1197151), leading to potential cellular damage.

Metabolic_Activation_of_Chlorinated_Ethane cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Detoxification cluster_2 Toxicity Pathways CE Chlorinated Ethane CYP450 Cytochrome P450 (e.g., CYP2E1) CE->CYP450 Oxidation Reactive_Intermediate Reactive Intermediate (e.g., Chloroacetaldehyde, Epoxide) CYP450->Reactive_Intermediate GSH Glutathione (GSH) Reactive_Intermediate->GSH Conjugation DNA_Adducts DNA Adducts Reactive_Intermediate->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Intermediate->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Intermediate->Oxidative_Stress GST Glutathione S-transferase (GST) GSH->GST GSH_Conjugate GSH Conjugate GST->GSH_Conjugate Excretion Excretion GSH_Conjugate->Excretion Detoxification Cellular_Damage Cellular Damage (e.g., Mutagenicity, Carcinogenicity, Organ Toxicity) DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage Oxidative_Stress->Cellular_Damage

Caption: Metabolic activation of a chlorinated ethane leading to toxicity.

References

Safety Operating Guide

Proper Disposal of 1,1,2,2-Tetrachloroethane-d2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following protocol provides essential safety and logistical information for the proper disposal of 1,1,2,2-Tetrachloroethane-d2, a hazardous chemical that is fatal in contact with skin or if inhaled.[1][2][3] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This substance is toxic to aquatic life with long-lasting effects and must be disposed of as hazardous waste.[1][3][4][5]

Immediate Safety and Handling

Before handling or disposal, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood.[2][6] The following Personal Protective Equipment (PPE) is mandatory:

  • Hand Protection: Wear protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields and a face shield.[3]

  • Skin and Body Protection: Wear protective clothing.[3]

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2][3]

Avoid all personal contact, including inhalation of vapors, and prevent the substance from getting on skin, in eyes, or on clothing.[2][3] Do not eat, drink, or smoke when handling this chemical.[3]

Key Hazard and Regulatory Data

The following table summarizes the critical hazard classifications and regulatory information for this compound.

Identifier Value Source
GHS Hazard Statements H310 (Fatal in contact with skin), H330 (Fatal if inhaled), H411 (Toxic to aquatic life with long lasting effects)[1][3]
Signal Word Danger[1][2]
US EPA RCRA Waste Code U209[7]
Waste Category Halogenated Organic Compound[7]

Spill Response Protocol

In the event of a spill, immediate and careful action is required:

  • Evacuate: Evacuate non-essential personnel from the spill area.[4][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or surface waters.[1][4][5]

  • Absorption: Cover and absorb the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][4][5]

  • Collection: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for hazardous waste disposal.[3][4][5]

Step-by-Step Disposal Procedure

Disposal of this compound and its containers must be managed as hazardous waste and handled by a licensed professional waste disposal service.[5]

  • Waste Collection:

    • Collect waste this compound in a designated, approved hazardous waste container.[1] The container must be compatible with halogenated organic compounds.

    • Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or metals like aluminum and zinc.[1][2]

  • Container Management:

    • Keep the waste container tightly closed and stored in a well-ventilated, secure area.[5][6][8]

    • Ensure the container is not filled to more than 90% of its capacity to allow for expansion.[8]

    • The exterior of the container must be kept clean and free of contamination.[8]

  • Labeling:

    • Clearly label the waste container with its contents ("Hazardous Waste: this compound") and appropriate hazard symbols.

  • Professional Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[5]

    • Provide the safety data sheet (SDS) to the disposal service.

    • Disposal must comply with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Incineration is a prescribed treatment standard for some waste streams containing this chemical.[7]

    • Handle any contaminated packaging or empty containers in the same manner as the substance itself.[1]

G Workflow for Proper Disposal of this compound start Start: Handling This compound ppe Step 1: Wear Mandatory PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Step 2: Collect Waste in Approved Container ppe->collect spill Accidental Spill Occurs collect->spill label_cont Step 3: Secure & Label Container (<90% Full, Tightly Closed, Labeled) collect->label_cont spill_proc Follow Spill Response Protocol (Evacuate, Contain, Absorb, Collect) spill->spill_proc Yes spill->label_cont No Spill spill_proc->collect Once contained storage Step 4: Store Securely in Ventilated Area label_cont->storage contact_ehs Step 5: Contact EHS or Licensed Disposal Service storage->contact_ehs end End: Professional Disposal (via Incineration/RCRA Guidelines) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,1,2,2-Tetrachloroethane-d2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,1,2,2-Tetrachloroethane-d2. The following procedures are designed to ensure the safe handling of this substance and to minimize risks to personnel and the environment.

Chemical Identity:

  • Name: this compound

  • CAS Number: 33685-54-0[1][2][3][4]

  • Molecular Formula: C2D2Cl4[3]

Emergency Contact: In case of an emergency, immediately contact your institution's environmental health and safety (EHS) department and refer to the specific emergency contact information provided by the chemical supplier.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.[5] This substance is fatal if it comes into contact with skin or is inhaled.[1][2][4][6]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesUse proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[7]
Eye Protection Safety glasses with side-shields or chemical gogglesA face shield is also recommended.[5][7] Contact lenses may pose a special hazard.[2]
Skin and Body Protection Protective clothingA complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5][7]
Respiratory Protection NIOSH/CEN approved respiratorUse a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[5][7] A self-contained breathing apparatus may be necessary in case of inadequate ventilation or for firefighting.[5]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][5]

  • An eyewash station and a quick-drench shower must be readily available.[8]

Handling Procedures:

  • Read the Safety Data Sheet (SDS) thoroughly before use.

  • Avoid all personal contact, including inhalation of vapors.[2]

  • Do not eat, drink, or smoke in the handling area.[2][5]

  • Keep containers tightly sealed when not in use.[2][5]

  • Wash hands thoroughly with soap and water after handling.[2][7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed and upright to prevent leakage.[5]

  • Store locked up.[1][5][6]

  • Protect from moisture, heat, UV radiation/sunlight, and contact with air/oxygen.[1]

  • Store away from incompatible materials such as strong oxidizers, alkalis, alkali metals, alkaline earth metals, aluminum, iron, copper, and zinc.[1]

Disposal Plan

Waste Characterization:

  • This compound is considered hazardous waste.[5][7]

  • It is toxic to aquatic life with long-lasting effects.[1][2][6][7]

Disposal Procedures:

  • Collect all waste, including contaminated absorbent material, in suitable, closed, and labeled containers for disposal.[2][5][7]

  • Do not dispose of it into drains or the environment.[1][5][7]

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7]

  • Contaminated packaging should be handled and disposed of in the same manner as the unused product.[7]

Emergency Procedures

Spill Response:

  • Evacuate personnel from the affected area.[5]

  • Ensure adequate ventilation.[5]

  • Wear appropriate PPE, including respiratory protection.[5]

  • Contain the spill using inert absorbent material such as sand, earth, or vermiculite.[2][5]

  • Collect the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.[2][5][7]

  • Prevent the spill from entering drains or water courses.[1][2]

First Aid:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1][5][6] If breathing is irregular or has stopped, administer artificial respiration.[4]

  • If on Skin: Immediately take off all contaminated clothing. Wash the skin gently with plenty of soap and water.[5][6][7] Immediately call a poison center or doctor.[5][6]

  • If in Eyes: Rinse cautiously with water for several minutes.[4] Seek medical advice.[3]

  • If Swallowed: Rinse mouth.[1][4] Immediately call a poison center or doctor.[5] Do not induce vomiting.[2]

Firefighting:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4][5]

  • Firefighters should wear a self-contained breathing apparatus and full protective clothing.[1][5][6]

  • Hazardous decomposition products in case of fire include carbon oxides (CO, CO2) and hydrogen chloride.[5]

Experimental Workflow for Handling this compound

Safe Handling Workflow for this compound A Preparation B Don PPE (Gloves, Goggles, Lab Coat, Respirator) A->B 1. C Work in Fume Hood B->C 2. D Handling of This compound C->D 3. E Experimentation D->E 4. F Waste Collection (Labeled, Sealed Container) E->F 5. G Decontamination (Work Area & Equipment) F->G 6. J Hazardous Waste Disposal F->J H Doff PPE G->H 7. I Hand Washing H->I 8.

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.